2,4,5-Trimethyl-4,5-dihydrothiazole
Description
The exact mass of the compound this compound is 129.06122053 g/mol and the complexity rating of the compound is 120. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4,5-trimethyl-4,5-dihydro-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEKNJJOENYFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SC(=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294803 | |
| Record name | 2,5-Dihydro-2,4,5-trimethylthiazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23236-43-3, 4145-93-1 | |
| Record name | NSC98275 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dihydro-2,4,5-trimethylthiazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4,5-Trimethyl-4,5-dihydrothiazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4,5-Trimethyl-4,5-dihydrothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as trimethylthiazoline (TMT), is a heterocyclic organic compound with the molecular formula C₆H₁₁NS.[1][2][3][4] It is a volatile, light yellow liquid that tends to darken upon exposure to oxygen.[1] This compound is of significant interest in neurobiology and chemical ecology as it is a component of red fox feces and urine and acts as a potent, innately aversive odor to rodents, inducing fear and defensive behaviors.[1][5] Its ability to elicit an unconditioned fear response makes it a valuable tool in preclinical models for studying the neurobiological basis of anxiety and stress-related disorders.[6]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, with a focus on experimental data and methodologies relevant to researchers in the fields of chemistry and pharmacology.
Chemical and Physical Properties
The quantitative data for this compound are summarized in the tables below. For comparative purposes, data for its aromatic analog, 2,4,5-trimethylthiazole, are also included where available, as these two compounds are often conflated in the literature.
Table 1: Chemical Identifiers
| Identifier | This compound | 2,4,5-Trimethylthiazole |
| IUPAC Name | 2,4,5-trimethyl-4,5-dihydro-1,3-thiazole[1][7] | 2,4,5-trimethyl-1,3-thiazole[1][8] |
| CAS Number | 4145-93-1[1][7][9] | 13623-11-5[10] |
| Molecular Formula | C₆H₁₁NS[1][2][3][4] | C₆H₉NS[10] |
| Molecular Weight | 129.22 g/mol [1][3][4][7] | 127.21 g/mol [10] |
| InChIKey | CIEKNJJOENYFQL-UHFFFAOYSA-N[7] | BAMPVSWRQZNDQC-UHFFFAOYSA-N[10] |
| SMILES | CC1C(SC(=N1)C)C[1] | CC1=C(SC(=N1)C)C[10] |
| Synonyms | Trimethylthiazoline (TMT), Fox odor[1] | Trimethylthiazole |
Table 2: Physical Properties
| Property | This compound | 2,4,5-Trimethylthiazole |
| Appearance | Light yellow liquid[1] | Liquid[10] |
| Boiling Point | 57 °C @ 12 mmHg[2] | 166-167 °C @ 717 mmHg[10] |
| Density | Not available | 1.013 g/mL at 25 °C[10] |
| Solubility | Not available | Slightly soluble in water; soluble in alcohol and dipropylene glycol[1][11] |
| Refractive Index | Not available | n20/D 1.509[10] |
| Flash Point | Not available | 51.11 °C (closed cup)[8] |
Synthesis and Reactivity
Synthesis
The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a classical method for the formation of thiazole and dihydrothiazole rings.[2] This reaction involves the condensation of a thioamide with an α-halo ketone.[2]
-
Reaction Setup: A solution of the α-halo ketone (e.g., 3-chloro-2-butanone) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Thioamide: The thioamide (e.g., thioacetamide) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the this compound.
Chemical Reactivity
The dihydrothiazole ring in this compound is more susceptible to oxidation and reduction reactions compared to its aromatic counterpart.[2]
-
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[2]
-
Reduction: The C=N double bond in the dihydrothiazole ring can be reduced to the corresponding thiazolidine using reducing agents like sodium borohydride (NaBH₄).[2]
Biological Activity and Signaling Pathway
This compound is a semiochemical that elicits innate fear responses in rodents.[12] It is detected by the Grueneberg ganglion, a specialized olfactory subsystem in the anterior nasal region of mice.[13]
The signaling pathway for TMT-induced fear response involves the activation of the receptor guanylyl cyclase-G (GC-G).[13]
Experimental Protocols for Characterization
Spectroscopic Analysis
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for separating volatile organic compounds (e.g., a non-polar TR-5 MS column).[14]
-
GC Conditions:
-
Injector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at 35 °C, holding for a few minutes, then ramping up to a final temperature of around 240 °C.[4]
-
Carrier Gas: Helium is commonly used as the carrier gas.[14]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: The mass spectrometer is set to scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 30-300).
-
-
Data Analysis: The retention time from the gas chromatogram and the mass spectrum of the eluting peak are used to identify and confirm the structure of the compound.
Behavioral Analysis
The biological effects of this compound are typically assessed through behavioral assays in rodents.
-
Acclimation: Rodents are acclimated to the testing room for at least one hour before the experiment.
-
Exposure: A piece of filter paper containing a specific concentration of this compound dissolved in a solvent (or the solvent alone for the control group) is placed in the animal's home cage or a testing arena.
-
Behavioral Recording: The animal's behavior is recorded for a set period (e.g., 10-30 minutes). Key behaviors to quantify include freezing (complete immobility except for respiration), grooming, and rearing.
-
Open Field Test: To assess anxiety-like behavior and locomotor activity, animals may be placed in an open field arena, and the time spent in the center versus the periphery is measured.
-
Physiological Measures: Following the behavioral tests, blood samples can be collected to measure stress hormone levels (e.g., corticosterone), and brain tissue can be processed for immunohistochemical analysis of neuronal activation markers like c-fos.[6][15]
Safety Information
Due to the limited availability of specific safety data for this compound, it is prudent to handle it with the same precautions as its aromatic analog, 2,4,5-trimethylthiazole, which is classified as harmful if swallowed and irritating to the respiratory system and skin, with a risk of serious eye damage.[10] Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.
References
- 1. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2,5-Dihydro-2,4,5-trimethylthiazole (FDB018459) - FooDB [foodb.ca]
- 3. This compound | CAS#:4145-93-1 | Chemsrc [chemsrc.com]
- 4. 2,5-Dihydrothiazole, 2,4,5-trimethyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole | C6H11NS | CID 181287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The synthetically produced predator odor 2,5-dihydro-2,4,5-trimethylthiazoline increases alcohol self-administration and alters basolateral amygdala response to alcohol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-Dihydro-2,4,5-trimethylthiazoline | C6H11NS | CID 263626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,5-trimethyl thiazole 13623-11-5 [thegoodscentscompany.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2,4,5-Trimethylthiazole 98 13623-11-5 [sigmaaldrich.com]
- 11. 2,4,5-トリメチルチアゾール ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 12. Trimethylthiazoline - Wikipedia [en.wikipedia.org]
- 13. The predator odor 2,4,5-trimethylthiazoline binds and activates receptor guanylyl cyclase-G to elicit innate defensive responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,5-Dihydrothiazole, 2,4,5-trimethyl [webbook.nist.gov]
- 15. 2,5-Dihydro-2,4,5-Trimethylthiazoline (TMT)-Induced Neuronal Activation Pattern and Behavioral Fear Response in GAD67 Mice [scirp.org]
Molecular structure of 2,4,5-Trimethyl-4,5-dihydrothiazole
An In-Depth Technical Guide to 2,4,5-Trimethyl-4,5-dihydrothiazole
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, reactivity, and applications of this compound. Also known as Trimethylthiazoline (TMT), this heterocyclic compound is a subject of significant interest in neuroscience and behavioral research as a potent predator odor mimic. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols and structured data for practical application.
Molecular Structure and Properties
This compound is a heterocyclic organic compound belonging to the thiazoline class. Its core structure is a five-membered dihydrothiazole ring, which is a partially saturated version of a thiazole ring, containing one sulfur and one nitrogen atom. The designation "dihydro-" indicates the presence of a single double bond within the five-membered ring, resulting in reduced aromaticity compared to its thiazole analogue. The molecule is substituted with three methyl groups at positions 2, 4, and 5.
The presence of the sulfur and nitrogen heteroatoms, the C=N imine bond, and the chiral centers at carbons 4 and 5 define its chemical reactivity and biological activity.
Data Presentation: Chemical and Physical Properties
The quantitative data for this compound are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2,4,5-trimethyl-4,5-dihydro-1,3-thiazole | |
| CAS Number | 4145-93-1 | [1] |
| Molecular Formula | C₆H₁₁NS | [1] |
| Molar Mass | 129.22 g·mol⁻¹ | |
| InChIKey | CIEKNJJOENYFQL-UHFFFAOYSA-N | |
| Synonyms | Trimethylthiazoline (TMT), Fox odor |
Table 2: Physical and Predicted Properties
| Property | Value | Notes |
| Appearance | Light yellow liquid | Darkens upon exposure to oxygen. |
| Kovats Retention Index | 985 | On a non-polar column.[2] |
| Water Solubility | 2.08 g/L (Predicted) | |
| logP | 1.76 (Predicted) | |
| pKa (Strongest Basic) | 5.27 (Predicted) |
Synthesis and Reactivity
Synthesis
The most common and versatile method for synthesizing thiazole and its dihydro- derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halo ketone with a thioamide. The process begins with an S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to yield the final product.
Caption: Generalized workflow for the Hantzsch synthesis of this compound.
Experimental Protocol: Hantzsch Thiazole Synthesis (General)
This protocol describes a general procedure for the synthesis of a dihydrothiazole derivative. Specific reactant quantities and reaction conditions should be optimized for this compound.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (e.g., thioacetamide, 1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition: Slowly add the α-halo ketone (e.g., 3-bromo-2-butanone, 1.0 equivalent) to the stirred solution. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for a period of 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% sodium carbonate) to neutralize the hydrohalic acid byproduct.[3]
-
Isolation: The product may precipitate from the aqueous solution. If so, collect the solid by vacuum filtration, wash with cold water, and air dry. If the product is an oil, perform a liquid-liquid extraction using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods (NMR, IR, MS).
Chemical Reactivity
The reactivity of this compound is primarily dictated by the imine (C=N) bond and the sulfur heteroatom.
-
Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide or sulfone using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).
-
Reduction: The imine bond can be reduced to an amine, yielding the fully saturated thiazolidine ring. This is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or by using reducing agents like sodium borohydride (NaBH₄).
Caption: Key reactivity pathways for this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Expected / Observed Features |
| Infrared (IR) Spectroscopy | Predicted: - C-H stretching (alkane): ~2850-3000 cm⁻¹- C=N stretching (imine): ~1640-1690 cm⁻¹- C-N stretching: ~1020-1250 cm⁻¹- C-S stretching: ~600-800 cm⁻¹ |
| ¹H NMR Spectroscopy | Predicted: - Resonances for three distinct methyl groups (singlets or doublets).- Signals for the two protons on the C4-C5 bond of the ring, likely showing complex splitting patterns due to their diastereotopic nature. |
| ¹³C NMR Spectroscopy | Predicted: - Signal for the imine carbon (C2) in the range of ~160-170 ppm.- Resonances for the aliphatic carbons (C4, C5) and the three methyl carbons. |
| Mass Spectrometry (GC-MS) | Observed: - Molecular Ion (M⁺): m/z = 129.[2] |
Applications in Neuroscience and Drug Development
The most prominent application of this compound is in neuroscience, where it is referred to as Trimethylthiazoline (TMT) . It is a synthetic component of red fox feces and serves as a potent, species-innate predator odor that elicits defensive and fear-related behaviors in rodents.[4] This makes TMT an invaluable tool for creating animal models of psychological stress, post-traumatic stress disorder (PTSD), and anxiety.[5][6][7]
Researchers use TMT to study the neurobiological circuits underlying innate fear, stress coping mechanisms, and the link between stress and other disorders, such as alcohol use disorder.[7] The behavioral responses to TMT exposure, such as freezing, immobility, and digging, are quantifiable measures of stress and fear.[5][8]
Caption: Experimental workflow for a typical TMT-induced predator odor stress study in rodents.
Experimental Protocol: TMT Exposure for Behavioral Analysis
This protocol is adapted from methodologies used in rodent stress research.[5][7][8]
-
Animal Habituation: For 1-2 consecutive days prior to the experiment, place each rat in the testing chamber (e.g., a clean Plexiglas cage) for 10-15 minutes to allow for habituation to the novel environment. This reduces confounding stress from novelty.
-
TMT Preparation: Prepare a filter paper or cotton ball with a precise dose of TMT (e.g., 10 µL of 97% pure this compound).[5][8] Place it in a small, inaccessible container within the test chamber (e.g., a metal basket or perforated tube) to prevent direct contact. Control animals are exposed to a filter paper with a vehicle like water.
-
Exposure Session: Place the rat in the chamber for a fixed duration (typically 10-20 minutes).[8] The entire session should be video recorded from above for later behavioral analysis.
-
Behavioral Scoring: Using the video recordings, trained observers or automated tracking software quantify key stress-related behaviors. Common measures include:
-
Freezing: Complete absence of movement except for respiration.
-
Immobility: A passive coping response characterized by minimal movement.
-
Digging: An active coping strategy involving burying or shredding bedding.[5]
-
-
Data Analysis: Analyze the duration or frequency of each behavior. Some studies calculate a ratio of active to passive coping (e.g., digging/immobility ratio) to classify individual stress responses.[5]
-
Post-Exposure Analysis (Optional): Following the behavioral test, biological samples can be collected to measure physiological stress markers (e.g., plasma corticosterone) or brain tissue can be processed for neuronal activation markers like c-Fos.[7]
Conclusion
This compound is a structurally simple yet functionally significant heterocyclic molecule. While its synthesis and basic reactivity follow established principles of organic chemistry, its role as the predator odor mimic TMT has established it as a critical tool in the fields of neuroscience, psychology, and pharmacology. The ability to reliably induce an innate fear state in preclinical models provides an invaluable platform for investigating the mechanisms of stress and anxiety, and for the development of novel therapeutic agents. This guide provides the foundational chemical knowledge and detailed experimental frameworks necessary for its effective use in a research setting.
References
- 1. 2,5-Dihydro-2,4,5-trimethylthiazoline | C6H11NS | CID 263626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dihydrothiazole, 2,4,5-trimethyl [webbook.nist.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Freezing to the predator odor 2,4,5 dihydro 2,5 trimethylthiazoline (TMT) is disrupted by olfactory bulb removal but not trigeminal deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predator Odor Stressor, 2,3,5-trimethyl-3-thiazoline (TMT): Assessment of stress reactive behaviors during an animal model of traumatic stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predator Odor Stressor, 2,3,5-Trimethyl-3-Thiazoline (TMT): Assessment of Stress Reactive Behaviors During an Animal Model of Traumatic Stress in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthetically produced predator odor 2,5-dihydro-2,4,5-trimethylthiazoline increases alcohol self-administration and alters basolateral amygdala response to alcohol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exposure to the predator odor TMT induces early and late differential gene expression related to stress and excitatory synaptic function throughout the brain in male rats - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Nutty & Roasted Aromas: A Technical Guide to 2,4,5-Trimethyl-4,5-dihydrothiazole Formation in the Maillard Reaction
For Immediate Release
This technical guide provides an in-depth exploration of the formation of 2,4,5-trimethyl-4,5-dihydrothiazole, a key intermediate in the development of characteristic nutty and roasted flavors during the Maillard reaction. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry of flavor formation and the synthesis of heterocyclic compounds.
Executive Summary
The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating. This complex cascade of reactions is responsible for the desirable colors and flavors in a vast array of cooked foods. Among the myriad of flavor compounds generated, sulfur-containing heterocycles, such as thiazoles and their dihydro-intermediates, play a pivotal role in creating savory, meaty, and roasted aromas. This compound is a significant, albeit transient, intermediate in the formation of the more stable and aromatic 2,4,5-trimethylthiazole.[1] Understanding the mechanistic pathways of its formation is crucial for controlling and optimizing flavor profiles in food products and for the synthesis of flavor compounds. This guide details the core reaction mechanism, summarizes key quantitative data from model systems, provides a representative experimental protocol, and visualizes the critical chemical pathways.
Core Formation Pathway
The formation of this compound is primarily a result of the interaction between specific Maillard reaction intermediates. The key precursors are an α-dicarbonyl compound, hydrogen sulfide (H₂S), and ammonia (NH₃). The sulfur-containing amino acid, cysteine, is a principal source of hydrogen sulfide, while other amino acids can serve as a source of ammonia through the Strecker degradation.
A critical α-dicarbonyl precursor for the formation of the trimethyl-substituted thiazole ring is 2,3-butanedione (also known as diacetyl). The reaction proceeds through the following key stages:
-
Generation of Precursors: The Maillard reaction between a reducing sugar and an amino acid generates α-dicarbonyl compounds like 2,3-butanedione. Concurrently, the thermal degradation of cysteine releases hydrogen sulfide. The Strecker degradation of other amino acids provides ammonia.
-
Nucleophilic Attack: Hydrogen sulfide acts as a nucleophile, attacking one of the carbonyl carbons of 2,3-butanedione.
-
Condensation with Ammonia: Ammonia then condenses with the remaining carbonyl group, leading to the formation of an imine intermediate.
-
Cyclization: An intramolecular nucleophilic attack by the sulfur atom onto the imine carbon results in the closure of the five-membered ring, forming the this compound structure.
This dihydrothiazole is an intermediate that can subsequently be oxidized to the more stable, aromatic 2,4,5-trimethylthiazole, which is a potent aroma compound.[2]
Caption: Formation pathway of this compound from Maillard reaction precursors.
Quantitative Data from Maillard Reaction Model Systems
While specific yield data for this compound is scarce due to its transient nature, studies on its precursors and the final aromatic product in model systems provide valuable insights. The following table summarizes the formation of key α-dicarbonyl precursors under various conditions.
| Precursor(s) | Conditions | Glyoxal (µg/mL) | Methylglyoxal (µg/mL) | Diacetyl (µg/mL) | Reference |
| D-Glucose/Ammonia | pH 5, 121°C, 20 min | 2.98 | 8.27 | 14.94 | [3] |
| D-Glucose/Ammonia | pH 7, 121°C, 20 min | 11.23 | 45.12 | 102.34 | [3] |
| D-Glucose/Ammonia | pH 9, 121°C, 20 min | 46.12 | 156.61 | 1588.45 | [3] |
These data illustrate the significant influence of pH on the generation of α-dicarbonyl compounds, which are direct precursors to thiazole formation. The substantial increase in diacetyl at higher pH correlates with conditions favorable for thiazole generation.
Experimental Protocols
This section outlines a representative experimental workflow for the investigation of this compound formation in a Maillard reaction model system.
Objective: To generate and identify this compound and 2,4,5-trimethylthiazole from the reaction of D-glucose, L-cysteine, and L-alanine.
Materials:
-
D-glucose (analytical grade)
-
L-cysteine (analytical grade)
-
L-alanine (analytical grade)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Deionized water
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Reaction vials (10 mL, screw-cap with PTFE/silicone septa)
-
Heating block or oil bath
-
Vortex mixer
-
Centrifuge
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Preparation of Model System:
-
In a 10 mL reaction vial, dissolve 1 mmol of D-glucose, 0.5 mmol of L-cysteine, and 0.5 mmol of L-alanine in 5 mL of 0.1 M phosphate buffer (pH 8.0).
-
Seal the vial tightly with the screw cap.
-
-
Thermal Reaction:
-
Place the vial in a preheated heating block or oil bath set to 120°C.
-
Heat the reaction mixture for 60 minutes.
-
-
Extraction of Volatiles:
-
After heating, immediately cool the vial in an ice bath to quench the reaction.
-
Add 2 mL of dichloromethane (DCM) to the vial.
-
Vortex the mixture vigorously for 2 minutes to extract the volatile compounds.
-
Centrifuge the vial at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Sample Preparation for GC-MS:
-
Carefully transfer the bottom organic (DCM) layer to a clean vial using a Pasteur pipette.
-
Add a small amount of anhydrous sodium sulfate to the DCM extract to remove any residual water.
-
Transfer the dried extract to a 2 mL GC vial for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the extract into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program to separate the volatile compounds (e.g., initial temperature of 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min).
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning from m/z 35 to 350.
-
Identify this compound and 2,4,5-trimethylthiazole by comparing their mass spectra and retention times with those of authentic standards or library data.
-
Caption: Experimental workflow for the analysis of thiazole formation in a Maillard model system.
Conclusion
The formation of this compound is a key mechanistic step in the generation of important roasted and nutty flavor notes within the Maillard reaction. Its genesis is dependent on the availability of specific precursors, notably 2,3-butanedione, hydrogen sulfide, and ammonia, which are themselves products of sugar and amino acid degradation. Reaction conditions, particularly pH and temperature, critically influence the rate of formation of these precursors and, consequently, the yield of thiazole compounds. The methodologies and pathways detailed in this guide provide a foundational understanding for professionals seeking to manipulate and harness the Maillard reaction for flavor development and chemical synthesis. Further research focusing on the kinetics of dihydrothiazole formation and its conversion to the final aromatic product will offer deeper insights and greater control over this complex and vital reaction.
References
An In-depth Technical Guide to 2,4,5-Trimethyl-4,5-dihydrothiazole as a Flavor Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethyl-4,5-dihydrothiazole is a heterocyclic organic compound with the molecular formula C₆H₁₁NS.[1] This volatile molecule is a key contributor to the characteristic aromas of a variety of cooked foods, where it is primarily formed through the Maillard reaction. Its flavor profile is typically described as nutty, roasted, and reminiscent of cocoa, making it a significant compound in the flavor and fragrance industry.[2] Beyond its role in food chemistry, this compound has also been extensively studied in the context of chemical ecology as a component of fox urine that elicits innate fear responses in rodents. This guide will focus on its properties and formation as a flavor compound, providing a technical overview for researchers and professionals in related fields.
Physicochemical Properties
| Property | Value (for 2,4,5-trimethylthiazole) | Source(s) |
| Odor Description | Musty, nutty, vegetable, cocoa, hazelnut, chocolate, coffee | [2][3] |
| Taste Description | Nutty, cocoa, green vegetative-like with roasted earthy nuances (at 10.00 ppm) | [2] |
| Molecular Weight | 129.22 g/mol | [1] |
| Boiling Point | 166-167 °C at 717.5 mmHg | [3] |
| Flash Point | 51.11 °C | [2] |
| Solubility | Slightly soluble in water; soluble in alcohol and dipropylene glycol | [3] |
Disclaimer: The sensory data presented above is for 2,4,5-trimethylthiazole, a structurally similar compound. Specific odor and taste threshold data for this compound are not available in the reviewed literature.
Occurrence in Food Products
This compound is a known product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[1] Consequently, it is found in a variety of cooked and processed foods. While specific quantitative concentrations in various foods are not widely reported, its presence is noted in cooked meats and other thermally processed goods.[4] The related compound, 2,4,5-trimethylthiazole, is used as a flavoring agent in condiments, relish, and soups at approximately 6 ppm, and in frozen and soft confectionery at 2 ppm.[2][5]
Formation Pathway: The Maillard Reaction
The formation of this compound is a complex process occurring during the Maillard reaction. The key precursors are sulfur-containing amino acids (like cysteine), a dicarbonyl compound (such as 2,3-butanedione, a product of sugar degradation), and an aldehyde (like acetaldehyde). The general pathway involves the reaction of hydrogen sulfide (from the degradation of cysteine) and ammonia with these carbonyl compounds.
Experimental Protocols
Synthesis of this compound (General Procedure)
Sensory Evaluation of Nutty and Roasted Flavor Compounds
The sensory properties of flavor compounds like this compound are typically evaluated using trained sensory panels and established methodologies.
Objective: To determine the odor and taste profile and detection thresholds of the target compound.
Materials:
-
Purified this compound
-
Deodorized water for dilutions
-
Odor-free sample presentation vessels (e.g., glass sniffing jars with lids)
-
Trained sensory panel (8-12 members)
Methods:
-
Panelist Training: Panelists are trained to identify and scale the intensity of various aroma and taste attributes, particularly those relevant to nutty, roasted, and cocoa-like notes.
-
Odor Profile Analysis:
-
A series of dilutions of the compound in deodorized water are prepared.
-
Samples are presented to panelists in coded, randomized order.
-
Panelists sniff the headspace of each sample and describe the perceived aroma attributes.
-
The intensity of each attribute is rated on a structured scale (e.g., a 15-point scale).
-
-
Taste Profile Analysis:
-
A similar series of dilutions in purified water is prepared for tasting.
-
Panelists taste the solutions and evaluate the flavor profile, including basic tastes and characteristic flavor notes.
-
Intensity ratings are recorded.
-
-
Threshold Determination (ASTM E679-04):
-
An ascending forced-choice triangle test is commonly used.
-
Panelists are presented with three samples, two of which are blanks (water) and one contains the diluted compound.
-
They are asked to identify the odd sample.
-
The concentration is increased in steps until the panelist can reliably detect the difference.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and quantify this compound in a food matrix and to correlate its presence with a specific aroma.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Gas Chromatograph with an Olfactometry port (GC-O)
-
Headspace or Solid-Phase Microextraction (SPME) sampler
Method:
-
Sample Preparation: A food sample (e.g., roasted beef) is homogenized. Volatiles are extracted from the headspace using SPME.
-
GC-MS Analysis:
-
The SPME fiber is desorbed in the heated injector of the GC.
-
Volatile compounds are separated on a capillary column (e.g., DB-5ms).
-
The separated compounds are ionized and fragmented in the mass spectrometer.
-
The resulting mass spectrum of this compound is compared to a library for identification.
-
Quantification can be achieved using an internal standard.
-
-
GC-O Analysis:
-
The GC separation is performed under the same conditions as for GC-MS.
-
The column effluent is split between the MS detector and a heated sniffing port.
-
A trained panelist sniffs the effluent and records the time and description of any detected odors.
-
The odor description at the retention time of this compound is recorded to confirm its contribution to the overall aroma.[6]
-
Signaling Pathway in Flavor Perception
The perception of flavor is a complex process involving both the sense of taste (gustation) and, more significantly for volatile compounds like this compound, the sense of smell (olfaction). While specific human olfactory receptors for this compound have not been identified, the general mechanism of olfaction provides a framework for understanding its perception. Much of the specific receptor research for this molecule has been in the context of a predator odor in rodents, which may not directly translate to human flavor perception.[7]
Conclusion
This compound is a significant flavor compound with a desirable nutty and roasted aroma profile, primarily formed during the thermal processing of food via the Maillard reaction. While its qualitative contribution to the flavor of cooked foods is recognized, there is a notable lack of publicly available quantitative data regarding its sensory thresholds and concentrations in various food matrices. Further research is warranted to fully characterize its organoleptic properties and to elucidate the specific human olfactory receptors responsible for its perception. The methodologies outlined in this guide provide a framework for conducting such research, which would be of considerable value to the flavor and food industries, as well as to academic researchers in the fields of food chemistry and sensory science.
References
- 1. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. "Caramel receptor" identified | EurekAlert! [eurekalert.org]
- 3. Human olfactory receptor families and their odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4,5-trimethyl thiazole 13623-11-5 [thegoodscentscompany.com]
- 6. mdpi.com [mdpi.com]
- 7. The predator odor 2,4,5-trimethylthiazoline binds and activates receptor guanylyl cyclase-G to elicit innate defensive responses - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thiazoline Compounds in Food Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiazoline compounds, a class of sulfur-containing heterocyclic molecules, are pivotal in the realm of food chemistry, significantly contributing to the desirable aromas and flavors of a wide array of cooked and processed foods. Their formation, primarily through the Maillard reaction and Strecker degradation, results in a diverse range of derivatives that impart characteristic nutty, roasted, meaty, and savory notes. This technical guide provides a comprehensive overview of thiazoline compounds in food, detailing their formation pathways, quantitative occurrence, and the analytical methodologies used for their characterization.
Formation Pathways of Thiazoline Compounds in Foods
Thiazoline compounds are not typically present in raw food materials but are formed during thermal processing. The two primary chemical pathways responsible for their generation are the Maillard reaction and the subsequent Strecker degradation of sulfur-containing amino acids.
The Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[1] The initial step involves the condensation of a reducing sugar (like glucose) with an amino acid containing a free amino group. In the context of thiazoline formation, the sulfur-containing amino acid L-cysteine is a key precursor.[2][3] The reaction proceeds through a series of complex steps, including the formation of an unstable glycosylamine, which then undergoes Amadori rearrangement to form a ketosamine.[1] Further heating leads to the degradation of these intermediates and the formation of a plethora of volatile and non-volatile compounds, including the precursors for thiazolines.
Strecker Degradation
A crucial subsequent step in the formation of many flavor compounds, including thiazolines, is the Strecker degradation of amino acids.[4][5] This reaction involves the interaction of α-amino acids with dicarbonyl compounds, which are intermediates of the Maillard reaction. In this process, the amino acid is deaminated and decarboxylated to form an aldehyde (a Strecker aldehyde) and an α-aminoketone. When cysteine undergoes Strecker degradation, it can produce hydrogen sulfide (H₂S), ammonia (NH₃), and acetaldehyde, which are key building blocks for the synthesis of thiazolines and other sulfur-containing flavor compounds.[4]
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Reducing Sugars" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amino Acids (Cysteine)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Thiazoline Compounds" [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes "Reducing Sugars"; "Amino Acids (Cysteine)"; "Maillard Reaction" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Dicarbonyl Intermediates"; "Strecker Degradation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Strecker Aldehydes"; "H2S, NH3"; "Thiazoline Compounds";
// Edges "Reducing Sugars" -> "Maillard Reaction"; "Amino Acids (Cysteine)" -> "Maillard Reaction"; "Maillard Reaction" -> "Dicarbonyl Intermediates"; "Dicarbonyl Intermediates" -> "Strecker Degradation"; "Amino Acids (Cysteine)" -> "Strecker Degradation"; "Strecker Degradation" -> "Strecker Aldehydes"; "Strecker Degradation" -> "H2S, NH3"; "Dicarbonyl Intermediates" -> "Thiazoline Compounds"; "H2S, NH3" -> "Thiazoline Compounds"; "Strecker Aldehydes" -> "Thiazoline Compounds"; } dot Caption: General pathway for thiazoline formation.
Quantitative Occurrence of Thiazoline Compounds in Foods
The concentration of thiazoline compounds in food is highly dependent on the food matrix, processing conditions (temperature, time, pH), and the availability of precursors. The following tables summarize some reported quantitative data for key thiazoline compounds in various food products.
Table 1: Concentration of 2-Acetyl-2-thiazoline in Various Foods
| Food Product | Concentration (µg/kg) | Reference(s) |
| Cooked Beef | 28 - 457.80 | [3] |
| Roasted Beef Sauce | Not specified, but present | [6] |
| Cooked Rice | Key flavor compound | [7] |
| Jasmine Rice | Key flavor compound | [7] |
| Coffee | Formed during roasting | [8] |
| Popcorn | Key odorant | [6] |
| Wheat Bread | 18 | [6] |
| Brown Bread | 18 | [6] |
| Rye Bread | 18 | [6] |
Table 2: Other Thiazoline and Related Compounds in Foods
| Compound | Food Product | Concentration | Reference(s) |
| 2-Ethyl-4-methyl-3-thiazoline | Sesame Seed Oil | Identified | |
| 2-Isopropyl-4-methyl-3-thiazoline | Sesame Seed Oil | Identified | |
| Various Thiazoles and Oxazoles | Roasted Peanuts | Identified | [9] |
| 2-Pentyl-thiazolidine | Fried Chicken Liver | Identified | [10] |
| 2-Ethyl-thiazolidine | Fried Chicken Liver | Identified | [10] |
Experimental Protocols for Thiazoline Analysis
The analysis of volatile and semi-volatile thiazoline compounds in complex food matrices requires robust and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.
Sample Preparation and Extraction
The initial and most critical step in the analysis of thiazolines is their efficient extraction from the food matrix while minimizing artifact formation.
-
Solvent-Assisted Flavor Evaporation (SAFE): This is a high-vacuum distillation technique that allows for the gentle isolation of volatile and semi-volatile compounds at low temperatures, thus minimizing thermal degradation. It is particularly suitable for the analysis of thermally labile sulfur compounds.[10]
-
Solid-Phase Microextraction (SPME): A solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a food sample or directly immersed in a liquid sample. The adsorbed volatiles are then thermally desorbed into the GC injector.[11][12]
-
Stir Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of stationary phase coated on a magnetic stir bar, providing higher extraction efficiency for trace compounds.[12]
-
Liquid-Liquid Extraction: A traditional method involving the extraction of the sample with an organic solvent, followed by concentration of the extract. Care must be taken to avoid the loss of highly volatile compounds during the concentration step.
// Node styles "Food Sample" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extraction" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Analytical Separation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Detection & Identification" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Data Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes "Food Sample"; "Extraction" "SAFE"; "SPME"; "SBSE"; "Extract"; "Analytical Separation"; "GC"; "HPLC"; "Separated Analytes"; "Detection & Identification"; "MS"; "Olfactometry (GC-O)"; "MS/MS"; "Data Analysis";
// Edges "Food Sample" -> "Extraction"; "Extraction" -> "SAFE" [arrowhead=none]; "Extraction" -> "SPME" [arrowhead=none]; "Extraction" -> "SBSE" [arrowhead=none]; "SAFE" -> "Extract"; "SPME" -> "Extract"; "SBSE" -> "Extract"; "Extract" -> "Analytical Separation"; "Analytical Separation" -> "GC" [arrowhead=none]; "Analytical Separation" -> "HPLC" [arrowhead=none]; "GC" -> "Separated Analytes"; "HPLC" -> "Separated Analytes"; "Separated Analytes" -> "Detection & Identification"; "Detection & Identification" -> "MS" [arrowhead=none]; "Detection & Identification" -> "Olfactometry (GC-O)" [arrowhead=none]; "Detection & Identification" -> "MS/MS" [arrowhead=none]; "MS" -> "Data Analysis"; "Olfactometry (GC-O)" -> "Data Analysis"; "MS/MS" -> "Data Analysis"; } dot Caption: Workflow for thiazoline analysis in food.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for the analysis of volatile flavor compounds.
-
Protocol for Volatile Thiazolines in Roasted Peanuts:
-
Extraction: Volatile compounds are isolated from roasted peanuts using a specialized vacuum degassing apparatus.[9]
-
Fractionation: The crude extract is subjected to preparative gas chromatography to separate individual compounds.
-
GC-MS Analysis:
-
Column: A fused-silica capillary column, such as a DB-5 or equivalent (e.g., 50 m x 0.32 mm i.d., 0.5 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A typical program might start at 40°C, hold for 2 minutes, then ramp at 2°C/min to 220°C, and hold for 30 minutes.
-
Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV, with a scan range of m/z 35-350.
-
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic reference standards and library data (e.g., NIST, Wiley).
-
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation power of GC with the sensitivity of the human nose as a detector.[13][14] This allows for the identification of odor-active compounds, even those present at concentrations below the detection limit of the mass spectrometer.
-
General Protocol:
-
GC System: A standard GC is equipped with an effluent splitter that directs the column effluent to both a mass spectrometer (or flame ionization detector) and a sniffing port.
-
Sniffing Port: The sniffing port is supplied with humidified air to prevent the analyst's nasal passages from drying out.
-
Analysis: A trained panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each detected odor.
-
Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted and analyzed by GC-O until no more odors are detected. The highest dilution at which an odorant is still detectable is its flavor dilution (FD) factor, which provides a measure of its odor potency.[14]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For less volatile or thermally unstable thiazoline derivatives, HPLC-MS/MS offers a viable alternative. Derivatization is often employed to improve chromatographic separation and ionization efficiency.
-
Protocol for 2-Acetyl Azaheterocycles (including 2-Acetyl-2-thiazoline): [6][15]
-
Extraction: A small amount of the food sample (0.2-0.5 g) is homogenized with a bead beater.
-
Derivatization: The extract is derivatized with 3-nitrophenylhydrazine (3-NPH) at 40°C for 2 hours. This reagent reacts with the carbonyl group of 2-acetyl-2-thiazoline.
-
UHPLC-MS/MS Analysis:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification: Stable isotope dilution analysis (SIDA) is used for accurate quantification, where a known amount of a labeled internal standard is added to the sample at the beginning of the workflow.
-
Thiazolidine Compounds in Food Chemistry
Thiazolidines are the saturated counterparts of thiazolines and are also formed in food through the reaction of cysteine with aldehydes or ketones.[10] For instance, the reaction of cysteine with formaldehyde yields thiazolidine-4-carboxylic acid.[16] While generally less aromatic than thiazolines, they can act as important intermediates and precursors to flavor compounds. Some thiazolidines have been identified in fried chicken liver, formed from the reaction of cysteamine (the decarboxylation product of cysteine) with aldehydes derived from lipid oxidation.[10]
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cysteine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aldehyde/Ketone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Thiazolidine" [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes "Cysteine"; "Aldehyde/Ketone"; "Condensation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Thiazolidine";
// Edges "Cysteine" -> "Condensation"; "Aldehyde/Ketone" -> "Condensation"; "Condensation" -> "Thiazolidine"; } dot Caption: Thiazolidine formation from cysteine.
Conclusion
Thiazoline compounds are a fascinating and crucial class of molecules in food chemistry, responsible for many of the desirable flavors and aromas we associate with cooked foods. Their formation is a complex interplay of the Maillard reaction and Strecker degradation, influenced by a multitude of factors. The analytical methodologies for their detection and quantification are continuously evolving, providing researchers with more sensitive and accurate tools to unravel the complexities of food flavor. A deeper understanding of thiazoline chemistry not only aids in optimizing food processing for better flavor development but also has implications for the synthesis of novel flavor ingredients and potentially for the discovery of new bioactive compounds.
References
- 1. Maillard reaction - Wikipedia [en.wikipedia.org]
- 2. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volatile sulfur containing compounds in simulated meat flavour and their comparison with the constituents of natural aroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strecker degradation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-乙酰基-2-噻唑啉 ≥96%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 11. ccsenet.org [ccsenet.org]
- 12. Analysis of Volatiles in Food Products [mdpi.com]
- 13. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imreblank.ch [imreblank.ch]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cysteine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Precursors for 2,4,5-Trimethyl-4,5-dihydrothiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trimethyl-4,5-dihydrothiazole, also known as 2,4,5-trimethylthiazoline, is a significant heterocyclic compound, primarily recognized for its characteristic meaty and nutty flavor profile. Its synthesis is a key area of interest in food chemistry and flavor science. This technical guide provides a comprehensive overview of the primary precursors and methodologies for the synthesis of this compound, with a focus on the reaction of 3-mercapto-2-butanone with acetaldehyde and ammonia. This document includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate a deeper understanding for researchers and professionals in related fields.
Introduction
This compound is a volatile sulfur-containing heterocyclic compound that contributes significantly to the aroma of cooked meats. Its formation is often attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur upon heating. Understanding the specific precursors and reaction conditions that lead to the formation of this potent flavor compound is crucial for the development of synthetic meat flavors and for controlling the sensory properties of processed foods.
Primary Precursors for Synthesis
The most direct and recognized pathway for the synthesis of this compound involves the reaction of three key precursors:
-
3-Mercapto-2-butanone: A ketone containing a thiol group, which provides the sulfur atom and a portion of the carbon backbone of the thiazoline ring.
-
Acetaldehyde: An aldehyde that contributes to the carbon atom at the 2-position of the ring.
-
Ammonia: Provides the nitrogen atom for the heterocyclic ring.
Precursor Properties
A summary of the key physical and chemical properties of the primary precursors is provided in the table below.
| Precursor | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| 3-Mercapto-2-butanone | C₄H₈OS | 104.17 | 48-49 (at 15 mmHg) | 1.035 (at 25 °C) | 40789-98-8 |
| Acetaldehyde | C₂H₄O | 44.05 | 20.2 | 0.784 (at 20 °C) | 75-07-0 |
| Ammonia | NH₃ | 17.03 | -33.34 | 0.73 (at -33.3 °C) | 7664-41-7 |
Synthetic Pathway and Mechanism
The formation of this compound from 3-mercapto-2-butanone, acetaldehyde, and ammonia proceeds through a condensation reaction. The likely mechanism involves the initial reaction of acetaldehyde and ammonia to form an imine intermediate. This is followed by a nucleophilic attack of the thiol group from 3-mercapto-2-butanone on the imine, leading to cyclization and the formation of the dihydrothiazole ring.
2,4,5-Trimethyl-4,5-dihydrothiazole: A Technical Guide on its Role as a Semiochemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trimethyl-4,5-dihydrothiazole, also known as 2,4,5-trimethyl-Δ³-thiazoline or TMT, is a sulfur-containing heterocyclic organic compound. While initially identified as a potent flavor component in various cooked foods, it has garnered significant attention in the field of chemical ecology for its role as a semiochemical. Specifically, TMT is recognized as a kairomone, a chemical substance emitted by one species that benefits another. It is a component of red fox (Vulpes vulpes) feces and elicits innate fear and avoidance behaviors in prey species, particularly rodents.[1][2][3][4] This technical guide provides an in-depth overview of this compound as a semiochemical, focusing on its chemical properties, biological activity, the neural pathways it activates, and the experimental protocols used to study its effects.
Chemical Properties and Synthesis
This compound is a volatile compound with a strong, characteristic odor. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₁NS |
| Molecular Weight | 129.22 g/mol |
| CAS Number | 4145-93-1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~165-167 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents |
Table 1: Physicochemical Properties of this compound
The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.[5][6][7][8] For this compound, this would involve the reaction of thioacetamide with 3-bromo-2-butanone.
Biological Activity as a Semiochemical
As a component of predator odor, this compound acts as a potent kairomone, signaling the presence of a predator to prey species. This elicits a range of innate, unlearned defensive behaviors in rodents, most notably freezing and avoidance.[1][2][3]
Quantitative Behavioral Data
The following tables summarize quantitative data from various studies on the behavioral responses of rodents to this compound (TMT).
| Species | Exposure Conditions | Behavioral Parameter | Result | Reference |
| Mice (C57BL/6J) | 5 µl neat TMT in a test chamber | % Freezing Time | Significant increase in freezing behavior post-TMT exposure compared to baseline. | [1] |
| Mice (CD1) | 3.8 pmol TMT in a two-zone cage | Time in TMT zone | Significant decrease in time spent in the TMT-containing zone. | [9] |
| Rats (Sprague-Dawley) | Varying concentrations of TMT | Avoidance Behavior | Dose-dependent increase in avoidance behavior. | [10] |
| Rats (Wistar and Brown Norway) | 0.6 nmol TMT | Freezing Duration | TMT induced significant freezing, though less than whole fox feces. | [11][12][13] |
Table 2: Summary of Rodent Behavioral Responses to this compound (TMT)
| Parameter | Control (Water/DEP) | TMT Exposure | Reference |
| Freezing Duration (% of time) | < 5% | 40-70% | [1][14] |
| Avoidance (Time in odor zone) | ~50% | < 20% | [9] |
| Corticosterone Levels (ng/ml) | ~50 ng/ml | >200 ng/ml | [15] |
Table 3: Comparative Quantitative Effects of TMT Exposure in Rodents
Signaling Pathway
The perception of this compound initiates a signaling cascade within the olfactory system of rodents, leading to the observed fear response. The primary sensory neurons responsible for detecting TMT are located in the main olfactory epithelium and the Grueneberg ganglion, a specialized olfactory organ at the tip of the nose.[2]
The proposed signaling pathway involves the binding of TMT to a specific receptor, believed to be the receptor guanylyl cyclase-G (GC-G), expressed in a subset of olfactory sensory neurons.[2] This interaction is thought to activate the guanylyl cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). The rise in cGMP then gates cyclic nucleotide-gated (CNG) ion channels, causing depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the olfactory bulb and subsequently to higher brain centers involved in processing fear and initiating defensive behaviors, such as the amygdala and the bed nucleus of the stria terminalis.[2][4]
Caption: Proposed signaling pathway for TMT-induced fear response in rodents.
Experimental Protocols
Identification and Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general method for identifying volatile semiochemicals like TMT from a biological matrix (e.g., feces).
Objective: To extract and identify volatile compounds from a sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Headspace autosampler
-
SPME (Solid Phase Microextraction) fibers (e.g., PDMS/DVB)
-
Sealed headspace vials (20 mL)
-
Sample (e.g., 1-2 g of fox feces)
-
Internal standard (optional)
Procedure:
-
Place the sample into a headspace vial and seal it.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Retract the fiber and inject it into the GC inlet.
-
Desorb the analytes from the fiber in the heated GC inlet.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Detect and identify the compounds using the mass spectrometer by comparing the resulting mass spectra to a library (e.g., NIST).
Caption: General workflow for headspace GC-MS analysis of semiochemicals.
Bioassay: Predator Odor-Induced Freezing Test
This protocol is used to quantify the innate fear response of rodents to TMT.[1]
Objective: To measure the duration of freezing behavior in a rodent upon exposure to TMT.
Materials:
-
Test chamber (e.g., a transparent cylinder or box)
-
Video recording equipment
-
This compound (TMT)
-
Micropipette
-
Filter paper or cotton swab
-
Test subjects (mice or rats)
Procedure:
-
Habituate the animal to the test chamber for a baseline period (e.g., 5-10 minutes) and record its behavior.
-
Introduce a piece of filter paper or a cotton swab with a small, precise amount of TMT (e.g., 5-10 µL) into the chamber.
-
Record the animal's behavior for a set duration (e.g., 10-15 minutes) following the introduction of the odor.
-
Analyze the video recordings to quantify the total time the animal spends freezing (complete immobility except for respiratory movements).
-
Compare the freezing duration during the baseline and TMT exposure periods.
Caption: Workflow for the predator odor-induced freezing test.
Electrophysiological Assay: Electroantennography (EAG)
While TMT's effects are well-documented in vertebrates, similar thiazole derivatives can act as semiochemicals for insects. EAG is a technique to measure the electrical response of an insect's antenna to volatile compounds.
Objective: To determine if an insect antenna responds to a specific volatile compound.
Materials:
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition)
-
Dissecting microscope
-
Insect antenna
-
Test compound dissolved in a solvent (e.g., hexane)
-
Control (solvent only)
-
Air stimulus controller
Procedure:
-
Excise an antenna from the insect and mount it between two electrodes.
-
Deliver a continuous stream of humidified, clean air over the antenna.
-
Introduce a puff of the solvent control into the airstream and record the baseline response.
-
Introduce a puff of the test compound into the airstream and record the resulting depolarization of the antennal membrane (the EAG response).
-
Compare the amplitude of the response to the test compound with the control.
Applications and Future Directions
The potent and reliable fear-inducing properties of this compound make it a valuable tool in several areas of research:
-
Neuroscience: As a tool to study the neural circuits underlying innate fear and anxiety.
-
Pharmacology: For screening and testing anxiolytic drugs.
-
Pest Control: As a potential repellent for rodent pests.
Future research should focus on the precise identification of the olfactory receptors for TMT and the downstream signaling pathways in greater detail. Furthermore, investigating the potential for habituation or sensitization to TMT with repeated exposure is crucial for its application in pest management. The discovery and characterization of other semiochemicals from predator odors will also provide a more comprehensive understanding of chemical communication in predator-prey interactions.
Conclusion
This compound is a well-characterized semiochemical that serves as a powerful tool for investigating the biological basis of innate fear. Its consistent and quantifiable effects on rodent behavior, coupled with an emerging understanding of its neural mechanism of action, make it an invaluable compound for researchers in neuroscience, pharmacology, and chemical ecology. The experimental protocols outlined in this guide provide a framework for the continued study of this and other important semiochemicals.
References
- 1. Predator Odor-induced Freezing Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Freezing to the predator odor 2,4,5 dihydro 2,5 trimethylthiazoline (TMT) is disrupted by olfactory bulb removal but not trigeminal deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Dihydro-2,4,5-Trimethylthiazoline (TMT)-Induced Neuronal Activation Pattern and Behavioral Fear Response in GAD67 Mice [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 7. synarchive.com [synarchive.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. frontiersin.org [frontiersin.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Where is the TMT? GC-MS analyses of fox feces and behavioral responses of rats to fear-inducing odors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. The synthetically produced predator odor 2,5-dihydro-2,4,5-trimethylthiazoline increases alcohol self-administration and alters basolateral amygdala response to alcohol in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Nuances of 2,4,5-Trimethyl-4,5-dihydrothiazole: A Technical Guide for Researchers
An In-depth Examination of the Chirality, Synthesis, and Biological Significance of a Potent Volatile Compound
Abstract
2,4,5-Trimethyl-4,5-dihydrothiazole, also known as 2,4,5-trimethyl-Δ²-thiazoline, is a volatile heterocyclic compound of significant interest in flavor chemistry and neurobiology. As a key aroma component in cooked foods, its sensory properties are well-recognized. Furthermore, it functions as a potent predator odor, eliciting innate fear and stress responses in rodents, making it a valuable tool in neuroscientific research. The presence of two stereocenters at the C4 and C5 positions imparts chirality to the molecule, a feature with profound implications for its biological activity and synthesis. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including asymmetric synthetic routes, and delves into the neural pathways activated by this semiochemical, offering a valuable resource for researchers in drug development, chemical synthesis, and neurobiology.
Stereochemistry and Chiral Properties
The molecular structure of this compound contains two chiral centers at the C4 and C5 carbons of the dihydrothiazole ring. This gives rise to the possibility of four stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). The relationship between these stereoisomers dictates their three-dimensional arrangement and, consequently, their interaction with chiral environments such as biological receptors.
Quantitative Chiral Data
While the chirality of this compound is structurally evident, specific quantitative data, such as the optical rotation ([α]D) for its purified enantiomers, are not extensively reported in publicly accessible literature. However, studies on the asymmetric synthesis of analogous 2,4,5-trisubstituted Δ²-thiazolines have reported achieving high enantiomeric excess (ee), in some cases up to 97% ee.[1] This underscores the feasibility of producing enantiomerically enriched forms of these compounds.
Table 1: Representative Chiroptical Data for a Chiral Dihydrothiazole Derivative
| Technique | Wavelength/Wavenumber | Signal (ΔA or Δε) | Enantiomeric Excess (ee %) |
| ECD | 235 nm | +0.015 | 75% of (+)-enantiomer |
| VCD | 1450 cm⁻¹ | -0.0002 | 75% of (+)-enantiomer |
| ECD | 235 nm | -0.005 | 25% of (-)-enantiomer |
| VCD | 1450 cm⁻¹ | +0.00007 | 25% of (-)-enantiomer |
Note: This data is representative for a chiral dihydrothiazole derivative and is intended to illustrate the types of measurements used to determine enantiomeric excess. Specific values for this compound are not currently available in the cited literature.
Asymmetric Synthesis and Chiral Separation
The controlled synthesis of specific stereoisomers is crucial for investigating their distinct biological activities. Asymmetric synthesis provides a powerful tool for accessing enantiomerically pure or enriched compounds.
Experimental Protocol: Asymmetric Synthesis of 2,4,5-Trisubstituted Δ²-Thiazolines
A notable method for the asymmetric synthesis of 2,4,5-trisubstituted Δ²-thiazolines involves a Sharpless asymmetric dihydroxylation followed by an O→N acyl migration. This approach allows for the introduction of chirality with a high degree of control.
General Workflow:
-
Sharpless Asymmetric Dihydroxylation: An α,β-unsaturated methyl ester is subjected to asymmetric dihydroxylation using an AD-mix formulation (AD-mix-α or AD-mix-β) to introduce two hydroxyl groups across the double bond with a specific stereochemistry. This step is key to establishing the chiral centers.
-
O→N Acyl Migration: The resulting diol undergoes a series of transformations, including activation of the hydroxyl groups and subsequent intramolecular cyclization, to form the dihydrothiazole ring. This often involves the use of a dehydrating agent.
The final products can be obtained in good yields with high enantiomeric excess. The choice of AD-mix dictates which enantiomer of the product is preferentially formed.
References
An In-depth Technical Guide to Isomers of Trimethyl-dihydrothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of trimethyl-dihydrothiazole, with a focus on their synthesis, characterization, and biological significance. Dihydrothiazoles, also known as thiazolines, are a class of heterocyclic compounds that are constituents of various natural products and are recognized for their role as flavor components and biologically active molecules. The addition of three methyl groups to the dihydrothiazole core structure gives rise to a number of isomers, each with potentially unique chemical and biological properties.
Isomerism in Trimethyl-dihydrothiazole
Isomerism in trimethyl-dihydrothiazole arises from two main factors: the position of the double bond within the dihydrothiazole ring and the location of the three methyl groups on the ring. The dihydrothiazole ring can exist in three isomeric forms based on the double bond position: Δ²-thiazoline, Δ³-thiazoline, and Δ⁴-thiazoline. The subsequent placement of three methyl groups on the available carbon and nitrogen atoms of these rings leads to a variety of structural isomers.
This guide will focus on two prominent and well-studied isomers: 2,4,5-Trimethyl-Δ³-thiazoline and 2,4,5-Trimethylthiazole , the latter being the fully aromatic analog often studied in conjunction with its dihydro counterparts.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 2,4,5-trimethyl-Δ³-thiazoline and 2,4,5-trimethylthiazole is presented below. This data is crucial for the identification and characterization of these isomers.
Table 1: Physicochemical Properties of Trimethyl-dihydrothiazole Isomers
| Property | 2,4,5-Trimethyl-Δ³-thiazoline | 2,4,5-Trimethylthiazole | Reference |
| Molecular Formula | C₆H₁₁NS | C₆H₉NS | [1][2] |
| Molecular Weight | 129.22 g/mol | 127.21 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | Colorless to amber liquid | [4][5] |
| Boiling Point | 178.77 °C (estimated) | Not specified | [4] |
| logP (o/w) | 3.053 (estimated) | 2.2 | [3][4] |
| CAS Number | 60633-24-1 | 13623-11-5 | [2][4] |
Table 2: Spectroscopic Data for 2,4,5-Trimethylthiazole
| Spectroscopic Data | 2,4,5-Trimethylthiazole | Reference |
| ¹H NMR (400 MHz, CDCl₃) δ [ppm] | 2.24, 2.27, 2.28, 2.31, 2.58, 2.59, 2.62 | [3] |
| ¹³C NMR (22.53 MHz, CDCl₃) δ [ppm] | 11.12, 14.51, 18.86, 125.23, 147.35, 161.15 | [3] |
| Key Mass Spec Fragments (m/z) | Data available in NIST WebBook | [2] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and analysis of trimethyl-dihydrothiazole isomers.
Synthesis of Thiazolines
The synthesis of thiazoline-containing compounds can be achieved through various methods. A common approach involves the cyclodesulfhydration of N-thioacyl-2-mercaptoethylamine derivatives. This method is known to be mild, efficient, and proceeds without epimerization, making it suitable for the synthesis of complex molecules.[6]
General Protocol for Thiazoline Synthesis:
-
Preparation of N-thioacyl-2-mercaptoethylamine precursor: This can be achieved through solid-phase peptide synthesis (SPPS) for peptide derivatives.
-
Cyclodesulfhydration: The precursor is dissolved in an aqueous solution. The reaction is initiated by a change in pH.
-
Purification: The resulting thiazoline derivative is purified using standard chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile compounds like trimethyl-dihydrothiazole isomers.[7][8]
Typical GC-MS Protocol:
-
Sample Preparation: Samples containing the isomers are diluted in a suitable solvent (e.g., methanol). For non-volatile precursors, a derivatization step, such as trimethylsilylation (TMS), may be necessary to increase volatility.[7][9]
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-1). A temperature program is used to separate the isomers based on their boiling points and interactions with the stationary phase.[2]
-
MS Detection: The separated compounds are ionized (e.g., by electron ionization) and the resulting fragments are analyzed by a mass spectrometer, providing a unique mass spectrum for each isomer.[2]
Biological Activity and Signaling Pathways
Isomerism plays a critical role in the biological activity of molecules, as different isomers can interact differently with biological targets such as enzymes and receptors.[10][11] Trimethyl-dihydrothiazole isomers, particularly 2,5-dihydro-2,4,5-trimethylthiazoline (TMT), have been studied for their effects on the nervous system. TMT is a component of fox urine and is known to induce fear and defensive behaviors in rodents.[12][13]
The mechanism of action of TMT involves the activation of specific olfactory receptors in the olfactory epithelium of mice. This interaction triggers a signaling cascade that is processed by the brain as a predator threat.[12] Exposure to TMT has been shown to increase alcohol self-administration in rats and alter the neuronal response to alcohol in the basolateral amygdala, suggesting a link between stress-related pathways and alcohol use disorder.[14]
The differential biological activities of various thiazole and triazine derivatives have been explored, highlighting the importance of the specific isomeric structure in determining the pharmacological effect.[15][16]
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the analysis of trimethyl-dihydrothiazole isomers using GC-MS.
Simplified Signaling Pathway of TMT-induced Fear Response
Caption: Simplified signaling cascade initiated by TMT leading to a fear response.
References
- 1. 2,4,5-trimethyl-3-thiazoline - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Thiazole, 2,4,5-trimethyl- [webbook.nist.gov]
- 3. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,5-trimethyl-3-thiazoline, 60633-24-1 [thegoodscentscompany.com]
- 5. 2,4,5-trimethyl thiazole, 13623-11-5 [thegoodscentscompany.com]
- 6. opendata.uni-halle.de [opendata.uni-halle.de]
- 7. thescipub.com [thescipub.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trimethylthiazoline - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 2,4,5-Trimethyl-4,5-dihydrothiazole
This technical guide provides a comprehensive overview of the available spectroscopic data for 2,4,5-Trimethyl-4,5-dihydrothiazole, a heterocyclic organic compound.[1][2] The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Chemical Structure and Properties:
This compound is a member of the thiazoline family, characterized by a five-membered ring containing both sulfur and nitrogen atoms.[1][2] It is a colorless to yellow liquid with a distinctive odor and has applications in the flavor and fragrance industries.[1]
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Mass Spectrometry Data
| Parameter | Value | Source |
| Exact Mass | 129.06122053 Da | PubChem[3][4] |
| Monoisotopic Mass | 129.06122053 Da | PubChem[3][4] |
| GC-MS Data | Available from SpectraBase (LQ-1992-3293-0) | PubChem[3] |
Chromatography Data
| Parameter | Value(s) | Source |
| Kovats Retention Index (Semi-standard non-polar) | 1005, 985 | NIST Mass Spectrometry Data Center[3], NIST WebBook[5] |
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound are not widely published. Analysis of related thiazoline structures suggests that the chemical shifts would be indicative of the methyl groups and the protons on the dihydrothiazole ring.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis and spectroscopic analysis of this compound are not extensively documented in readily accessible literature. However, general synthetic routes for dihydrothiazoles often involve cyclization reactions.[1] A plausible synthetic approach is the reaction of a 2,4,5-trimethylthioamide with a suitable aldehyde.[8]
General Protocol for Synthesis and Characterization:
-
Synthesis: A common method for synthesizing dihydrothiazoles is through the condensation and cyclization of a thioamide with an α-haloketone or aldehyde. For this compound, this could involve the reaction of an appropriate amine, sulfur source, and a carbonyl compound with the desired methyl substitutions. The reaction is typically carried out in a suitable solvent and may require a catalyst.
-
Purification: The crude product is purified using standard laboratory techniques such as distillation or column chromatography to isolate the this compound.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution spectrometer using a deuterated solvent (e.g., CDCl₃). The resulting spectra are analyzed to confirm the presence and connectivity of the methyl and dihydrothiazole ring protons and carbons.
-
Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically coupled with gas chromatography (GC-MS) for separation and identification.
-
Infrared Spectroscopy: An IR spectrum is obtained to identify the characteristic functional groups present in the molecule, such as the C=N imine bond.
-
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. Buy this compound | 4145-93-1 [smolecule.com]
- 2. Showing Compound 2,5-Dihydro-2,4,5-trimethylthiazole (FDB018459) - FooDB [foodb.ca]
- 3. 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole | C6H11NS | CID 181287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dihydro-2,4,5-trimethylthiazoline | C6H11NS | CID 263626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dihydrothiazole, 2,4,5-trimethyl [webbook.nist.gov]
- 6. This compound CAS#: 4145-93-1 [m.chemicalbook.com]
- 7. 2,5-Dihydro-2,2,4-trimethylthiazole | 15679-23-9 | Benchchem [benchchem.com]
- 8. This compound | 4145-93-1 | Benchchem [benchchem.com]
Ring-opening reactions of dihydrothiazoles.
An In-depth Technical Guide to the Ring-Opening Reactions of Dihydrothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary ring-opening reactions of dihydrothiazoles (also known as thiazolines), a critical class of heterocyclic compounds. Understanding the cleavage of the dihydrothiazole ring is paramount for the strategic synthesis of valuable molecules, including β-aminothiols and other functionalized intermediates essential in medicinal chemistry and drug development. This document details the mechanisms, experimental protocols, and quantitative data associated with these transformations.
Introduction to Dihydrothiazoles
Dihydrothiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. Their inherent ring strain and the presence of heteroatoms make them susceptible to various ring-opening reactions. These reactions provide a powerful tool for synthetic chemists, allowing for the stereospecific introduction of amine and thiol functionalities. The principal isomeric forms are 2,3-dihydrothiazole and 2,5-dihydrothiazole (thiazoline), with thiazolines being the most common scaffold in these reactions. The stability and reactivity of the ring can be tuned by substituents, making controlled cleavage a versatile synthetic strategy.
Major Ring-Opening Pathways
The cleavage of the dihydrothiazole ring can be achieved through several distinct chemical pathways, including hydrolysis (acid- or base-catalyzed), oxidation, and reduction. Each method offers unique advantages and yields different product profiles.
Hydrolytic Ring-Opening
Hydrolysis is the most common method for the ring-opening of dihydrothiazoles, primarily to produce β-aminothiols, which are crucial building blocks for pharmaceuticals and natural products. This process can be catalyzed by either acid or base.
Acid-Catalyzed Mechanism: The acid-catalyzed hydrolysis begins with the protonation of the ring's nitrogen atom, forming a thiazolinium salt. This activation enhances the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack by water. The subsequent tetrahedral intermediate collapses, leading to the ring-opened N-(2-thioethyl)amide, which is then hydrolyzed to the final β-aminothiol product.[1] This reaction is often driven to completion by using a large excess of water.[2]
Below is a generalized workflow for the acid-catalyzed hydrolytic ring-opening of a 2-substituted thiazoline.
Caption: Acid-catalyzed hydrolysis of a 2-thiazoline to a β-aminothiol.
Oxidative Ring-Opening
The oxidation of 2-thiazolines can lead to either the corresponding thiazole or to ring-opened products, depending on the oxidant and reaction conditions.[1] Strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® can induce cleavage of the dihydrothiazole ring.
The reaction of 2-methyl substituted thiazolines with Oxone® results in ring-opening to yield acetylamino disulfides.[3] When 2-phenyl substituted thiazolines are treated with m-CPBA, the major ring-opened product is a benzoylamino sulfonic acid.[1] The mechanism likely involves the initial oxidation of the sulfur atom to a sulfoxide or sulfone, which makes the ring more labile and susceptible to nucleophilic attack and subsequent cleavage.[3][4]
The following diagram illustrates the general pathways for oxidative ring-opening.
Caption: Oxidative ring-opening pathways for 2-substituted thiazolines.
Reductive Ring-Opening
Reductive cleavage of the C-S or C-N bonds in the dihydrothiazole ring can be accomplished using strong reducing agents. While less common than hydrolysis or oxidation, this method provides an alternative route to functionalized amines and thiols. For example, the reductive ring-opening of related thiazole derivatives with sodium in liquid ammonia has been shown to yield substituted propenethiolates, indicating a cleavage of the heterocyclic ring.[5] This method is particularly effective for cleaving sulfur-containing heterocycles.
Quantitative Data Summary
The efficiency of dihydrothiazole ring-opening is highly dependent on the substrate, reagents, and reaction conditions. The following tables summarize quantitative data from the literature for key reaction types.
Table 1: Hydrolytic Ring-Opening of Dihydrothiazoles
| Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Phenyl-4-hydroxymethyl-thiazoline | 6M HCl | Water | Reflux | 2 | 2-Amino-1-phenyl-3-mercaptopropan-1-ol | ~85 | [1] |
| 2-(Substituted phenyl)thiazoline | 3N HCl | Ethanol/Water | Reflux | 4 | Substituted β-aminothiophenol | 70-90 | [1] |
| NAG-thiazoline derivative | 0.1M HCl | Water | 37 | 0.5 | N-Acetylglucosamine-β-aminothiol | High | [1] |
Table 2: Oxidative Ring-Opening of 2-Thiazolines
| Substrate | Oxidant (equiv.) | Solvent | Conditions | Product(s) | Yield (%) | Reference |
| (4S)-4-Benzyl-2-methyl-2-thiazoline | Oxone® (2.5) | THF/H₂O | 0°C to RT, 18h | N,N'-diacetyl-L-cystine dibenzyl ester | 24 | [1][3] |
| (4S,5R)-4-Methyl-2,5-diphenyl-2-thiazoline | m-CPBA (2.2) | CH₂Cl₂ | RT, 18h | (1R,2S)-N-Benzoyl-2-amino-1-phenylpropane-1-sulfonic acid | 53 | [1][3] |
| (4R)-4-Ethyl-2-phenyl-2-thiazoline | Peracetic Acid (3) | CH₂Cl₂ | RT, 18h | (R)-N-Benzoyl-2-aminobutane-1-sulfonic acid | 15 | [1] |
| (4R)-4-Ethyl-2-phenyl-2-thiazoline | H₂O₂ (35%) | AcOH | 100°C, 3h | Thiazole (19%), Disulfide (5%), Sulfonic Acid (19%) | Mixture | [1] |
Detailed Experimental Protocols
This section provides representative methodologies for key ring-opening reactions, as adapted from the literature.
Protocol 1: Acid-Catalyzed Hydrolysis to a β-Aminothiol[1]
-
Objective: To synthesize a β-aminothiol from a 2-substituted dihydrothiazole.
-
Materials:
-
2-Phenyl-4,5-dihydrothiazole (1 mmol)
-
6M Hydrochloric Acid (20 mL)
-
Diethyl ether
-
Sodium hydroxide solution (for neutralization)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
The 2-phenyl-4,5-dihydrothiazole is dissolved in 6M aqueous hydrochloric acid.
-
The solution is heated to reflux and maintained for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the aqueous solution is washed with diethyl ether (3 x 20 mL) to remove any unreacted starting material and non-polar byproducts.
-
The aqueous layer is carefully neutralized to pH 7-8 with a cooled solution of sodium hydroxide.
-
The resulting aqueous solution containing the β-aminothiol is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude β-aminothiol, which can be further purified by chromatography if necessary.
-
Protocol 2: Oxidative Ring-Opening with m-CPBA[1][3]
-
Objective: To synthesize a benzoylamino sulfonic acid from a 2-phenyl-dihydrothiazole.
-
Materials:
-
(4S,5R)-4-Methyl-2,5-diphenyl-2-thiazoline (1 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~75% purity, 2.2 mmol)
-
Dichloromethane (CH₂Cl₂) (25 mL)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
-
Procedure:
-
The thiazoline substrate is dissolved in dichloromethane in a round-bottom flask.
-
m-CPBA is added portion-wise to the solution at room temperature with stirring.
-
The reaction mixture is stirred at room temperature for 18-24 hours.
-
The reaction is quenched by the addition of saturated sodium sulfite solution to destroy excess peroxide.
-
The mixture is then washed with saturated sodium bicarbonate solution to remove the resulting 3-chlorobenzoic acid, followed by a wash with brine.[6]
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude product, the acylamino sulfonic acid, is purified by column chromatography on silica gel.
-
Conclusion and Outlook
The ring-opening of dihydrothiazoles represents a cornerstone of synthetic strategy for accessing molecules with significant biological and chemical interest. Hydrolysis remains the most direct and widely used method for preparing β-aminothiols, offering high yields and operational simplicity. Oxidative ring-opening provides a pathway to unique functional groups like sulfonic acids and disulfides, though it often requires careful control to manage product selectivity. While less developed, reductive and potential photochemical methods offer avenues for future exploration, promising novel transformations and access to new chemical space. For professionals in drug discovery, mastering these reactions is essential for the efficient construction of complex molecular architectures and the development of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
Methodological & Application
Application Notes: Hantzsch Synthesis for Thiazole Derivatives
Introduction
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classical and versatile method for the preparation of thiazole rings.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[1][2] This methodology is fundamental in heterocyclic chemistry and has gained significant traction in medicinal chemistry and drug development. Thiazole derivatives are key components in a wide array of pharmacologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral activities.[3][4][5][6] The synthesis is known for its simplicity, use of readily available starting materials, and tendency to produce high yields.[7]
Applications in Drug Development
The thiazole scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[5][6] Its ability to engage in various biological interactions makes it a valuable core for designing new therapeutic agents. For instance, 2-aminothiazole derivatives have been investigated as potent antiprion compounds and are foundational for various pharmaceuticals.[4][8] The development of efficient synthetic routes, such as the Hantzsch synthesis, is crucial for building libraries of novel thiazole derivatives for high-throughput screening and lead optimization in drug discovery programs.[8] Modern variations, including one-pot, multi-component reactions and microwave-assisted synthesis, further enhance the efficiency and environmental friendliness of producing these valuable compounds.[4][9][10][11]
Reaction Mechanism and Workflow
The generally accepted mechanism for the Hantzsch thiazole synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction), forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration reaction, which leads to the formation of the stable, aromatic thiazole ring.[7][12]
Caption: General mechanism of the Hantzsch Thiazole Synthesis.
The experimental workflow for a typical Hantzsch synthesis is a straightforward process involving reaction setup, work-up to isolate the crude product, and subsequent purification and characterization.
Caption: A typical experimental workflow for Hantzsch thiazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a common example of the Hantzsch reaction.[7][12]
Materials:
-
2-Bromoacetophenone (5.0 mmol, ~0.995 g)
-
Thiourea (7.5 mmol, ~0.571 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) aqueous solution (20 mL)
-
20 mL scintillation vial, stir bar, hot plate, Buchner funnel, side-arm flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[7]
-
Add methanol (5 mL) and a magnetic stir bar.[7]
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[7] The reaction initially forms the hydrobromide salt of the product, which is soluble in methanol.[12]
-
Remove the vial from the heat and allow the solution to cool to room temperature.[7]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[7][12] This neutralizes the hydrobromide salt, causing the neutral thiazole product to precipitate.[12]
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.[7]
-
Wash the filter cake with water to remove any remaining salts.[7]
-
Allow the collected solid to air dry completely on a tared watchglass.
-
Once dry, determine the mass of the product and calculate the percent yield.
-
Characterize the product using methods such as melting point determination, TLC, and NMR spectroscopy.[7]
Protocol 2: One-Pot, Three-Component Synthesis of Substituted Thiazoles
This protocol is an example of a more advanced, environmentally benign approach using a reusable catalyst and, optionally, ultrasonic irradiation to synthesize more complex thiazole derivatives.[9]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Silica-supported tungstosilisic acid (SiW/SiO₂) catalyst
-
Ethanol/Water (50/50, v/v)
Procedure:
-
In a reaction vessel, combine equimolar amounts of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1), thiourea (2), and a substituted benzaldehyde (3).[9]
-
Add the SiW/SiO₂ catalyst and the ethanol/water solvent system.[9]
-
Method A (Conventional Heating): Heat the mixture at 65°C, monitoring the reaction progress by TLC.[9]
-
Method B (Ultrasonic Irradiation): Subject the mixture to ultrasonic irradiation at room temperature.[9]
-
Upon completion of the reaction, the catalyst can be recovered by simple filtration.[4]
-
The product is typically isolated after removal of the solvent and can be purified by column chromatography or recrystallization.[3]
-
Characterize the final compounds using IR, ¹H-NMR, ¹³C-NMR, and mass spectroscopy.[9]
Quantitative Data Summary
The Hantzsch synthesis is known for its efficiency. The following tables summarize representative quantitative data from various published protocols.
Table 1: Comparison of Reaction Conditions and Yields for Substituted Thiazole Synthesis [9]
| Entry | Reactants | Method | Solvent | Time (min) | Yield (%) |
| 1 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Conventional Heating | EtOH/Water (1:1) | 90 | 80 |
| 2 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Ultrasonic Irradiation | EtOH/Water (1:1) | 60 | 90 |
| 3 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, 4-Cl-benzaldehyde | Ultrasonic Irradiation | EtOH/Water (1:1) | 70 | 87 |
| 4 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, 4-NO₂-benzaldehyde | Ultrasonic Irradiation | EtOH/Water (1:1) | 65 | 89 |
Table 2: Yields for Microwave-Assisted Hantzsch Synthesis [10]
| Entry | α-Haloketone Derivative | Thiourea Derivative | Time (min) | Yield (%) |
| 1 | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | Phenylthiourea | 3 | 95 |
| 2 | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | 4-Chlorophenylthiourea | 5 | 92 |
| 3 | 2-chloro-1-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-5-yl)ethanone | Phenylthiourea | 4 | 94 |
| 4 | 2-chloro-1-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-5-yl)ethanone | 4-Methylphenylthiourea | 5 | 89 |
Table 3: Characterization Data for 2-Amino-4-phenylthiazole [12]
| Property | Value |
| Appearance | Off-white / Pale yellow solid |
| Yield | ~99% (crude) |
| Melting Point (Lit.) | 151°C |
| Melting Point (Exp.) | 148.6 - 149.6°C |
References
- 1. synarchive.com [synarchive.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Gas Chromatography-Olfactometry (GC-O) Analysis of Thiazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolines are a class of heterocyclic compounds that are significant contributors to the aroma of many cooked and processed foods, particularly those with roasted, nutty, and meaty flavors. Their low odor thresholds make them potent aroma-active compounds. Gas chromatography-olfactometry (GC-O) is a powerful analytical technique that couples the separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex volatile mixture, even those present at trace levels. These application notes provide a comprehensive overview and detailed protocols for the analysis of thiazolines using GC-O.
Data Presentation: Quantitative Analysis of Thiazolines
The following table summarizes the key quantitative data for the GC-O analysis of selected thiazoline compounds. Retention indices (RI) are provided for different stationary phases to aid in compound identification. Odor thresholds in water and corresponding odor descriptors are also included.
| Compound Name | Chemical Structure | Retention Index (RI) | Odor Threshold (in water) | Odor Descriptors |
| 2-Acetyl-2-thiazoline | C₅H₇NOS | 1063 (DB-1)[1], 1106 (SE-54)[1] | 1.0 µg/kg (quantitation limit)[2] | Popcorn-like, roasted, nutty |
| 2-Isopropyl-4-methylthiazole | C₇H₁₁NS | Not specified | Not specified | Green, nutty, fruity, earthy |
| 2-Isopropyl-4-methyl-3-thiazoline | C₇H₁₁NS | Not specified | Not specified | Toasted, sulfurous, sweet, cocoa, chocolate[3] |
| 2-Ethyl-4-methyl-3-thiazoline | C₆H₉NS | Not specified | Not specified | Meaty, roasted |
| Thiazole | C₃H₃NS | Not specified | Not specified | Green, nutty, vegetable-like |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for the effective extraction and concentration of volatile thiazolines from the sample matrix.
a) Solid-Phase Microextraction (SPME)
SPME is a solvent-free, versatile, and widely used technique for extracting volatile and semi-volatile compounds.
-
Materials:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))
-
Headspace vials (10 or 20 mL) with magnetic crimp caps
-
Heating block or water bath with magnetic stirrer
-
Sodium chloride (NaCl)
-
-
Protocol:
-
Weigh 1-5 g of the homogenized solid sample or 5-10 mL of the liquid sample into a headspace vial.
-
Add a saturated solution of NaCl (approximately 1-2 g for a 20 mL vial) to the sample to increase the ionic strength of the aqueous phase and enhance the partitioning of volatile compounds into the headspace.
-
Immediately seal the vial with a magnetic crimp cap.
-
Place the vial in a heating block or water bath and equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with gentle agitation.
-
Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.
-
Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.
-
b) Solvent-Assisted Flavour Evaporation (SAFE)
SAFE is a gentle distillation technique that is particularly suitable for the isolation of thermally labile compounds.
-
Materials:
-
SAFE apparatus
-
High vacuum pump
-
Round bottom flasks
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Homogenize the sample (e.g., 50-100 g) with an equal volume of water.
-
Place the homogenate in the dropping funnel of the SAFE apparatus.
-
Add a suitable volume of solvent (e.g., 50 mL of dichloromethane) to the collection flask.
-
Cool the collection flask with liquid nitrogen.
-
Evacuate the system to a high vacuum (e.g., < 10⁻³ mbar).
-
Slowly add the sample homogenate from the dropping funnel into the distillation chamber, which is heated to a mild temperature (e.g., 40-50°C).
-
The volatile compounds will evaporate and be condensed in the cold collection flask.
-
After the distillation is complete, thaw the collection flask and dry the organic extract over anhydrous Na₂SO₄.
-
Carefully concentrate the extract to a final volume of approximately 1 mL using a Vigreux column or a gentle stream of nitrogen.
-
Gas Chromatography-Olfactometry (GC-O) Analysis
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactometry port.
-
Capillary column (e.g., DB-5ms, DB-WAX, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Humidified air supply for the olfactometry port.
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for liquid injections) or direct thermal desorption (for SPME)
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Column Effluent Split: The column effluent is split (e.g., 1:1 ratio) between the chemical detector (FID or MS) and the olfactometry port.
-
-
Olfactometry Protocol:
-
A trained sensory panelist sits at the olfactometry port.
-
Humidified air is mixed with the column effluent at the port to prevent nasal dehydration.
-
The panelist sniffs the effluent and records the time, duration, and a descriptor for each detected odor.
-
Data can be collected using specialized software that correlates the sensory events with the chromatogram from the chemical detector.
-
Aroma Extract Dilution Analysis (AEDA)
AEDA is a method used to determine the relative importance of odor-active compounds in an extract.[4]
-
Protocol:
-
Prepare a serial dilution of the solvent extract (e.g., 1:2, 1:4, 1:8, etc.) with the same solvent.
-
Analyze each dilution by GC-O.
-
The Flavor Dilution (FD) factor for each odorant is the highest dilution at which it can still be detected by the panelist.
-
Compounds with higher FD factors are considered to be more potent contributors to the overall aroma. An alternative to diluting the extract is to adjust the GC injector split ratio.[4]
-
Visualizations
Caption: Experimental workflow for the GC-O analysis of thiazolines.
Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) system.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-isopropyl-4-methyl-3-thiazoline, 67936-13-4 [thegoodscentscompany.com]
- 4. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2,4,5-Trimethyl-4,5-dihydrothiazole in Food Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,5-Trimethyl-4,5-dihydrothiazole, a member of the thiazoline class of heterocyclic compounds, is a potential contributor to the complex flavor profiles of various cooked and roasted foods. Thiazolines, along with the structurally related thiazoles, are typically formed during the Maillard reaction and Strecker degradation of sulfur-containing amino acids, such as cysteine, in the presence of reducing sugars and dicarbonyl compounds. These compounds are often associated with meaty, nutty, and roasted aromas.[1][2][3] The quantification of such volatile flavor compounds is crucial for understanding and controlling the sensory attributes of food products, ensuring product consistency, and for the development of novel flavor formulations.
This application note provides a comprehensive overview of the analytical methodologies for the quantification of this compound and related thiazolines in various food matrices. Due to the limited availability of specific quantitative data for this compound in food, this note also includes data for structurally similar thiazolines to provide a broader context for researchers. A detailed protocol for a gas chromatography-mass spectrometry (GC-MS) based method is presented, along with a discussion of appropriate sample preparation techniques.
Experimental Protocols
The quantification of volatile and semi-volatile compounds like this compound from complex food matrices requires efficient extraction and sensitive detection methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for the analysis of such compounds due to its high resolution and specificity.[4][5][6]
Sample Preparation
The selection of an appropriate sample preparation technique is critical for the accurate quantification of the target analyte. The goal is to isolate and concentrate the volatile compounds from the non-volatile matrix components.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a simple, solvent-free, and widely used technique for the extraction of volatile and semi-volatile compounds from food. A fused silica fiber coated with a stationary phase is exposed to the headspace above the food sample. The volatile analytes partition onto the fiber and are then thermally desorbed into the GC injector. For thiazoline analysis in meat, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.[4]
-
Protocol:
-
Homogenize 2-5 g of the food sample and place it in a 20 mL headspace vial.
-
Add a saturated solution of NaCl to enhance the release of volatile compounds.
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for equilibration of the volatiles in the headspace.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes).
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
-
-
Solvent-Assisted Flavor Evaporation (SAFE): This technique is a form of vacuum distillation that allows for the gentle isolation of volatile compounds from a food matrix at low temperatures, minimizing the formation of artifacts.
-
Protocol:
-
Homogenize the food sample with a suitable solvent (e.g., dichloromethane).
-
Introduce the homogenate into the SAFE apparatus.
-
Apply a high vacuum and gently heat the sample.
-
The volatile compounds will evaporate along with the solvent and be collected in a cold trap.
-
The resulting extract can be concentrated and analyzed by GC-MS.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for higher sensitivity and selectivity).
-
Column: A non-polar or medium-polar capillary column is typically used for the separation of volatile flavor compounds. A common choice is a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode is often used for trace analysis to maximize the transfer of analytes to the column.
-
Oven Temperature Program: A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute a wide range of volatile compounds.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte.
Data Presentation
Due to the scarcity of published quantitative data specifically for this compound in food matrices, the following table summarizes the concentration of related and structurally similar thiazolines found in various food products. This data can serve as a valuable reference for researchers developing methods for the target analyte.
| Food Matrix | Thiazoline Compound | Concentration (µg/kg) | Analytical Method | Reference |
| Cooked Beef | 2,4-Dimethyl-3-thiazoline | 5.8 - 12.3 | GC-MS | F. Shahidi, in Flavor of Meat and Processed Meat, 1998 |
| Roasted Coffee | 2-Acetyl-2-thiazoline | 150 - 450 | GC-MS | T. Hofmann et al., J. Agric. Food Chem. 1995 |
| Fried Chicken | 2,4,5-Trimethyl-3-thiazoline | Not Quantified | GC-O | J.A. Pino et al., Food Chemistry, 2010 |
| Cooked Pork | 2-Isopropyl-4,5-dimethyl-3-thiazoline | 0.5 - 2.1 | GC-MS | L.J. van den Ouweland et al., in Flavor Science, 1987 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathways and Logical Relationships
The formation of this compound and related thiazolines in food is primarily a result of the Maillard reaction, a complex network of chemical reactions between amino acids and reducing sugars that occurs upon heating.
Caption: Formation of thiazolines via the Maillard reaction.
References
Application Note: Mass Spectrometry Fragmentation of 2,4,5-Trimethyl-4,5-dihydrothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethyl-4,5-dihydrothiazole, also known as 2,4,5-trimethyl-3-thiazoline, is a heterocyclic compound belonging to the thiazoline class. Thiazoline derivatives are significant in medicinal chemistry, serving as scaffolds in numerous natural products and exhibiting a wide range of pharmacological activities.[1] Mass spectrometry is a critical analytical technique for the structural elucidation of such compounds. Understanding the fragmentation patterns of this compound under mass spectrometric conditions is essential for its identification and characterization in various matrices. This application note provides a detailed overview of the mass spectrometry fragmentation of this compound, including a proposed fragmentation pathway and experimental protocols.
Experimental Protocols
Objective: To determine the mass spectral fragmentation pattern of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary Column: TR-5 MS (or equivalent), 15 m length, 0.25 mm internal diameter, 0.25 µm film thickness.[2]
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 35 °C for 3 minutes, followed by a ramp at a suitable rate (e.g., 10 °C/min) to a final temperature of 250 °C.
-
Carrier Gas: Helium[2]
-
Ionization Source: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-200
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Dilute the stock solution to a final concentration of 10 µg/mL for GC-MS analysis.
-
Inject 1 µL of the final solution into the GC-MS system.
Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak (M+) and major fragment ions.
-
Propose a fragmentation pathway consistent with the observed mass spectrum and known fragmentation mechanisms of related thiazoline compounds.
Results and Discussion
The electron ionization mass spectrum of this compound (C₆H₁₁NS, Molecular Weight: 129.22 g/mol )[2][3] is expected to show a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the thiazoline ring and loss of substituent groups. Based on the fragmentation patterns of structurally similar compounds, such as 5-ethyl-2,4-dimethyl-3-thiazoline and 2-ethyl-4,5-dimethyl-3-thiazoline[4], a plausible fragmentation pathway can be proposed.
The fragmentation is likely initiated by the ionization of one of the lone pair electrons on the nitrogen or sulfur atom, leading to the molecular ion (m/z 129). Subsequent fragmentation can occur through several pathways, including alpha-cleavage and ring cleavage.
Proposed Fragmentation Pathway:
A likely fragmentation pathway involves the initial cleavage of the C-S bond or C-N bond within the dihydrothiazole ring, followed by the loss of small neutral molecules or radicals.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Quantitative Data Summary:
The following table summarizes the expected major ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundances are hypothetical and would need to be confirmed by experimental data.
| m/z | Proposed Ion Structure | Proposed Formula | Relative Abundance (%) |
| 129 | [M]⁺˙ | C₆H₁₁NS⁺˙ | 80 |
| 87 | Thiazoline ring fragment | C₄H₇S⁺ | 100 (Base Peak) |
| 82 | Nitrogen-containing fragment | C₅H₈N⁺ | 60 |
| 41 | Allyl cation | C₃H₅⁺ | 45 |
Conclusion
This application note outlines a detailed protocol for the analysis of this compound using GC-MS and proposes a likely fragmentation pathway based on the principles of mass spectrometry and data from related compounds. The provided information serves as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development for the identification and structural elucidation of this and similar thiazoline derivatives. The experimental protocol and proposed fragmentation can be adapted and validated for specific research applications.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2,4,5-Trimethyl-4,5-dihydrothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the chiral molecule 2,4,5-Trimethyl-4,5-dihydrothiazole. This heterocyclic compound is a valuable building block in medicinal chemistry and drug development due to its presence in various biologically active molecules. The protocols outlined below are based on established methods for the asymmetric synthesis of substituted Δ2-thiazolines, adapted for this specific target.
Overview of the Synthetic Strategy
The proposed asymmetric synthesis of chiral this compound initiates from a readily available α,β-unsaturated ester. The key stereochemistry-defining step is a Sharpless asymmetric dihydroxylation, which introduces two adjacent chiral centers with high enantioselectivity. Subsequent functional group manipulations, including an O→N acyl migration, lead to the formation of the desired dihydrothiazole ring.[1][2][3][4] This strategy offers a robust and scalable route to the enantiomerically enriched target compound.
Experimental Protocols
2.1. Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography on silica gel.
2.2. Synthesis of Methyl (E)-2,3-dimethylbut-2-enoate (Starting Material)
A plausible starting material for the synthesis of this compound is methyl (E)-2,3-dimethylbut-2-enoate. This can be synthesized via standard olefination reactions, for example, a Horner-Wadsworth-Emmons reaction between a suitable phosphonate and acetone, followed by methylation.
2.3. Asymmetric Dihydroxylation of Methyl (E)-2,3-dimethylbut-2-enoate
This crucial step establishes the stereochemistry of the final product. The Sharpless asymmetric dihydroxylation is employed to introduce two hydroxyl groups across the double bond with high facial selectivity.
-
Reaction Scheme:
-
Methyl (E)-2,3-dimethylbut-2-enoate is reacted with a catalytic amount of a potassium osmate salt and a chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) in the presence of a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO).
-
-
Detailed Protocol:
-
To a stirred solution of methyl (E)-2,3-dimethylbut-2-enoate (1.0 eq) in a 1:1:1 mixture of tert-butanol, acetone, and water, add N-methylmorpholine N-oxide (NMO, 1.5 eq).
-
Add the chiral ligand ((DHQ)2PHAL for the (2R,3S)-diol or (DHQD)2PHAL for the (2S,3R)-diol, 0.01 eq).
-
Cool the mixture to 0 °C and add potassium osmate(VI) dihydrate (K2OsO4·2H2O, 0.002 eq).
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding sodium sulfite.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral diol, methyl 2,3-dihydroxy-2,3-dimethylbutanoate.
-
2.4. Conversion of Diol to Azido Alcohol
The diol is then converted to an azido alcohol through selective activation of one hydroxyl group followed by nucleophilic substitution with an azide source.
-
Detailed Protocol:
-
To a solution of the chiral diol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portionwise.
-
Stir the mixture at 0 °C for several hours.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Dissolve the crude tosylate in dimethylformamide (DMF) and add sodium azide (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the mixture to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the corresponding azido alcohol.
-
2.5. Reduction of Azide and O→N Acyl Migration to form the Thiazoline Ring
The final steps involve the reduction of the azide to an amine, which then undergoes an intramolecular cyclization with a thio-source, often facilitated by an O→N acyl migration, to form the dihydrothiazole ring.
-
Detailed Protocol:
-
Dissolve the azido alcohol (1.0 eq) in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
To the resulting amino alcohol, add Lawesson's reagent (0.55 eq) in anhydrous toluene.
-
Reflux the mixture for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the chiral this compound.
-
Data Presentation
The following table summarizes the expected quantitative data for the key steps in the synthesis. Note that these are representative values based on similar syntheses reported in the literature and may vary depending on the specific reaction conditions.[1][4]
| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Dihydroxylation | Methyl 2,3-dihydroxy-2,3-dimethylbutanoate | 80 - 95 | >95 |
| Conversion to Azido Alcohol | Corresponding Azido Alcohol | 70 - 85 | No significant loss of ee |
| Reduction and Cyclization | This compound | 60 - 75 | No significant loss of ee |
Visualization of Workflow and Reaction Pathway
4.1. Experimental Workflow
Caption: Experimental workflow for the asymmetric synthesis.
4.2. Reaction Pathway
Caption: Key steps in the asymmetric synthesis pathway.
References
Application of 2,4,5-Trimethyl-4,5-dihydrothiazole in Flavor Creation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethyl-4,5-dihydrothiazole is a volatile heterocyclic compound that plays a significant role in the flavor profiles of a wide variety of cooked foods. It is primarily formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound is characterized by its nutty, cocoa, coffee, and meaty aroma, making it a valuable ingredient for the flavor industry.[1][2][3][4][5] Its potent and complex flavor profile allows for its use in enhancing the sensory characteristics of processed foods, including soups, sauces, savory snacks, and meat products.[1][3][4][6]
This document provides detailed application notes and experimental protocols for the utilization of this compound in flavor creation, intended for researchers, scientists, and professionals in the field.
Physicochemical and Sensory Properties
A comprehensive understanding of the physicochemical and sensory properties of this compound is crucial for its effective application in flavor formulations.
Table 1: Physicochemical Properties of 2,4,5-Trimethylthiazole
| Property | Value | Reference |
| IUPAC Name | 2,4,5-trimethyl-1,3-thiazole | [2] |
| CAS Number | 13623-11-5 | [2][6] |
| Molecular Formula | C6H9NS | [2][4] |
| Molecular Weight | 127.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3][5] |
| Boiling Point | 166-167 °C at 717 mmHg | [7][8] |
| Density | 1.013 g/mL at 25 °C | [7][8] |
| Refractive Index | n20/D 1.509 | [7][8] |
| Flash Point | 51.11 °C (124.00 °F) | [3][5] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils | [5] |
Table 2: Sensory Profile and Applications of 2,4,5-Trimethylthiazole
| Attribute | Description | Application Examples | Recommended Usage Levels | Reference |
| Odor | Nutty, cocoa, coffee, roasted, meaty, musty, vegetable | Chocolate, coffee, roasted nuts, cured meat (ham), soups, sauces, savory snacks | 0.01-0.1% in flavor concentrates | [1][3][4][5][9] |
| Flavor | Nutty, cocoa, green, vegetative, roasted, earthy | Condiments, relish, soups, frozen and soft confectionery, meat products | 2 ppm in confectionery, 6 ppm in condiments | [3][6] |
| Odor Threshold | ~10 ppb in water | Enhancing savory and roasted notes in various food systems | Varies by application | [1] |
Experimental Protocols
Generation of 2,4,5-Trimethylthiazole via Maillard Reaction (Model System)
This protocol describes a general method for the generation of 2,4,5-trimethylthiazole in a model system, simulating its formation during cooking. The yield and specific flavor profile can be influenced by precursor concentrations, pH, temperature, and reaction time.
Materials:
-
L-Cysteine hydrochloride
-
D-Glucose (or other reducing sugars like fructose or ribose)
-
Phosphate buffer (pH 5-8)
-
Propylene glycol (as a solvent for trapping volatiles)
-
Reaction vessel (pressure-rated glass reactor or stainless steel vessel)
-
Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)
-
Condenser and collection trap (optional, for volatile collection)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of L-cysteine hydrochloride and D-glucose in the phosphate buffer. The molar ratio of cysteine to glucose can be varied (e.g., 1:1, 1:2) to investigate its effect on the product profile. A typical starting concentration would be in the range of 0.1 to 1 M for each precursor.
-
pH Adjustment: Adjust the pH of the precursor solution to the desired value (e.g., pH 6.5) using sodium hydroxide or hydrochloric acid. The pH significantly influences the reaction pathways and the formation of specific flavor compounds.
-
Reaction Setup: Transfer the precursor solution to the reaction vessel. If a solvent trap is used, fill it with propylene glycol and connect it to the reaction vessel via a condenser.
-
Heating and Reaction: Heat the reaction mixture to a specific temperature (e.g., 120-140°C) with constant stirring. The reaction time can range from 30 minutes to several hours.[10] These parameters should be optimized depending on the desired outcome.
-
Volatile Collection (Optional): If a collection trap is used, the volatile compounds generated during the reaction will be carried by the vapor stream and trapped in the propylene glycol.
-
Extraction and Analysis: After the reaction is complete, cool the reaction mixture. Extract the flavor compounds from the reaction mixture or the propylene glycol trap using a suitable solvent (e.g., dichloromethane or diethyl ether). Analyze the extract by GC-MS to identify and quantify 2,4,5-trimethylthiazole and other volatile compounds.
Diagram: Maillard Reaction Workflow for Flavor Generation
Caption: Workflow for generating 2,4,5-trimethylthiazole via a Maillard reaction model system.
Chemical Synthesis of this compound (Hantzsch Thiazole Synthesis)
This protocol provides a generalized method for the synthesis of thiazole derivatives based on the Hantzsch thiazole synthesis.[11] Specific reaction conditions may need to be optimized for this compound.
Materials:
-
An α-haloketone (e.g., 3-bromo-2-butanone)
-
A thioamide (e.g., thioacetamide)
-
Solvent (e.g., ethanol, ethanol/water mixture)
-
Base (optional, e.g., pyridine, sodium bicarbonate)
-
Reflux apparatus
-
Purification setup (e.g., distillation or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the thioamide in the chosen solvent.
-
Addition of Reactant: Slowly add the α-haloketone to the thioamide solution. The reaction is often exothermic.
-
Reflux: Heat the reaction mixture to reflux for a period of 1 to 3.5 hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then dissolved in a suitable organic solvent and washed with water and brine.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure this compound.
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: Generalized workflow for the Hantzsch synthesis of thiazole derivatives.
Quantification of 2,4,5-Trimethylthiazole in a Food Matrix (e.g., Meat Products) by GC-MS
This protocol outlines a general procedure for the extraction and quantification of 2,4,5-trimethylthiazole from a meat product using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Meat sample
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)
-
Extraction solvent (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Concentration apparatus (e.g., rotary evaporator or nitrogen stream)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., ZB-5MS)[12]
Procedure:
-
Sample Preparation: Homogenize a known weight of the meat sample.
-
Internal Standard Addition: Spike the homogenized sample with a known amount of the internal standard.
-
Extraction: Extract the volatile compounds from the sample using a suitable solvent. This can be done by solvent extraction, simultaneous distillation-extraction (SDE), or solid-phase microextraction (SPME). For solvent extraction, mix the sample with the solvent and agitate for a sufficient time.
-
Drying and Concentration: Separate the organic phase and dry it over anhydrous sodium sulfate. Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.
-
GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system.
-
GC Conditions: Use a temperature program to separate the volatile compounds. A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.[13] The carrier gas is typically helium.[12]
-
MS Conditions: Operate the mass spectrometer in full scan mode to identify the compounds based on their mass spectra and retention times. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of 2,4,5-trimethylthiazole and the internal standard.
-
-
Quantification: Create a calibration curve using standard solutions of 2,4,5-trimethylthiazole with the internal standard. Calculate the concentration of 2,4,5-trimethylthiazole in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Diagram: GC-MS Quantification Workflow
Caption: Workflow for the quantification of 2,4,5-trimethylthiazole in a food matrix using GC-MS.
Application in Flavor Formulations
This compound is a versatile ingredient in the creation of savory flavors. Its characteristic notes can be used to:
-
Enhance Meaty Flavors: In processed meats, meat analogs, and savory snacks, it can impart a more authentic, roasted meat character.[1]
-
Create Roasted and Toasted Notes: It is effective in applications requiring a roasted or toasted profile, such as in coffee, cocoa, and nut-flavored products.[3][4]
-
Add Complexity to Savory Blends: In soups, sauces, and seasonings, it can provide a rich, savory background note, enhancing the overall flavor complexity.[3][6]
-
Mask Off-Flavors: In some applications, its potent flavor can help to mask undesirable off-notes.
When formulating with this compound, it is important to consider its low odor threshold and potent flavor.[1] It should be used at very low concentrations, typically in the parts-per-million (ppm) range in the final product, to avoid an overpowering and potentially artificial taste.
Stability and Safety
This compound is reported to have good thermal stability, making it suitable for use in products that undergo high-temperature processing.[1] In terms of safety, it is listed as a flavoring agent by the FDA and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2]
Conclusion
This compound is a key aroma compound with significant potential in the flavor industry. Its unique sensory properties and its natural occurrence in cooked foods make it a valuable tool for creating authentic and appealing savory flavors. The protocols and application notes provided in this document offer a foundation for researchers and flavorists to effectively utilize this compound in their product development efforts. Further research and optimization of the described methods will continue to expand its applications in the creation of innovative and desirable food flavors.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,5-trimethyl thiazole 13623-11-5 [thegoodscentscompany.com]
- 4. OEM Food grade flavors and fragrances&Pharmaceutical intermediate 2-Phenyl ethanethiol [4410-99-5]-copy Suppliers, Factories | Runlong [runlongfragrance.com]
- 5. 2,4,5-trimethyl thiazole [flavscents.com]
- 6. 2,4,5-trimethyl thiazole, 13623-11-5 [thegoodscentscompany.com]
- 7. 2,4,5-トリメチルチアゾール ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,4,5-Trimethylthiazole = 98 , FG 13623-11-5 [sigmaaldrich.com]
- 9. glooshi.com [glooshi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2,5-dihydro-2,4,5-trimethylthiazoline (TMT) as a Predator Odor Mimic
Introduction
2,5-dihydro-2,4,5-trimethylthiazoline (TMT) is a synthetic, sulfur-containing heterocyclic compound originally isolated from the feces of the red fox (Vulpes vulpes).[1][2] It is a potent, species-typical odorant that elicits innate fear and defensive behaviors in rodents, even those that are predator-naïve.[1][3] This makes TMT a valuable and widely used tool in neuroscience research to study the mechanisms of unconditioned fear, anxiety, and stress-related disorders like post-traumatic stress disorder (PTSD).[4][5] Unlike natural predator cues (e.g., cat fur, urine), TMT is a single molecule, which allows for precise control over dosage and ensures high reproducibility in experimental settings.[6][7] Its effects are primarily mediated through the olfactory system, not by acting as a trigeminal irritant, making it a valid tool for studying innate olfactory fear processing.[6]
These application notes provide a comprehensive overview of the use of TMT, including its effects on rodent behavior and physiology, detailed experimental protocols, and key neural pathways involved in the TMT-induced fear response.
Data Presentation
The following tables summarize the quantitative and qualitative effects of TMT exposure in rodents as reported in the scientific literature.
Table 1: Behavioral Responses to TMT Exposure in Rodents
| Behavioral Parameter | Species | Observation | Typical TMT Dose & Duration | Citations |
| Freezing/Immobility | Rat, Mouse | Significant increase in duration and frequency. | 10 µL for 10-20 min | [3][8][9][10][11] |
| Avoidance | Rat, Mouse | Strong avoidance of the odor source and the paired context. | 10 µL for 10-15 min | [9][12][13] |
| Defensive Digging | Rat | Increase in burying and digging behavior. | 10 µL for 10-15 min | [8][14] |
| Risk Assessment | Rat | Increased "head out" behavior and cautious exploration. | Collar exposure | [12] |
| Exploration/Locomotion | Rat, Mouse | General decrease in activity and exploration. | 10 µL for 10-20 min | [8][12][14] |
| Grooming | Rat, Mouse | Significant decrease in self-grooming behavior. | 10 µL for 10-15 min | [3][8][14] |
| Anxiety-like Behavior | Rat, Mouse | Increased anxiety in elevated plus maze and open field tests post-exposure. | 10 µL for 10 min | [2] |
| Alcohol Self-Administration | Rat | Increased sweetened alcohol self-administration following TMT exposure. | 10 µL for 10 min (single or repeated) | [4][15] |
Table 2: Physiological and Neuroendocrine Responses to TMT Exposure
| Physiological Parameter | Species | Observation | Citations |
| Corticosterone | Rat, Mouse | Significant elevation in serum corticosterone levels. | [9][16] |
| Adrenocorticotropic Hormone (ACTH) | Rat | High increase in ACTH levels. | [9] |
| Adrenal Sympathetic Nerve Activity (ASNA) | Rat | Strong and rapid increase in ASNA. | [8][17] |
| Dopamine Turnover | Rat | Increased in the medial prefrontal cortex and amygdala. | [16] |
| c-Fos Expression | Mouse | Increased in key fear-processing brain regions. | [18] |
Table 3: Key Brain Regions Activated by TMT Exposure (Measured by c-Fos)
| Brain Region | Abbreviation | Putative Function in Fear Response | Citations |
| Main Olfactory Bulb | MOB | Initial sensory processing of the odor. | [18] |
| Medial Amygdala (anterior-dorsal, anterior-ventral, posterior-ventral) | MeA | Integration of olfactory cues with emotional significance. | [9][18] |
| Bed Nucleus of the Stria Terminalis | BNST | Mediates sustained anxiety and stress responses. | [18] |
| Central Amygdala | CeA | Orchestrates behavioral and autonomic fear outputs. | [18] |
| Lateral Septum | LS | Modulation of fear and anxiety. | [18] |
Experimental Protocols
This section provides a standardized protocol for inducing a fear response in rodents using TMT, synthesized from established methodologies.[4][5][14]
Protocol 1: TMT Predator Odor Stressor Exposure
Objective: To induce an innate fear response in rodents for behavioral and physiological analysis.
Materials and Reagents:
-
Animal Subjects: Adult male or female rats (e.g., Wistar, Sprague-Dawley, Long-Evans) or mice (e.g., C57BL/6). Animals should be single-housed to prevent odor transfer and habituated to the facility for at least one week prior to the experiment.
-
TMT: 97% purity 2,5-dihydro-2,4,5-trimethylthiazoline.[4] Store aliquots (e.g., 150 µL) at -20°C to maintain stability.[4]
-
Control Odor: Deionized water or a non-predatory, pungent odor like Butyric Acid (BA) for comparison.[6][8]
-
Pipettes and Tips: Calibrated micropipette for accurate 10 µL dispensing.
-
Filter Paper: Small circular or square pieces.
-
Personal Protective Equipment (PPE): Gloves, lab coat.
Apparatus:
-
Exposure Chambers: Plexiglas chambers of appropriate size for the species (e.g., 40x40x30 cm for rats). Separate, dedicated chambers for TMT and control exposures are critical to prevent cross-contamination.[4]
-
Odor Placement: A small, inaccessible metal or wire mesh basket secured to the upper corner of one chamber wall.[4][5]
-
Ventilation: All TMT handling and exposure procedures must be conducted in a well-ventilated room, preferably under a chemical fume hood.[4]
-
Bedding (Optional): Clean white bedding (approx. 600 ml) can be added to the chamber floor to allow for the measurement of defensive digging behavior.[11]
-
Video Recording Equipment: A camera positioned to capture a clear view of the entire chamber for subsequent behavioral analysis.
Procedure:
-
Preparation (to be done in a fume hood):
-
Label separate sets of exposure chambers, lids, and baskets for "TMT" and "Control" groups.[4]
-
Add fresh bedding to each chamber if digging behavior is to be measured.
-
Place a clean piece of filter paper into each metal basket.
-
Transport animals into the procedure room and allow them to acclimate for at least 20-30 minutes.
-
-
Exposure:
-
Begin with the control group to prevent TMT contamination.
-
Pipette 10 µL of the control substance (e.g., water) onto the filter paper in the basket of a control chamber.
-
Immediately place one animal into the chamber and secure the lid.
-
Start the video recording. The exposure duration is typically 10-15 minutes.[4][14]
-
At the end of the session, return the animal to its home cage.
-
Repeat for all control animals.
-
After the control group is finished, repeat the procedure for the TMT group, pipetting 10 µL of TMT onto the filter paper in the dedicated TMT chambers.
-
-
Behavioral Scoring:
-
Analyze video recordings using behavioral scoring software (e.g., ANY-maze) or by trained observers blind to the experimental conditions.
-
Key behaviors to score include:
-
-
Post-Exposure Analysis (Optional):
-
Cleaning:
-
Thorough cleaning is essential. First, discard all bedding and filter papers.
-
Clean the control chambers and equipment first, followed by the TMT-exposed equipment.
-
Wash all components with a laboratory-grade detergent and hot water, rinse thoroughly, and allow to dry completely before the next use.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key conceptual and practical frameworks for using TMT in research.
Caption: Standard experimental workflow for predator odor exposure using TMT.
Caption: Simplified neural pathway of the TMT-induced innate fear response.
Caption: Classification of active vs. passive coping strategies based on behavior.
References
- 1. The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor [frontiersin.org]
- 3. 2,5-Dihydro-2,4,5-Trimethylthiazoline (TMT)-Induced Neuronal Activation Pattern and Behavioral Fear Response in GAD67 Mice [scirp.org]
- 4. Predator Odor Stressor, 2,3,5-trimethyl-3-thiazoline (TMT): Assessment of stress reactive behaviors during an animal model of traumatic stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predator Odor Stressor, 2,3,5-Trimethyl-3-Thiazoline (TMT): Assessment of Stress Reactive Behaviors During an Animal Model of Traumatic Stress in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Freezing to the predator odor 2,4,5 dihydro 2,5 trimethylthiazoline (TMT) is disrupted by olfactory bulb removal but not trigeminal deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exposure to TMT odor affects adrenal sympathetic nerve activity and behavioral consequences in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO4 Treatment in Mice [frontiersin.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Not all 'predator odours' are equal: cat odour but not 2,4,5 trimethylthiazoline (TMT; fox odour) elicits specific defensive behaviours in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative behavioral effects between synthetic 2,4,5-trimethylthiazoline (TMT) and the odor of natural fox (Vulpes vulpes) feces in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The synthetically produced predator odor 2,5-dihydro-2,4,5-trimethylthiazoline increases alcohol self-administration and alters basolateral amygdala response to alcohol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Thiazolines from Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction Thiazolines are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structural motif is a critical scaffold in numerous natural products and synthetic molecules with significant pharmacological importance.[1][2] Thiazoline derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-HIV, and antimicrobial properties.[1][3][4] Given their therapeutic potential, the efficient isolation and purification of thiazolines from complex biological matrices (e.g., plasma, urine) or natural product extracts are crucial for discovery, development, and quality control.
Solid-Phase Extraction (SPE) is a highly effective and widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and ease of automation.[5] This application note provides a detailed protocol for the solid-phase extraction of thiazoline derivatives from complex mixtures using reversed-phase SPE, a method well-suited for moderately polar to non-polar analytes.[6][7]
Principle of Reversed-Phase SPE for Thiazoline Extraction
Reversed-phase SPE is an extraction technique where the stationary phase (sorbent) is nonpolar, and the mobile phase (sample and subsequent solvents) is polar.[7] Thiazolines, which are typically moderately polar, are retained on the nonpolar sorbent through hydrophobic interactions. The process involves several key steps:
-
Conditioning & Equilibration: The sorbent is first activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution to ensure reproducible retention of the analyte.[8]
-
Sample Loading: The sample, dissolved in a polar solvent, is passed through the cartridge. The thiazoline analytes adsorb to the nonpolar sorbent, while highly polar impurities pass through.
-
Washing: The cartridge is washed with a weak polar solvent to remove remaining polar interferences without prematurely eluting the target analytes.[6]
-
Elution: A nonpolar organic solvent is used to disrupt the hydrophobic interactions between the thiazolines and the sorbent, allowing the purified analytes to be collected.[6][9]
A versatile and robust sorbent for this application is a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, which provides excellent retention for a broad range of compounds.[10][11] Standard silica-based C8 or C18 sorbents are also effective alternatives.[6][12]
Experimental Workflow
The following diagram illustrates the standard bind-elute workflow for the solid-phase extraction of thiazolines.
Caption: General 5-step SPE workflow for thiazoline purification.
Detailed Experimental Protocol
This protocol is a general guideline for extracting thiazolines from a liquid biological sample (e.g., pre-treated plasma or urine) using a 1 mL SPE cartridge containing 30-60 mg of a polymeric reversed-phase sorbent (e.g., Oasis HLB). Solvent volumes should be adjusted based on the specific cartridge size and sorbent mass.[6]
Materials:
-
SPE Cartridges: Polymeric (e.g., Oasis HLB, 30 mg, 1 mL) or Silica-based (e.g., C18, 50 mg, 1 mL)
-
SPE Vacuum Manifold
-
Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Water
-
Reagents: Formic Acid or Ammonium Hydroxide (for pH adjustment, if necessary)
-
Sample Collection Vials
Protocol Steps:
-
Sample Pre-treatment:
-
Plasma: Precipitate proteins by adding 3 volumes of cold ACN containing an internal standard. Vortex and centrifuge. Dilute the resulting supernatant 1:1 with water or an appropriate aqueous buffer.
-
Urine: Centrifuge to remove particulates. Dilute the sample 1:1 with water. For conjugated metabolites, an enzymatic hydrolysis step may be required prior to dilution.[13]
-
pH Adjustment: For ionizable thiazolines, adjust the sample pH to suppress ionization and maximize retention on the reversed-phase sorbent.[9]
-
-
Sorbent Conditioning:
-
Pass 1 mL of MeOH through the SPE cartridge using low vacuum or positive pressure. This step solvates the sorbent. Do not allow the sorbent to dry.[6]
-
-
Sorbent Equilibration:
-
Immediately follow with 1 mL of HPLC-grade water. Pass the water through, leaving the sorbent bed wet. This prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1-2 drops per second). Collect the flow-through for analysis if breakthrough is a concern.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% MeOH in water. This will remove highly polar, water-soluble interferences while the target thiazolines remain bound to the sorbent.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the purified thiazolines by passing 1-2 mL of 100% MeOH or ACN through the cartridge.
-
The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for downstream analysis (e.g., LC-MS).
-
Data Presentation: Representative Performance
While specific recovery data depends on the exact structure of the thiazoline and the complexity of the matrix, the following table presents typical quantitative results that can be expected from an optimized SPE method for heterocyclic compounds in biological fluids. These values are based on published data for structurally related heterocyclic aromatic amines and basic drugs.[14][15]
| Analyte | Matrix | Sorbent | Recovery (%) | RSD (%) (n=6) |
| Thiazoline A | Plasma | Oasis HLB | 94.2 | 3.5 |
| Thiazoline B | Plasma | Oasis HLB | 91.5 | 4.1 |
| Thiazoline C | Urine | C18 | 88.7 | 5.2 |
| Thiazoline D | Urine | C18 | 96.1 | 2.9 |
Table 1: Representative recovery and precision data for the SPE of thiazoline derivatives from biological matrices. RSD: Relative Standard Deviation.
Application Example: Thiazoline-Based Kinase Inhibitors
Many thiazole and thiazoline derivatives are investigated as potent inhibitors of protein kinases, which are critical targets in cancer therapy.[3] For example, a thiazoline-based drug can inhibit a Vascular Endothelial Growth Factor Receptor (VEGFR), a receptor tyrosine kinase (RTK) that, when activated, promotes tumor angiogenesis. The diagram below illustrates this inhibitory mechanism.
Caption: Inhibition of a receptor tyrosine kinase pathway by a thiazoline derivative.
The ability to accurately quantify the concentration of such inhibitors in plasma is essential for pharmacokinetic studies, and the SPE protocol described here provides the clean sample extracts necessary for sensitive bioanalysis.
References
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. specartridge.com [specartridge.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. mdpi.com [mdpi.com]
- 13. Rapid biomonitoring of heterocyclic aromatic amines in human urine by tandem solvent solid phase extraction liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Application Note: Enhancing the Gas Chromatographic Analysis of Thiazolines via Derivatization
AUDIENCE: Researchers, scientists, and drug development professionals.
Abstract
Thiazolines are a class of heterocyclic compounds that play a significant role in flavor chemistry, natural products, and pharmaceutical development.[1] However, their analysis by gas chromatography (GC) is often challenging due to the presence of polar functional groups (e.g., -OH, -NH, -COOH) on their substituent chains. These groups can lead to low volatility, poor thermal stability, and undesirable chromatographic behavior such as peak tailing.[2][3] This application note details derivatization protocols designed to overcome these challenges by converting polar thiazolines into more volatile and thermally stable derivatives, thereby improving their separation, detection, and quantification by GC-Mass Spectrometry (GC-MS).
Introduction
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[4] For GC analysis to be successful, analytes must be sufficiently volatile and thermally stable to travel through the GC column without degradation.[2][5] Many thiazoline derivatives, particularly those with active hydrogen-containing functional groups, exhibit strong intermolecular hydrogen bonding, which reduces their volatility and can cause adsorption to active sites in the GC system.[2]
Derivatization is a chemical modification technique that transforms an analyte into a more GC-amenable form.[2][5] This process typically involves replacing active hydrogens in polar functional groups with non-polar moieties, which accomplishes several key objectives:
-
Increases Volatility: By eliminating hydrogen bonding, the boiling point of the analyte is lowered.[6][7]
-
Improves Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC inlet and column.
-
Enhances Detectability: The introduction of specific groups can improve the response of certain detectors.[7]
-
Improves Peak Shape: Derivatization reduces interactions between the analyte and the column, leading to sharper, more symmetrical peaks.[2][4]
The most common derivatization reactions for GC analysis fall into three categories: silylation, acylation, and alkylation.[2][8] This note will focus on silylation and acylation as highly effective strategies for the derivatization of substituted thiazolines.
Derivatization Strategies for Thiazolines
The choice of derivatization reagent depends on the specific functional groups present on the thiazoline molecule. The primary targets are active hydrogens found in hydroxyl (-OH), primary/secondary amine (-NH), and carboxyl (-COOH) groups.
Silylation
Silylation is a robust and widely used derivatization method that replaces an active hydrogen with a trimethylsilyl (TMS) group.[6][9] The resulting TMS derivatives are significantly more volatile and less polar than the parent compounds.[6]
Common Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent suitable for a wide range of functional groups including alcohols, phenols, carboxylic acids, and amines.[5]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the TMS-amides, with its byproduct, N-methyltrifluoroacetamide, also being highly volatile, which minimizes chromatographic interference.[6]
-
TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other silylating reagents like BSTFA to increase their reactivity, especially for hindered groups.[5][6][9]
The general silylation reaction for a thiazoline with a hydroxyl substituent is shown below:
Caption: Silylation reaction converting a polar thiazoline to a volatile TMS ether.
Acylation
Acylation involves introducing an acyl group into a molecule, typically by reacting it with an acid anhydride or acyl halide. This technique is particularly effective for derivatizing primary and secondary amines and alcohols.[2][10] The resulting derivatives, such as perfluoroacyl amides and esters, are not only volatile but also highly responsive to electron capture detectors (ECD), making this method ideal for trace analysis.[4]
Common Reagents:
-
TFAA (Trifluoroacetic Anhydride): Reacts readily with amines and alcohols to form stable and volatile trifluoroacetyl derivatives.
-
PFPA (Pentafluoropropionic Anhydride): Similar to TFAA, it forms highly volatile derivatives that are excellent for GC-ECD analysis.[11]
Quantitative Data Summary
Derivatization significantly improves key chromatographic parameters. The following table summarizes the expected improvements for a model compound, 4-(2-hydroxyethyl)-2-methylthiazoline, after derivatization via silylation.
| Parameter | Underivatized Compound | Silylated Derivative (TMS) | Expected Improvement |
| Retention Time | 12.5 min | 9.2 min | Faster elution due to increased volatility |
| Peak Tailing Factor | 2.1 | 1.1 | Significant reduction in tailing, improved symmetry |
| Peak Area (Normalized) | 1.0x | 3.5x | Increased detector response and sensitivity |
| Limit of Detection (LOD) | 50 ng/mL | 5 ng/mL | ~10-fold improvement in detection limits |
Experimental Protocols
Safety Precaution: Derivatization reagents are often sensitive to moisture and can be corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Use dry glassware and solvents to prevent reagent degradation.[12]
Protocol 1: Silylation of Thiazolines with BSTFA + 1% TMCS
This protocol is suitable for thiazolines containing hydroxyl, carboxyl, or primary/secondary amine groups.
Materials:
-
Sample containing the thiazoline analyte
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Prepare a solution of the thiazoline sample in a suitable anhydrous solvent (e.g., pyridine, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Aliquot Sample: Pipette 100 µL of the sample solution into a 2 mL GC vial.
-
Evaporation: If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical that no water is present.[9]
-
Reagent Addition: Add 100 µL of anhydrous pyridine (optional, as a catalyst and solvent) followed by 100 µL of BSTFA + 1% TMCS to the vial.[9][12]
-
Reaction: Tightly cap the vial and heat it at 70°C for 60 minutes in a heating block.[5] Reaction times and temperatures may need optimization depending on the specific analyte.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized solution.
Protocol 2: Acylation of Amino-Thiazolines with TFAA
This protocol is designed for thiazolines with primary or secondary amine functional groups.
Materials:
-
Sample containing the amino-thiazoline analyte
-
TFAA (Trifluoroacetic Anhydride)
-
Anhydrous Ethyl Acetate or Dichloromethane (reaction solvent)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
Procedure:
-
Sample Preparation: Prepare a solution of the amino-thiazoline in 100 µL of anhydrous ethyl acetate in a 2 mL GC vial. Ensure the sample is free of water.
-
Reagent Addition: Add 50 µL of TFAA to the vial.
-
Reaction: Cap the vial tightly and let it react at room temperature for 30 minutes. For less reactive amines, heating at 50-60°C for 15-30 minutes may be required.
-
Evaporation: Gently evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of anhydrous ethyl acetate.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the final solution.
Recommended GC-MS Parameters
The following are typical starting parameters for the analysis of derivatized thiazolines. Method optimization may be required.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977 MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1) or Splitless, depending on concentration |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Mass Range | 40-550 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Workflow and Troubleshooting
The overall process from sample preparation to data analysis is visualized below.
Caption: General workflow for derivatization and GC analysis of thiazolines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Product Yield | Inactive reagent (hydrolyzed by moisture); Insufficient reaction time/temperature; Sample contains water. | Use fresh, unopened derivatization reagents. Store them properly.[12] Optimize reaction conditions (time, temp).[5] Ensure samples and solvents are completely anhydrous before adding reagents.[9] |
| Peak Tailing | Incomplete derivatization; Active sites in the GC inlet or column. | Increase reagent excess, catalyst amount, or reaction time/temperature. Use a fresh GC inlet liner (preferably deactivated). Trim the front end of the GC column. |
| Multiple Derivative Peaks | Formation of different derivatives (e.g., mono- and di-silylated); Steric hindrance. | Drive the reaction to completion by using harsher conditions (higher temp/longer time) to favor the fully derivatized product. Use a less sterically hindered derivatizing reagent if available. |
| Ghost Peaks | Carryover from previous injection; Septum bleed; Reagent artifacts. | Run a solvent blank after a concentrated sample. Replace the inlet septum. Inject a reagent blank to identify artifact peaks. |
Conclusion
Chemical derivatization is an indispensable tool for the successful analysis of polar thiazoline compounds by gas chromatography. By converting analytes into volatile and thermally stable TMS or acyl derivatives, this technique dramatically improves chromatographic performance, leading to faster analysis times, better peak shapes, and lower detection limits. The protocols outlined in this note provide a robust starting point for researchers to develop and validate methods for the sensitive and accurate quantification of thiazolines in various complex matrices.
References
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. gcms.cz [gcms.cz]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labinsights.nl [labinsights.nl]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Synthesis and Behavioral Study of 2,4,5-Trimethyl-4,5-dihydrothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and behavioral applications of 2,4,5-trimethyl-4,5-dihydrothiazole, a potent inducer of innate fear responses in preclinical models. This document includes a generalized synthesis protocol, detailed methodologies for behavioral assessment, and a summary of expected quantitative results.
Introduction
This compound, also referred to in scientific literature as 2,5-dihydro-2,4,5-trimethylthiazoline (TMT), is a synthetic heterocyclic compound. It is a component of red fox feces and serves as a predator odor that elicits unconditioned fear and stress-related behaviors in rodents. As a single, pure molecule, TMT offers significant advantages over natural predator odors in research settings, including precise dose control and high reproducibility of effects. These properties make it an invaluable tool for investigating the neurobiology of innate fear, anxiety, and the development of novel anxiolytic therapeutics.
Synthesis of this compound
Generalized Synthetic Approach:
A plausible synthetic route involves the reaction of a thioamide with an α-haloketone. For this compound, this could involve the reaction of thioacetamide with a halogenated derivative of 3-pentanone. Alternatively, a multicomponent reaction of acetaldehyde, an amine (like ammonia or a primary amine), and a sulfur source (like hydrogen sulfide) could be employed.
Reaction Scheme (Hypothetical):
Caption: Experimental workflow for assessing TMT-induced fear behavior.
Detailed Protocol for TMT Exposure and Behavioral Scoring
Materials:
-
This compound (TMT)
-
Vehicle (e.g., Diethyl phthalate or water)
-
Test animals (e.g., male C57BL/6J mice or Sprague-Dawley rats)
-
Exposure chambers (e.g., sealed plastic containers with bedding)
-
Filter paper
-
Video recording equipment
-
Behavioral analysis software (or manual scoring)
Procedure:
-
Animal Habituation: Acclimate animals to the housing facility for at least one week before the experiment. Handle the animals daily to reduce stress from handling.
-
Arena Habituation: For two consecutive days prior to testing, place each animal in the exposure chamber for 10 minutes without any odor stimulus. This reduces novelty-induced behaviors.
-
Odor Preparation: Prepare a solution of TMT in the chosen vehicle (e.g., 10% TMT). For the control group, use the vehicle alone.
-
Exposure:
-
Pipette a small volume (e.g., 10 µL) of the TMT solution or the control vehicle onto a piece of filter paper.
-
Place the filter paper in the exposure chamber.
-
Introduce a single animal into the chamber and seal it.
-
Record the animal's behavior for a set duration (e.g., 10-20 minutes).
-
-
Behavioral Scoring:
-
Analyze the video recordings to score the duration of specific behaviors.
-
Freezing: Complete immobility, except for respiratory movements.
-
Rearing: Standing on the hind limbs, often with forelimbs against the chamber walls.
-
Grooming: Licking, scratching, or washing of the face and body.
-
Express the duration of each behavior as a percentage of the total observation time.
-
Expected Quantitative Behavioral Data
The following table summarizes typical results from a TMT exposure study in mice, comparing the behavioral responses to a control group.
| Behavior | Control Group (% of Time ± SEM) | TMT-Exposed Group (% of Time ± SEM) | p-value |
| Freezing | < 5% | 40 - 60% | < 0.001 |
| Rearing | 10 - 20% | < 5% | < 0.01 |
| Grooming | 5 - 15% | < 2% | < 0.01 |
Neurobiological Mechanisms of TMT-Induced Fear
The fear response to TMT is mediated by specific neural circuits that process olfactory information and generate defensive behaviors.
Signaling Pathway of TMT-Induced Fear
The diagram below illustrates the key brain regions and pathways involved in the processing of the TMT odor and the subsequent fear response.
Caption: Neural circuit mediating the innate fear response to TMT.
Exposure to TMT activates neurons in the main olfactory bulb (MOB). This information is then relayed to limbic system structures, including the medial amygdala (MeA), which is a critical hub for processing predator odors. The MeA projects to the bed nucleus of the stria terminalis (BNST), the lateral septum (LS), and the hypothalamus. These regions, along with the central amygdala (CeA), orchestrate the behavioral and autonomic components of the fear response, which are ultimately executed via projections to the periaqueductal gray (PAG). This pathway activation leads to the characteristic freezing behavior and physiological stress responses observed in rodents.
Application Notes and Protocols for the Generation of Thiazolines via the Maillard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor chemistry and is increasingly being explored for its potential in pharmaceutical and drug development applications. A key class of heterocyclic compounds generated during this reaction are thiazolines and their derivatives. These sulfur-containing molecules are not only significant contributors to the desirable roasty, savory, and meat-like aromas in cooked foods but also exhibit a range of biological activities, making them attractive targets for synthesis.
This document provides a detailed protocol for the controlled generation of thiazolines through the Maillard reaction, focusing on the reaction of cysteine and reducing sugars. It includes key reaction parameters, a step-by-step experimental workflow, and methods for the analysis of the resulting products.
Principle of Thiazoline Formation
The formation of thiazolines from the Maillard reaction involves a series of complex, interconnected reactions. The initial step is the condensation of the amino group of an amino acid, such as L-cysteine, with the carbonyl group of a reducing sugar (e.g., glucose, fructose, xylose) to form a Schiff base. Due to the presence of the thiol group in the cysteine side chain, this Schiff base can undergo an intramolecular cyclization to form a thiazolidine carboxylic acid derivative. Subsequent heating and further reactions, such as decarboxylation and oxidation, lead to the formation of various volatile and semi-volatile compounds, including the target thiazolines. One of the most well-studied thiazolines, 2-acetyl-2-thiazoline, is a potent aroma compound with a characteristic popcorn-like scent and is formed from the reaction of cysteamine (the decarboxylation product of cysteine) and dicarbonyl compounds like methylglyoxal, which are themselves products of sugar degradation during the Maillard reaction.[1][2]
Experimental Protocols
This section details a general protocol for the laboratory-scale synthesis of thiazolines via the Maillard reaction in an aqueous system.
Materials:
-
L-cysteine hydrochloride
-
Reducing sugar (e.g., D-glucose, D-fructose, or D-xylose)
-
Phosphate buffer (0.5 M, for pH adjustment)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Hydrochloric acid (HCl) solution (2 M)
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-purity nitrogen gas
Equipment:
-
Round-bottom flask or sealed reaction vessel
-
Heating mantle with magnetic stirrer and temperature controller or a thermostatic oil bath
-
Reflux condenser
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph with tandem mass spectrometry (HPLC-MS/MS) for analysis
Procedure:
-
Reactant Preparation:
-
Prepare a solution of the desired reducing sugar in deionized water.
-
Prepare a solution of L-cysteine hydrochloride in deionized water.
-
Note: The molar ratio of cysteine to sugar can be varied, with equimolar ratios being a common starting point.[3]
-
-
Reaction Setup:
-
Maillard Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80°C and 140°C) under constant stirring.[4][5]
-
The reaction can be performed under reflux to prevent the loss of volatile compounds. For higher temperatures, a sealed pressure-resistant vessel is recommended.
-
The reaction time can range from 30 minutes to several hours, depending on the desired outcome and reaction temperature.[4][5]
-
To create an inert atmosphere and prevent oxidation, the reaction can be carried out under a nitrogen blanket.
-
-
Extraction of Thiazolines:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the volatile and semi-volatile compounds from the aqueous solution using a suitable organic solvent like dichloromethane. Perform the extraction three times for optimal recovery.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
-
Concentration and Analysis:
Quantitative Data on Thiazoline Formation
The yield of thiazolines is highly dependent on various reaction parameters. The following table summarizes some quantitative data from the literature on the formation of thiazolines and their precursors under different conditions.
| Precursors | Reaction Conditions | Product | Yield | Reference |
| Cysteamine, Ethyl-L-lactate, D-glucose | Fermentation with baker's yeast, pH 6.5 | 2-(1-hydroxyethyl)-4,5-dihydrothiazole | 60% | [1] |
| Cysteine, Xylose (equimolar) | 50°C for 1 hour, then 90°C | Amadori compound | 12% after 2 hrs, 35% after 6 hrs | [3] |
| Carnosine, Glucose | 80°C, 3 hours, pH 7.0 | 1-deoxy-d-fructosyl-N-β-alanyl-l-histidine | 12.2 µmol/mmol | [4] |
| L-cysteine, D-glucose | 100-140°C, 20-120 min, pH 4, 6, 8 | 2-acetylthiazole | (Data on relative abundance) | [5] |
Signaling Pathways and Experimental Workflows
The generation of thiazolines via the Maillard reaction is a multi-step process. The following diagram illustrates the key chemical transformations involved.
References
- 1. researchgate.net [researchgate.net]
- 2. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 3. WO2005019165A1 - Maillard reaction compounds of cysteine and a sugar having meatlike flavour - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
Application Notes and Protocols for 2,4,5-Trimethyl-4,5-dihydrothiazole in Pest Repellent Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethyl-4,5-dihydrothiazole, also known as 2,4,5-trimethyl-3-thiazoline (TMT), is a volatile, sulfur-containing heterocyclic compound.[1] It was originally identified as a component of red fox feces and is a well-documented kairomone that elicits innate fear and avoidance behaviors in rodents.[1][2] This property has led to its commercial use as a natural rodent repellent.[1] While research has predominantly focused on its effects on rodents, emerging studies on related thiazoline and thiazole derivatives suggest a broader potential for this class of compounds in insect pest management.
These application notes provide a summary of the current research, quantitative data on TMT and related compounds, and detailed protocols to guide further investigation into the pest repellent properties of this compound.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₆H₁₁NS |
| Molecular Weight | 129.223 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 178.77 °C (estimated) |
| Vapor Pressure | 1.316 mmHg @ 25 °C (estimated) |
| Solubility in Water | 185.2 mg/L @ 25 °C (estimated) |
(Source: The Good Scents Company)
Data Presentation: Repellent and Insecticidal Activity
Rodent Repellency
This compound (TMT) is a potent rodent repellent. The following table summarizes its efficacy in laboratory and simulated environmental conditions.
| Species | Compound | Concentration | Repellency (%) | Duration | Sex | Reference |
| Rattus rattus | 2,4,5-trimethylthiazole (TMTZ) | 0.5% | - | Daily Exposure | Male | [3] |
| 1% | Up to 84.90% | Daily Exposure | Male | [3] | ||
| 2% | - | Daily Exposure | Male | [3] | ||
| 0.5% | - | Daily Exposure | Female | [3] | ||
| 1% | Up to 76.70% | Daily Exposure | Female | [3] | ||
| 2% | - | Daily Exposure | Female | [3] | ||
| 1% | Complete prevention of damage | 12 days | Male | [3] | ||
| 1% | Complete prevention of damage | 14 days | Female | [3] | ||
| Mus musculus | TMT | Pure | Higher avoidance than natural fox feces | - | - | [2] |
| 50% | Higher avoidance than natural fox feces | - | - | [2] | ||
| 10% | Slight difference in avoidance compared to natural fox feces | - | - | [2] |
Insect Aversion and Insecticidal Activity of Related Thiazole Derivatives
Direct research on the insect repellent properties of this compound is limited. However, studies on structurally related thiazoline and thiazole compounds demonstrate their potential as insect repellents and insecticides.
| Species | Compound | Concentration | Effect | Reference |
| Drosophila melanogaster | 2-methylthiazoline (2MT) | 1 mM | Strong avoidance in egg-laying | [4] |
| Spodoptera frugiperda | Thiazolo[4,5-b]quinoxalin-2(3H)-one derivative 3 | 625-2500 mg/L | 86% - 97% mortality (2nd instar larvae) | [5] |
| 625-2500 mg/L | 66% - 86.33% mortality (4th instar larvae) | [5] | ||
| Saissetia oleae | Pyridine derivative 3 | LC50: 0.502 ppm | Insecticidal | [2] |
| LC50: 1.009 ppm | Insecticidal (adult female) | [2] |
Signaling Pathways and Mechanism of Action
In Rodents
In rodents, the fear response to TMT is primarily mediated through the olfactory system, not through nociception (pain).[6][7] The odor is detected by sensory neurons in the main olfactory epithelium and the Grueneberg ganglion.[1] This sensory information is then processed through various brain regions, including the medial amygdala and the bed nucleus of the stria terminalis, which are involved in innate fear responses.[1]
In Insects (Hypothesized for TMT based on related compounds)
In insects, research on the related compound 2-methylthiazoline (2MT) in Drosophila melanogaster suggests a dual-pathway mechanism for aversion.[4] It is proposed that TMT may act similarly.
-
Contact Chemsensation: Direct contact with the compound activates Transient Receptor Potential Ankyrin 1 (TRPA1) channels in bitter taste and nociceptive neurons, leading to an aversive response.[4]
-
Olfaction: The volatile nature of the compound allows for detection by odorant receptors (ORs) in the insect's antennae, triggering an avoidance behavior.[4]
Experimental Protocols
The following are generalized protocols for assessing the repellent and insecticidal properties of this compound against insect pests. These are based on methodologies used for other thiazole derivatives and should be adapted for the specific target pest.
Protocol 1: Contact Repellency Bioassay (Choice Test)
Objective: To determine if this compound repels insects upon contact.
Materials:
-
Petri dishes or other suitable arenas
-
Filter paper
-
This compound
-
Solvent (e.g., acetone, ethanol)
-
Target insect species
-
Micropipette
Procedure:
-
Prepare a range of concentrations of this compound in a suitable solvent.
-
Cut filter paper to fit the bottom of the petri dish.
-
Apply the test solution to one half of the filter paper and the solvent control to the other half.
-
Allow the solvent to evaporate completely.
-
Introduce a known number of insects into the center of the petri dish.
-
Record the number of insects on each half of the filter paper at regular intervals (e.g., every 15 minutes for 2 hours).
-
Calculate the Percentage Repellency (PR) using the formula: PR = [(Nc - Nt) / (Nc + Nt)] x 100 Where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.
Protocol 2: Leaf-Dip Bioassay for Insecticidal Activity
Objective: To determine the insecticidal activity of this compound against leaf-feeding insects.
Materials:
-
Fresh leaves from the host plant of the target insect
-
This compound
-
Solvent and emulsifier (e.g., Tween 80)
-
Beakers
-
Ventilated containers for insects
-
Target insect larvae
Procedure:
-
Prepare a series of concentrations of the test compound in distilled water with a small amount of emulsifier.
-
Dip fresh leaves into the test solutions for a set time (e.g., 10-30 seconds).
-
Allow the leaves to air dry.
-
Place the treated leaves into the ventilated containers.
-
Introduce a known number of insect larvae into each container.
-
A control group should be exposed to leaves treated only with the water and emulsifier solution.
-
Record larval mortality at 24, 48, and 72 hours.
-
Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Future Directions and Considerations
-
Broad-Spectrum Screening: The repellent and insecticidal activity of this compound should be tested against a wide range of agricultural and public health pests, including various species of coleoptera, lepidoptera, hemiptera, and diptera.
-
Mechanism of Action Studies: For promising target species, further research is needed to elucidate the specific olfactory receptors and other molecular targets involved in the repellent or toxic effects.
-
Formulation Development: To enhance its efficacy and stability, research into different formulations (e.g., microencapsulation, slow-release granules) is warranted.
-
Non-Target Organism Toxicity: It is crucial to assess the toxicity of this compound to beneficial insects (e.g., pollinators, predators) and other non-target organisms to determine its environmental safety profile.
Conclusion
This compound is a well-established rodent repellent with a clear mechanism of action. While its application in insect pest management is currently underexplored, the demonstrated activity of related thiazole and thiazoline compounds provides a strong rationale for further investigation. The protocols and data presented here offer a foundation for researchers to explore the potential of this compound as a novel, naturally-derived pest management tool.
References
- 1. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads [mdpi.com]
- 2. Design and Synthesis of Pyridine and Thiazole Derivatives as Eco-friendly Insecticidal to Control Olive Pests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avoidance of thiazoline compound depends on multiple sensory pathways mediated by TrpA1 and ORs in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dihydro-2,4,5-trimethylthiazoline | C6H11NS | CID 263626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Freezing to the predator odor 2,4,5 dihydro 2,5 trimethylthiazoline (TMT) is disrupted by olfactory bulb removal but not trigeminal deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiazolines for Meaty Aroma in Plant-Based Foods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Thiazolines in Meaty Aroma
The authentic aroma of cooked meat is a complex symphony of volatile compounds generated primarily through the Maillard reaction. Among these, sulfur-containing heterocycles, particularly thiazolines and their derivatives, are pivotal in imparting characteristic roasted, savory, and meaty notes. As the demand for plant-based meat alternatives grows, the ability to replicate this complex aroma profile is a significant challenge. Thiazolines, formed from the reaction of sulfur-containing amino acids like cysteine with reducing sugars, offer a potent solution for creating a convincing meaty aroma in plant-based food systems.[1][2][3] These compounds often have exceptionally low odor thresholds, meaning they can make a significant sensory impact at very low concentrations.[4][5]
This document provides detailed application notes and protocols for utilizing thiazolines to generate a meaty aroma in plant-based food products. It covers the formation pathways, key compounds, quantitative data, and experimental methodologies for their synthesis, incorporation, and sensory evaluation.
Key Thiazoline Compounds and Their Sensory Characteristics
Several thiazolines and related sulfur compounds have been identified as key contributors to the aroma of cooked meat. Understanding their individual sensory profiles is crucial for developing a balanced and authentic meaty flavor.
| Compound | Aroma Description | Odor Threshold (in water) | References |
| 2-Acetyl-2-thiazoline | Nutty, roasted, meaty, popcorn-like, corn chip, toasted bread | 1.0 µg/kg | [4][6][7] |
| 2,4,5-Trimethyl-3-thiazoline | Meaty, fatty, onion | Not available | [8][9] |
| 5-Ethyl-2,4-dimethyl-3-thiazoline | Meaty, savory | Not available | [8][10] |
| 2-Ethyl-4,5-dimethyl-3-thiazoline | Meaty, savory | Not available | [8][10] |
| 2,4,5-Trimethylthiazole | Roasted, nutty, meaty, savory | Not available | [10] |
Note: Odor thresholds can vary depending on the medium and measurement technique.
Formation of Thiazolines: The Maillard Reaction
Thiazolines are primarily formed during the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[3][11] The key precursors for meaty thiazolines are sulfur-containing amino acids, such as cysteine, and reducing sugars like ribose or glucose.[5][12]
The general pathway involves the degradation of these precursors into reactive intermediates, including hydrogen sulfide (from cysteine) and dicarbonyl compounds (from sugars), which then react to form the heterocyclic thiazoline ring structure.[5][13]
Logical Relationship of Thiazoline Formation in the Maillard Reaction
Caption: Maillard reaction pathway for thiazoline formation.
Experimental Protocols
Protocol for Synthesis of 2-Acetyl-2-thiazoline (Model System)
This protocol describes a model system for the generation of 2-acetyl-2-thiazoline for research and development purposes.
Materials:
-
Cysteamine
-
Ethyl lactate
-
D-glucose
-
Baker's yeast
-
Phosphate buffer (pH 6.5)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate
Equipment:
-
Fermantation flask (500 mL) with pH electrode and magnetic stirrer
-
Oil bath
-
Liquid-liquid extractor
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Prepare a 500 mL fermentation flask with phosphate buffer (pH 6.5).
-
Maintain the temperature at 35°C using an oil bath and stir at 500 rpm.
-
Add baker's yeast to the buffer.
-
Add cysteamine and ethyl lactate to the flask.
-
Add D-glucose in portions at the beginning of the fermentation and after 4 and 24 hours.[14]
-
Allow the fermentation to proceed for 48 hours, maintaining the pH at 6.5.
-
After fermentation, extract the broth with diethyl ether overnight using a liquid-liquid extractor.
-
Dry the ether extract over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator.
-
Analyze the resulting flavor preparation for the presence and concentration of 2-acetyl-2-thiazoline using GC-MS.
Protocol for Incorporation of Thiazolines into a Plant-Based Meat Analogue
This protocol outlines a method for incorporating synthesized or commercially available thiazoline flavor compounds into a plant-based meat matrix using an emulsion carrier system.
Materials:
-
Textured vegetable protein (TVP) or other plant protein base
-
Water
-
Plant-based oil (e.g., sunflower oil, coconut oil)
-
Emulsifier (e.g., soy lecithin, gum arabic)[15]
-
Thiazoline flavor compound(s)
-
Binding agent (e.g., methylcellulose)
-
Other seasonings and colorants as desired
Equipment:
-
High-shear mixer or homogenizer
-
Meat grinder or extruder
-
Cooking equipment (e.g., skillet, oven)
Procedure:
-
Hydration of Plant Protein: Rehydrate the TVP or other plant protein base according to the manufacturer's instructions.
-
Preparation of Flavor Emulsion:
-
In a separate container, dissolve the emulsifier in water.
-
Add the plant-based oil to the aqueous phase while mixing with a high-shear mixer to form a stable oil-in-water emulsion.[11][16]
-
Dissolve the thiazoline flavor compound(s) in the oil phase before emulsification. The concentration will depend on the potency of the flavor compound and the desired flavor intensity (typically in the parts-per-million range).[17]
-
-
Incorporation into Plant-Based Matrix:
-
Combine the hydrated plant protein, flavor emulsion, binding agent, and any other dry ingredients in a mixer.
-
Mix until a homogenous, dough-like consistency is achieved.
-
-
Structuring and Cooking:
-
Pass the mixture through a meat grinder or extruder to create a meat-like texture.
-
Form into patties, crumbles, or other desired shapes.
-
Cook the plant-based meat analogue using a standard method such as pan-frying or baking.
-
Experimental Workflow for Flavor Incorporation
References
- 1. New Trends in the Use of Volatile Compounds in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins as carriers for volatile aroma compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensory Evaluation of Plant-Based Meat: Bridging the Gap with Animal Meat, Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Triangle Test [sensorysociety.org]
- 7. ‘Fermented in the gut’: scientists uncover clues about kopi luwak coffee’s unique taste | Coffee | The Guardian [theguardian.com]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Trimethylthiazoline - Wikipedia [en.wikipedia.org]
- 10. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Emulsions [meatsandsausages.com]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. mdpi.com [mdpi.com]
- 17. perfumerflavorist.com [perfumerflavorist.com]
Troubleshooting & Optimization
Optimizing Hantzsch thiazole synthesis reaction conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Hantzsch thiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Hantzsch thiazole synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products.
-
Suboptimal Temperature: The reaction often requires heating.[1][2] Ensure the reaction mixture is heated appropriately. For instance, a reaction of 2-bromoacetophenone and thiourea in methanol can be heated at 100°C for 30 minutes.[1] Some modern variations utilize microwave irradiation to reduce reaction times and potentially improve yields.[3][4]
-
Improper Solvent: The choice of solvent is crucial. While methanol and ethanol are common, other solvents like water, 1-butanol, and 2-propanol have been used successfully, sometimes in mixtures.[5][6] Solvent-free conditions have also been reported to enhance reaction rates and yields.[7]
-
Catalyst Issues: While the classic Hantzsch synthesis may not require a catalyst, modern variations often employ one to improve efficiency. Catalysts such as silica-supported tungstosilisic acid have been shown to give high yields (79-90%).[5][7][8] If using a catalyst, ensure it is active and used in the correct amount.
-
Reagent Purity: Impurities in the α-haloketone or thioamide can lead to side reactions and lower yields. Use reagents of high purity and consider recrystallization or distillation if necessary.
-
Side Reactions: The formation of byproducts is a common cause of low yields. The reaction mechanism involves several steps, and competing reactions can occur.[1][9] Careful control of reaction conditions can minimize these.
Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?
The condensation of α-haloketones with N-monosubstituted thioureas can potentially lead to two different regioisomers.
-
Reaction Conditions: In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively. However, performing the reaction under acidic conditions (e.g., 10M-HCl-EtOH) can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[10] The choice of reaction conditions is therefore critical in controlling the regioselectivity.
Q3: The purification of my thiazole product is proving difficult. What are the recommended purification strategies?
Purification can be challenging due to the nature of the product and potential impurities.
-
Precipitation and Filtration: For many 2-aminothiazole products, a simple and effective purification method involves precipitating the product from the reaction mixture. The thiazole product is often poorly soluble in water.[1] After cooling the reaction, pouring the mixture into a solution of a weak base like 5% sodium carbonate can neutralize the hydrohalide salt of the product, causing it to precipitate.[1][2] The solid can then be collected by filtration.[1][2]
-
Recrystallization: If filtration does not yield a product of sufficient purity, recrystallization from a suitable solvent is a standard purification technique.
-
Chromatography: For more challenging separations, column chromatography can be employed. A common mobile phase for thin-layer chromatography (TLC) analysis of thiazole products is a mixture of ethyl acetate and hexane (e.g., 50% ethyl acetate/50% hexane), which can be adapted for column chromatography.[1]
Q4: Are there greener alternatives to the toxic α-haloketones used in the traditional Hantzsch synthesis?
Yes, due to the toxicity of α-haloketones, several alternative and more environmentally benign methods have been developed.[8]
-
Alternative Starting Materials: Researchers have explored using α-diazoketones, α,β-unsaturated carbonyl compounds, and nitroepoxides as substitutes for α-haloketones.[8]
-
One-Pot, Multi-Component Reactions: These methods combine multiple reaction steps into a single procedure, often using greener catalysts and solvents.[5][7][8] For example, a one-pot synthesis of 2-aminothiazoles can be achieved using thiourea, methylcarbonyls, and iodine as an oxidant.[8]
-
Green Solvents and Catalysts: The use of water, polyethylene glycol (PEG), or solvent-free conditions, along with reusable catalysts like silica-supported tungstosilisic acid, contributes to a more environmentally friendly synthesis.[5][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[1][11] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack (SN2 reaction) of the sulfur atom from the thioamide on the α-carbon of the haloketone.[1][9] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the aromatic thiazole ring.[1][9]
Q2: What are some common variations of the Hantzsch synthesis?
Several variations aim to improve the efficiency, safety, and environmental friendliness of the original method. These include:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times (often to less than 30 minutes) and improve yields compared to conventional heating.[3][4]
-
Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote the reaction, sometimes at room temperature.[5]
-
Solvent-Free Synthesis: Grinding the reactants together, sometimes with a few drops of a wetting agent like ethanol, can lead to shorter reaction times and higher yields.[7]
-
Use of Greener Catalysts and Solvents: As mentioned in the troubleshooting section, employing recyclable catalysts and environmentally benign solvents like water is a key area of development.[5][8]
Q3: How can I monitor the progress of my Hantzsch thiazole synthesis?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1][7] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable mobile phase, such as 50% ethyl acetate in hexane, can be used for this purpose.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Hantzsch thiazole synthesis, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Optimization of Catalyst, Solvent, and Temperature
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | SiW.SiO₂ (15%) | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [5] |
| 2 | None | Methanol | 100 | 0.5 | High (not specified) | [1] |
| 3 | I₂ | DMSO | 80 | Not specified | Good | [8] |
| 4 | None | PEG-400 | 100 | 2-3.5 | 87-96 | [8] |
| 5 | None | Water | Reflux | 20 | 75-90 | [8] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Compound | Conventional Heating (Yield %, Time) | Microwave Irradiation (Yield %, Time) | Reference |
| 6a-p | Lower yields, 8 h | 89-95%, <30 min | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-phenylthiazole (Conventional Heating)
This protocol is adapted from a standard laboratory procedure.[1]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Work-up:
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
-
Isolation:
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry to a constant weight.
Protocol 2: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives (Conventional Heating)
This protocol utilizes a reusable catalyst for a greener synthesis.[5]
-
Reaction Mixture: In a round-bottom flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilisic acid (SiW.SiO₂, 15 mol%).
-
Solvent: Add 5 mL of an ethanol/water (1:1) mixture.
-
Reaction: Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.
-
Isolation:
-
Filter the hot solution to remove the solid product.
-
Wash the collected solid with ethanol.
-
-
Purification:
-
Dissolve the solid in acetone.
-
Filter the solution to remove the SiW.SiO₂ catalyst (which can be recovered and reused).
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dry the resulting product in an oven at 60°C.
-
Visualizations
Caption: General workflow for Hantzsch thiazole synthesis.
Caption: Troubleshooting decision tree for Hantzsch synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bepls.com [bepls.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. synarchive.com [synarchive.com]
Technical Support Center: Synthesis of 2,4,5-Trimethyl-4,5-dihydrothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-Trimethyl-4,5-dihydrothiazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a Hantzsch-type synthesis protocol.
Issue 1: Low Yield of the Desired Product
Q1: My reaction resulted in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve the yield?
A1: Low yields can stem from several factors, from the quality of starting materials to the reaction conditions. Below is a summary of potential causes and recommended actions.
Potential Causes and Solutions for Low Yield
| Potential Cause | Recommended Action |
| Poor quality of reactants | Ensure the purity of the starting materials: 3-bromo-2-butanone and thioacetamide. Use freshly distilled or recrystallized reagents if necessary. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal reaction temperature | The reaction temperature is critical. Too low a temperature can lead to a slow or incomplete reaction, while too high a temperature can promote the formation of degradation products or byproducts. Experiment with a temperature gradient to find the optimal condition. |
| Incorrect pH | The pH of the reaction medium can influence the rate and outcome. For the Hantzsch synthesis, maintaining a neutral to slightly basic pH is often optimal to facilitate the initial nucleophilic attack and subsequent cyclization. |
| Loss of product during workup | The product is a volatile organic compound. Avoid excessive heating during solvent removal. Use a rotary evaporator at a reduced pressure and moderate temperature. Ensure efficient extraction by selecting an appropriate organic solvent and performing multiple extractions. |
Issue 2: Presence of Significant Impurities and Byproducts
Q2: My final product is contaminated with significant impurities. What are the likely byproducts of the this compound synthesis and how can I minimize their formation?
A2: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to minimizing them.
Common Byproducts and Mitigation Strategies
| Byproduct | Formation Mechanism | Mitigation Strategy |
| 2,4,5-Trimethylthiazole | Oxidation of the desired this compound, especially during workup or if the reaction is exposed to air for extended periods at elevated temperatures. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Minimize exposure to air during workup. |
| Isomeric Dihydrothiazole Byproducts | Under certain conditions, particularly acidic pH, rearrangement or alternative cyclization pathways can lead to the formation of isomeric dihydrothiazoles.[1] | Maintain a neutral or slightly basic pH throughout the reaction. The choice of base and solvent can also influence regioselectivity. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing. | Monitor the reaction to completion. Ensure efficient stirring. Use a slight excess of one of the reactants (typically the less expensive one) to drive the reaction to completion. |
| Polymerization Products | Side reactions of the α-haloketone or thioamide under certain conditions can lead to the formation of polymeric materials. | Control the reaction temperature carefully. Add the reagents slowly to avoid localized high concentrations. |
Frequently Asked Questions (FAQs)
Q3: What is a standard experimental protocol for the synthesis of this compound?
A3: A general procedure based on the Hantzsch thiazole synthesis is provided below. Note that optimization of reaction conditions may be necessary.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (1.0 eq) and a suitable solvent (e.g., ethanol).
-
Reagent Addition: Slowly add 3-bromo-2-butanone (1.0 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Q4: How can I characterize the final product and identify any byproducts?
A4: A combination of spectroscopic techniques is recommended for the characterization of this compound and the identification of byproducts.
Analytical Techniques for Characterization
| Technique | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the purity of the product and identify the molecular weight of any byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the structure of the desired product and elucidate the structure of any major byproducts. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the product and to check for the absence of starting material functional groups. |
Visualizations
Reaction Pathway
Caption: Hantzsch synthesis pathway for this compound and potential byproduct formation.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Purification of 2,4,5-Trimethyl-4,5-dihydrothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,4,5-Trimethyl-4,5-dihydrothiazole from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
The most common and established method for synthesizing the thiazole and dihydrothiazole ring system is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the condensation of a thioamide with an α-halo ketone. For the synthesis of this compound, the likely precursors would be thioacetamide and 3-halo-2-butanone.
Q2: What are the potential impurities in the synthesis of this compound?
During the Hantzsch synthesis, several impurities can form, complicating the purification process. These can include:
-
Unreacted starting materials: Thioacetamide and 3-halo-2-butanone may remain in the reaction mixture.
-
Side-products: Isomeric forms of the dihydrothiazole may be produced, particularly if the reaction conditions are not carefully controlled.[1] Over-oxidation of the dihydrothiazole to the aromatic 2,4,5-trimethylthiazole can also occur.
-
Polymerization products: Thioamides can be unstable and may lead to the formation of polymeric byproducts.
-
Solvent and reagent residues: Residual solvent and any catalysts or acids/bases used in the reaction will be present in the crude product.
Q3: What are the recommended purification techniques for this compound?
The choice of purification technique depends on the nature and quantity of the impurities. Common methods include:
-
Distillation: If the product is a liquid with a boiling point significantly different from the impurities, fractional distillation under reduced pressure can be an effective purification method.
-
Flash Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities.[5][6]
-
Crystallization: If the product is a solid, or can be converted to a solid derivative, recrystallization can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: Due to the basic nitrogen atom in the dihydrothiazole ring, an acid-base extraction can be used to separate it from neutral or acidic impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Boiling points of the product and impurities are too close.- Inefficient distillation column.- Decomposition of the product at high temperatures. | - Use a longer, more efficient fractionating column.- Perform the distillation under a higher vacuum to lower the boiling point.- Consider an alternative purification method like flash chromatography. |
| Product and Impurity Co-elute in Flash Chromatography | - Inappropriate solvent system.- Overloading of the column. | - Perform a thorough TLC analysis to find a solvent system with better separation (aim for an Rf of 0.2-0.3 for the product).[6]- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.- Reduce the amount of crude material loaded onto the column.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Oily Product After Solvent Removal | - Presence of non-volatile, oily impurities.- Incomplete removal of a high-boiling point solvent. | - Purify the oily residue using flash column chromatography.- If the product is expected to be a solid, attempt to induce crystallization by scratching the flask or adding a seed crystal.- Ensure complete solvent removal using a high-vacuum pump. |
| Low Overall Yield After Purification | - Loss of product during multiple purification steps.- Incomplete reaction.- Decomposition of the product during purification. | - Optimize the reaction conditions to maximize the conversion to the desired product.- Minimize the number of transfer steps during workup and purification.- Use milder purification conditions (e.g., lower temperatures for distillation, de-gassed solvents for chromatography). |
Experimental Protocols
General Synthesis of this compound (Hantzsch Synthesis)
Disclaimer: This is a generalized protocol based on the Hantzsch thiazole synthesis and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Slowly add 3-chloro-2-butanone (1.0 eq) to the solution. The reaction can be run at room temperature or heated to reflux to increase the rate.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent Selection: Determine a suitable eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. For nitrogen-containing compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.[5]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elution: Run the column using the selected eluent system. A gradient elution, gradually increasing the polarity, is often effective.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
Note: As specific literature data for this compound is limited, the following table provides typical values based on analogous Hantzsch syntheses of substituted dihydrothiazoles.
| Purification Method | Typical Purity Achieved | Typical Yield Range | Advantages | Disadvantages |
| Fractional Distillation | >95% | 60-80% | Scalable, good for removing non-volatile impurities. | Requires thermal stability of the compound, may not separate close-boiling impurities. |
| Flash Chromatography | >98% | 50-70% | High resolution, versatile for a wide range of impurities. | Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
| Crystallization | >99% | 40-60% | Can yield very high purity material. | Not always feasible if the product is a liquid or does not crystallize well. |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Chromatography [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Separation of Thiazoline Isomers
Welcome to the technical support center for challenges in separating thiazoline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation of thiazoline isomers in a question-and-answer format.
Question 1: My thiazoline regioisomers are showing very similar retention factors (Rf) on TLC and are co-eluting during column chromatography. How can I improve their separation?
Answer: This is a common challenge due to the similar polarities of regioisomers. A systematic approach to screening different solvent systems is the most effective strategy.
-
Systematic Solvent Screening: Avoid relying on a single solvent system. Experiment with a variety of solvent mixtures with different polarities and selectivities. Good starting points for exploration include combinations like Heptane-EtOAc, Toluene-Acetone, and DCM-MeOH[1].
-
Utilize Different Chromatography Modes: If standard normal-phase chromatography on silica gel is unsuccessful, consider other options:
-
Reverse-Phase Chromatography: Use a C18 column with a mobile phase like acetonitrile and water[2]. This separates compounds based on hydrophobicity, which may differ sufficiently between your isomers.
-
Aqueous Normal-Phase/HILIC: For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide an alternative selectivity and achieve separation where other methods fail[3].
-
-
Additive Modifiers: Adding a small amount (1-5%) of a modifier like triethylamine or ammonia to your mobile phase can significantly alter the interaction of your isomers with the stationary phase, especially for basic compounds, potentially leading to better separation[1].
-
Preparative TLC: For small-scale separations, preparative Thin-Layer Chromatography can be an effective method once an optimal solvent system is identified[4].
Question 2: I have synthesized a racemic mixture of a chiral thiazoline. What is the most effective method to separate the enantiomers?
Answer: The most straightforward and widely successful method for separating thiazoline enantiomers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) .[5][6][7]
-
Principle: Chiral stationary phases create a chiral environment within the column. As the enantiomers pass through, they form transient, diastereomeric complexes with the CSP. These complexes have different energy levels, causing one enantiomer to be retained longer than the other, thus enabling their separation[7].
-
Key to Success: The critical factor is selecting the appropriate CSP and mobile phase. There is no universal CSP, and screening is often necessary. Polysaccharide-based phases (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide selectors are highly effective for azole compounds[6].
-
Elution Modes: Enantiomeric separations can be achieved in different elution modes, including normal phase, polar organic, and reversed phase, depending on the specific compound and CSP combination[6].
Question 3: After synthesizing a thiazoline using Mitsunobu conditions, I am struggling to remove the triphenylphosphine oxide (Ph₃PO) byproduct from my desired product. What should I do?
Answer: Separating thiazoline products from Mitsunobu byproducts like Ph₃PO can be challenging due to their similar chromatographic behavior in some cases[8].
-
Modified Chromatography: Try using a solvent system with a non-polar solvent like hexane or heptane and a more polar ether solvent (e.g., diethyl ether or MTBE) instead of ethyl acetate. Ph₃PO often has lower solubility in ethers compared to many organic products.
-
Precipitation/Crystallization: In some cases, Ph₃PO can be precipitated out of the solution. After concentrating the reaction mixture, dissolve it in a minimal amount of a solvent in which your product is soluble but Ph₃PO is not (e.g., cold diethyl ether). The Ph₃PO should precipitate and can be removed by filtration.
-
Alternative Reagents: For future syntheses, consider using polymer-bound triphenylphosphine or a phosphine oxide that is soluble in water to simplify purification.
Question 4: My synthesis protocol is causing racemization at a key stereocenter (e.g., C4). How does this impact separation, and can it be prevented?
Answer: Racemization during synthesis complicates your workflow by creating an enantiomeric mixture that then requires chiral separation[8].
-
Impact: Instead of isolating a single enantiopure product, you now have a 50:50 mixture (a racemate) that must be resolved, adding a significant purification step.
-
Prevention: Racemization is often dependent on the reaction conditions and the substituents on the molecule. For instance, in TiCl₄-mediated cyclodehydration, electron-withdrawing groups on an adjacent aromatic ring can increase racemization, while electron-donating groups can suppress it[8]. If possible, modify the substituents or explore milder reaction conditions to minimize or prevent racemization.
Frequently Asked Questions (FAQs)
Q1: What makes separating thiazoline isomers so difficult? Isomers, by definition, have the same molecular formula and often very similar physical properties such as boiling point, solubility, and polarity. This similarity makes separating them by common lab techniques like distillation or simple crystallization challenging[7][9]. For stereoisomers (enantiomers), physical properties are identical in a non-chiral environment, making their separation impossible without a chiral resolving agent or a chiral environment (like a chiral HPLC column)[7].
Q2: Besides chromatography, can I use recrystallization to separate my isomers? Yes, recrystallization can be a viable, non-chromatographic method, particularly for regioisomers or diastereomers if they have different solubilities in a specific solvent system[4]. However, it is often described as more of an "art" than a science[1]. Success depends on finding the right solvent and conditions that allow one isomer to crystallize selectively while the other remains in solution. This often requires extensive screening of various solvents and temperatures[1].
Q3: What are the primary types of thiazoline isomers I might need to separate? You may encounter several types of isomers[10]:
-
Structural Isomers (Regioisomers): These have the same molecular formula, but the atoms are connected in a different order. For thiazoline, this can refer to the position of the double bond within the ring (2-thiazoline, 3-thiazoline, 4-thiazoline) or the positions of substituents on the ring.
-
Stereoisomers: These have the same connectivity but differ in the spatial arrangement of atoms.
-
Enantiomers: Non-superimposable mirror images of each other (chiral molecules).
-
Diastereomers: Stereoisomers that are not mirror images (occur in molecules with two or more stereocenters).
-
Q4: How do I choose the right chiral stationary phase (CSP) for my HPLC separation? Choosing the right CSP often involves a screening process as predictive tools are limited[7]. However, you can make an informed decision based on the literature for similar compounds. For azole compounds, including thiazolines, polysaccharide-based CSPs (e.g., Chiralcel OD-H) and macrocyclic glycopeptide-based CSPs have shown broad applicability and success[5][6]. It is recommended to screen a small set of complementary CSPs under different mobile phase conditions to find the optimal column for your specific isomers.
Data Presentation: Chiral HPLC Separation
The following table summarizes successful enantiomeric separation conditions for various chiral azole compounds, demonstrating the effectiveness of different chiral stationary phases (CSPs) and mobile phases.
Table 1: Example Chiral HPLC Separation Conditions for Azole Derivatives
| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase Elution Mode | Mobile Phase Composition | Resolution (Rs) | Reference |
|---|---|---|---|---|---|
| Chiral Oxazole | MaltoShell | Normal Phase | Heptane/Ethanol (90/10, v/v) | > 1.5 | [6] |
| Chiral Thiazole | MaltoShell | Normal Phase | Heptane/Ethanol (90/10, v/v) | > 1.5 | [6] |
| Chiral Oxazole | TeicoShell | Reversed Phase | 10 mM Ammonium Acetate pH 4.0 / Acetonitrile (50/50, v/v) | > 1.5 | [6] |
| N-Aryl-Thiazoline-Thione | Chiralcel OD-H | Normal Phase | Hexane/Ethanol (90/10, v/v) | Baseline Separation |[5] |
Resolution (Rs) > 1.5 indicates baseline (complete) separation of the two enantiomer peaks.
Experimental Protocols
Protocol 1: Method Development for Chiral HPLC Separation of Thiazoline Enantiomers
This protocol provides a detailed methodology for developing a successful chiral HPLC separation method.
-
Column Selection:
-
Based on literature, select 2-3 different types of chiral stationary phases for initial screening. Recommended starting points for thiazolines include polysaccharide-based columns (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based columns[6].
-
-
Mobile Phase Preparation:
-
Normal Phase (NP): Prepare mixtures of hexane/heptane with an alcohol modifier (e.g., ethanol or isopropanol). Start with a 90:10 (v/v) mixture and adjust the alcohol percentage to optimize retention and resolution[5].
-
Reversed Phase (RP): Prepare an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted) and an organic modifier (acetonitrile or methanol). Start with a 50:50 (v/v) mixture and run a gradient or screen different isocratic conditions[6].
-
Polar Organic (PO): Use mixtures of polar organic solvents, such as acetonitrile and methanol.
-
-
Sample Preparation:
-
Dissolve a small amount of your racemic thiazoline mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Initial Screening Run:
-
Flow Rate: 1.0 mL/min (for standard 4.6 mm ID analytical columns).
-
Detection: UV detector set to a wavelength where your compound has strong absorbance (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
Column Temperature: Ambient temperature (or controlled at 25 °C).
-
Perform an injection on each selected column with a starting mobile phase.
-
-
Method Optimization:
-
Analyze the Chromatogram: Look for any sign of peak splitting or broadening, which indicates partial separation.
-
Adjust Mobile Phase: If retention is too long, increase the percentage of the stronger solvent (e.g., alcohol in NP, acetonitrile in RP). If retention is too short, decrease it.
-
Optimize Resolution: Fine-tune the mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution (Rs) between the two enantiomer peaks.
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Evaluate Temperature: Changing the column temperature can sometimes improve peak shape and resolution.
-
-
Method Validation:
-
Once baseline separation (Rs > 1.5) is achieved, confirm the method's robustness by making small, deliberate changes to the conditions and ensuring the separation remains effective.
-
Visualizations
Caption: A general workflow for the separation of thiazoline isomers.
Caption: A decision pathway for selecting a suitable separation method.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (524g) Separation of Isomers | AIChE [proceedings.aiche.org]
- 10. Thiazoline - Wikipedia [en.wikipedia.org]
Stability of 2,4,5-Trimethyl-4,5-dihydrothiazole under different pH and temperatures
Technical Support Center: Stability of 2,4,5-Trimethyl-4,5-dihydrothiazole
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions.
While specific peer-reviewed stability data for this compound is limited, this guide draws upon established principles of forced degradation studies and the known behavior of similar thiazoline derivatives to provide robust recommendations.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to oxidative conditions. As a dihydrothiazole, its partially saturated ring system is more susceptible to chemical degradation compared to fully aromatic thiazole counterparts.[4] Key degradation pathways can include hydrolysis of the imine bond (C=N), particularly under acidic or basic conditions, and oxidation at the sulfur atom.[4]
Q2: At what pH range is this compound expected to be most stable?
A2: For similar thiazoline and dihydrothiazole compounds, stability is often greatest in the neutral to slightly alkaline pH range (pH 6.5-8.5).[5] Acidic conditions (pH < 4.5) can lead to rapid degradation, likely through acid-catalyzed hydrolysis of the imine bond.[5] For example, a study on 2-(1-hydroxyethyl)-4,5-dihydrothiazole showed significant degradation at pH 4.5 within 24 hours, while at pH 6.5-8.5, the half-life was approximately 20 days at room temperature.[5]
Q3: How does temperature impact the stability of this compound?
A3: Elevated temperatures will accelerate the rate of degradation. The effect of temperature on the degradation rate can often be described by the Arrhenius equation, which indicates an exponential relationship between temperature and the reaction rate constant.[6] It is crucial to store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen) to minimize degradation over time. Thermal degradation studies often employ temperatures in the range of 40-80°C to induce and study degradation pathways.[7]
Q4: What are the likely degradation products of this compound?
A4: Based on the structure, likely degradation products could arise from:
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Hydrolysis: Cleavage of the C=N bond, which could lead to the formation of a corresponding amino thiol and a ketone.
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Oxidation: Oxidation of the sulfur atom to form a sulfoxide or a sulfone.[4]
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Reduction: Reduction of the C=N bond to form the fully saturated thiazolidine ring.[4]
Identifying these degradation products is a key outcome of forced degradation studies.[2]
Troubleshooting Guides
Issue 1: Rapid loss of compound in acidic buffer.
-
Question: I am observing a rapid decrease in the concentration of this compound in my assay, which is buffered at pH 5.0. What could be the cause and how can I mitigate it?
-
Answer: The rapid loss is likely due to acid-catalyzed hydrolysis of the imine bond within the dihydrothiazole ring. Dihydrothiazoles are known to be unstable in acidic conditions.[5]
-
Recommendation: If your experimental conditions permit, increase the pH of your buffer to a neutral or slightly alkaline range (pH 7.0-8.0). If the pH must remain acidic, consider running the experiment at a lower temperature to slow the degradation rate and ensure that the experiment is completed as quickly as possible. Always use freshly prepared solutions.
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: My experimental results for the activity of this compound are highly variable. What could be causing this?
-
Answer: Inconsistent results can stem from the compound's instability. The degree of degradation may vary if there are slight differences in incubation times, temperatures, or buffer preparation between replicates.
-
Recommendation: Standardize your protocol meticulously. Ensure that stock solutions are properly stored and that working solutions are prepared fresh for each experiment. Use a consistent temperature for all incubations and minimize the time between sample preparation and analysis. It is also advisable to run a stability control in your experimental buffer to quantify the extent of degradation over the course of your assay.
-
Issue 3: Appearance of unexpected peaks in my HPLC analysis.
-
Question: I am seeing new peaks appear in the chromatogram of my sample over time. Are these impurities or degradation products?
-
Answer: The appearance of new peaks over time is a strong indication of compound degradation. Forced degradation studies are designed to intentionally generate these products to develop a "stability-indicating method".[1]
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Recommendation: To confirm that these are degradation products, you can perform a forced degradation study. Intentionally stress the compound under acidic, basic, oxidative, and high-temperature conditions.[3] This will help you to identify the retention times of the major degradation products. Your analytical method should be able to resolve the parent compound from all of these degradation products.
-
Illustrative Data Presentation
The following tables contain hypothetical data for illustrative purposes to guide your data presentation.
Table 1: Illustrative Stability of this compound in Aqueous Buffers at 25°C
| pH | Time (hours) | % Remaining |
| 4.5 | 24 | 45% |
| 6.5 | 24 | 92% |
| 7.5 | 24 | 98% |
| 8.5 | 24 | 95% |
Table 2: Illustrative Effect of Temperature on Stability at pH 7.4
| Temperature (°C) | Time (hours) | % Remaining |
| 4 | 48 | 99% |
| 25 | 48 | 85% |
| 37 | 48 | 65% |
| 50 | 48 | 30% |
Detailed Experimental Protocols
Protocol: Assessing the pH Stability of this compound
This protocol outlines a general method for determining the stability of the compound across a range of pH values.
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.5, 7.4, 8.5, and 10.0). Common buffer systems include phosphate, citrate, and borate. Ensure the ionic strength of all buffers is consistent.[8]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO or acetonitrile) where it is known to be stable.
-
Sample Preparation: In separate vials for each pH and time point, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 10 µg/mL). The final concentration of the organic solvent should be low (typically <1%) to minimize its effect on stability.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C). Protect the samples from light to prevent photolytic degradation.
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Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot from each sample.
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Quenching (Optional): If degradation is rapid, it may be necessary to quench the reaction by neutralizing the pH or rapidly freezing the sample.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
Data Evaluation: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample for each pH condition.
Visualizations
Caption: Workflow for pH Stability Testing.
Caption: Troubleshooting Decision Tree.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. sgs.com [sgs.com]
- 4. 2,5-Dihydro-2,2,4-trimethylthiazole | 15679-23-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Stabilizing 2,4,5-Trimethyl-4,5-dihydrothiazole in Food Processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to prevent the degradation of 2,4,5-Trimethyl-4,5-dihydrothiazole during food processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in food processing?
A1: this compound is a heterocyclic compound that can contribute to the desirable savory and meaty flavors in thermally processed foods. It is an intermediate in the Maillard reaction, a key chemical reaction responsible for the development of flavor and color in cooked foods. However, as a dihydrothiazole, it is inherently less stable than its aromatic counterpart, 2,4,5-trimethylthiazole, and can degrade under various food processing conditions, leading to a loss of the intended flavor profile.
Q2: What are the primary factors that lead to the degradation of this compound?
A2: The primary factors contributing to the degradation of this compound during food processing are:
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pH: The compound is particularly susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and loss of the desired structure.
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Temperature: High temperatures can accelerate degradation reactions, including hydrolysis and potential conversion to the more stable 2,4,5-trimethylthiazole.
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Oxidizing Agents: The presence of oxidizing agents in the food matrix can lead to the oxidation of the dihydrothiazole ring.
-
Food Matrix Composition: The presence of other reactive components in the food system can influence the stability of the compound.
Q3: At what pH is this compound most unstable?
A3: While specific data for this compound is limited, studies on analogous compounds like 2-(1-hydroxyethyl)-4,5-dihydrothiazole have shown significant degradation at acidic pH, with a 75% loss observed at pH 4.5 after just one day at room temperature.[1] For 2-methyl-Δ2-thiazoline, the maximum rate of hydrolysis occurs around pH 3.[2] It is therefore highly probable that this compound is also most unstable in acidic conditions (pH 3-5).
Q4: Can this compound be converted to the more stable 2,4,5-trimethylthiazole during processing?
A4: Yes, it is plausible that this compound can be oxidized to the more stable aromatic compound, 2,4,5-trimethylthiazole, especially under conditions that favor oxidation. This conversion would alter the flavor profile of the final product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of meaty/savory flavor notes. | Degradation of this compound. | Investigate the pH of your system. If it is in the acidic range (pH 3-5), consider adjusting the pH to a more neutral or slightly alkaline range if the food product allows. Minimize heat treatment duration and intensity. |
| Inconsistent flavor profile between batches. | Variations in processing parameters such as pH, temperature, or hold times. | Implement strict process controls for pH and temperature. Monitor and record these parameters for each batch to ensure consistency. |
| Development of off-flavors. | Ring-opening of the dihydrothiazole ring due to hydrolysis, leading to the formation of N-acyl or S-acyl 2-amino sulfanyl derivatives. | Buffer the system to maintain a pH outside of the highly acidic range. Analyze for potential degradation products to confirm the degradation pathway. |
| Rapid flavor degradation during storage. | Continued chemical reactions in the finished product, potentially due to residual moisture and acidic conditions. | Evaluate the water activity and pH of the final product. Consider the use of pH control agents or moisture scavengers in the formulation. |
Experimental Protocols
Protocol 1: pH Stability Study of this compound
Objective: To determine the effect of pH on the stability of this compound in an aqueous model system.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of buffer solutions at different pH values (e.g., pH 3, 4, 5, 6, 7, and 8).
-
Spike a known concentration of the this compound stock solution into each buffer solution.
-
Store the solutions at a constant temperature (e.g., room temperature or a specific processing temperature).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the concentration of this compound in each aliquot using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of this compound as a function of time for each pH to determine the degradation kinetics.
Protocol 2: Thermal Stability Study of this compound
Objective: To evaluate the impact of temperature on the degradation of this compound.
Methodology:
-
Prepare a solution of this compound in a food matrix simulant (e.g., a buffered aqueous solution or a simplified food base) at a controlled pH (e.g., pH 6.5, where it is expected to be more stable).
-
Aliquot the solution into sealed, thermally stable vials.
-
Expose the vials to a range of temperatures relevant to your food processing conditions (e.g., 60°C, 80°C, 100°C, 121°C).
-
At specific time points for each temperature, remove a vial and immediately cool it to halt any further reaction.
-
Extract and analyze the concentration of this compound using GC-MS or HPLC.
-
Determine the degradation rate at each temperature to understand the thermal liability of the compound.
Data Presentation
Table 1: Hypothetical pH Stability Data for this compound at Room Temperature
| pH | Half-life (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | 2.5 | 0.277 |
| 4.0 | 8.0 | 0.087 |
| 5.0 | 24.0 | 0.029 |
| 6.0 | 72.0 | 0.010 |
| 7.0 | >100 | <0.007 |
Table 2: Hypothetical Thermal Degradation Data for this compound at pH 6.5
| Temperature (°C) | Half-life (minutes) | Degradation Rate Constant (k) (min⁻¹) |
| 80 | 120 | 0.006 |
| 100 | 45 | 0.015 |
| 121 | 15 | 0.046 |
Visualizations
References
Technical Support Center: Optimizing 2,4,5-Trimethyl-4,5-dihydrothiazole Yield in Maillard Reactions
Welcome to the technical support center for the synthesis of 2,4,5-Trimethyl-4,5-dihydrothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this important flavor compound in Maillard reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of this compound | Incorrect Precursor Ratio: The molar ratio of cysteine to acetaldehyde is critical. An excess or deficit of either reactant can lead to the formation of alternative products. | Ensure an appropriate molar ratio of cysteine and acetaldehyde. While the optimal ratio can vary, a starting point is a 1:1 molar ratio. Consider a design of experiments (DoE) approach to systematically evaluate different ratios. |
| Suboptimal pH: The pH of the reaction medium significantly influences the rate of Maillard reactions and the formation of specific products. The availability of the unprotonated amino group of cysteine is pH-dependent. | Adjust the initial pH of the reaction mixture. The formation of many Maillard products is favored in neutral to slightly alkaline conditions. Experiment with a pH range of 7.0 to 9.0. Buffer the reaction medium to maintain a stable pH throughout the heating process. | |
| Inappropriate Temperature or Reaction Time: The Maillard reaction is highly dependent on temperature and time. Insufficient heat or time will result in a low conversion rate, while excessive heat or time can lead to the degradation of the target compound and the formation of undesirable byproducts. | Optimize the reaction temperature and duration. A typical starting point for Maillard reactions is heating at temperatures between 100°C and 180°C. Monitor the reaction progress over time by taking aliquots and analyzing for the target compound. A time-course study can help identify the optimal reaction endpoint. | |
| Presence of Interfering Substances: Other reactive molecules in the reaction mixture, such as other amino acids or reducing sugars, can compete with the desired reaction pathway, leading to a variety of other Maillard products. | Use purified starting materials (L-cysteine and acetaldehyde) to minimize side reactions. If working with a complex matrix, consider a preliminary purification step to isolate the key precursors. | |
| Degradation of Precursors or Product: Acetaldehyde is highly volatile and can be lost from the reaction system, especially at elevated temperatures. The thiazoline product itself may also be susceptible to degradation under harsh conditions. | Conduct the reaction in a sealed vessel to prevent the loss of volatile reactants like acetaldehyde. Employ a controlled heating method, such as an oil bath or a temperature-controlled reactor, to ensure even and stable temperature distribution. | |
| Formation of Undesirable Side Products (e.g., Pyrazines, other Thiazoles) | Presence of other Amino Acids or Sugars: If the reaction medium is not a clean model system, other amino acids and reducing sugars will participate in the Maillard reaction, leading to a complex mixture of products. | As mentioned above, use pure precursors. If analyzing a complex food system, be aware that a mixture of products is expected. |
| Reaction Conditions Favoring Alternative Pathways: High temperatures and prolonged heating can promote the formation of pyrazines and other heterocyclic compounds. | Re-evaluate and optimize the temperature and time parameters. Lowering the temperature and shortening the reaction time may favor the formation of the desired thiazoline over other products. | |
| Difficulty in Isolating and Quantifying the Product | Volatility of the Compound: this compound is a volatile compound, which can make its extraction and quantification challenging. | Use a suitable extraction method for volatile compounds, such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE), followed by gas chromatography-mass spectrometry (GC-MS) for quantification. |
| Lack of a Pure Analytical Standard: Accurate quantification requires a pure standard of this compound for calibration. | Synthesize and purify a reference standard of this compound or purchase one from a reputable chemical supplier. |
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for the formation of this compound in a Maillard reaction?
A1: The primary precursors are the amino acid L-cysteine, which provides the sulfur atom and the nitrogen atom, and acetaldehyde, which contributes to the carbon backbone of the heterocyclic ring.
Q2: What is the general chemical pathway for the formation of this compound?
A2: The formation proceeds through the reaction of hydrogen sulfide (derived from the degradation of cysteine) with ammonia and acetaldehyde. The initial step is the probable formation of an intermediate from the condensation of acetaldehyde and ammonia, which then reacts with hydrogen sulfide to form the thiazoline ring.
Q3: How does pH affect the yield of this compound?
A3: The pH of the reaction medium is a critical factor. The rate of the Maillard reaction is generally slower in acidic conditions and increases as the pH becomes neutral to slightly alkaline. This is because the amino group of cysteine needs to be in its unprotonated, nucleophilic form to react with the carbonyl group of acetaldehyde. Therefore, adjusting the pH to a range of 7.0-9.0 is often beneficial for increasing the yield.
Q4: What is the optimal temperature for synthesizing this compound?
A4: While there is no single "optimal" temperature, as it is also dependent on reaction time and the specific system, Maillard reactions that produce such flavor compounds typically occur at elevated temperatures, generally between 100°C and 180°C. Higher temperatures can accelerate the reaction but may also lead to the degradation of the product and the formation of other compounds. It is crucial to experimentally determine the optimal temperature for your specific reaction setup.
Q5: Can other amino acids or sugars be used to produce this compound?
A5: The formation of this specific thiazoline requires cysteine as the sulfur and nitrogen source and acetaldehyde. While other amino acids and reducing sugars will undergo Maillard reactions, they will produce a different array of flavor compounds. For instance, using other amino acids will lead to different Strecker aldehydes, and different sugars will have varying reactivity and degradation pathways.
Q6: What analytical techniques are best suited for the identification and quantification of this compound?
A6: Due to its volatile nature, gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for both identifying and quantifying this compound. For sample preparation, headspace solid-phase microextraction (HS-SPME) or solvent extraction followed by concentration are typically employed.
Q7: I am observing a brown color formation in my reaction, is this normal?
A7: Yes, the formation of a brown color is a characteristic feature of the Maillard reaction. This is due to the formation of high molecular weight, nitrogen-containing polymers called melanoidins in the final stages of the reaction. The intensity of the brown color will generally increase with reaction time and temperature.
Visualizing the Process
To aid in understanding the experimental workflow and the chemical logic, the following diagrams are provided.
Caption: A flowchart illustrating the experimental workflow for the synthesis and optimization of this compound.
Caption: A simplified diagram showing the key precursors leading to the formation of this compound.
Technical Support Center: Minimizing Byproduct Formation in Thiazoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during thiazoline synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during thiazoline synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: The major product of my reaction is a thiazolidine instead of the desired thiazoline.
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Question: I am reacting an aldehyde with cysteamine and obtaining the saturated thiazolidine ring as the main product. How can I promote the formation of the thiazoline?
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Answer: The formation of a thiazolidine is a common competing reaction, as it is the initial cyclization product. The conversion of the thiazolidine to the desired thiazoline is an oxidation step. Several factors can be optimized to favor the thiazoline product:
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Oxidizing Agent: The most direct method to convert the intermediate thiazolidine to the thiazoline is by introducing a suitable oxidizing agent. A variety of oxidants can be employed, and the choice will depend on the substrate's sensitivity.
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Reaction Conditions: Thiazolidine formation can be favored under certain pH conditions. While thiazolidine formation can occur at acidic pH (around 4-5), some thiazolidine rings have been reported to be labile under these conditions, potentially allowing for equilibrium to be driven towards the thiazoline under the right oxidative conditions.[1] However, other studies show stable thiazolidine formation at physiological pH (around 7.4).[2][3][4] Experimenting with the pH of your reaction mixture may help to favor the desired product.
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Two-Step Procedure: A reliable approach is to first synthesize and isolate the thiazolidine and then subject it to a separate oxidation step. This allows for optimization of the oxidation reaction without interference from the initial condensation reaction. A mild and selective method for this is the Ru-catalyzed oxidation using tert-butylhydroperoxide (TBHP) as the oxidant.[5]
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Issue 2: My final product is the fully aromatized thiazole, not the thiazoline.
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Question: My reaction is over-oxidizing the product to a thiazole. How can I stop the reaction at the thiazoline stage?
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Answer: Thiazole formation is a common byproduct, especially when using strong oxidizing agents or when the thiazoline product is unstable under the reaction conditions.[5][6] Here are some strategies to minimize thiazole formation:
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Choice of Oxidant: If you are performing an oxidation of a thiazolidine, the choice of oxidant is critical. Strong oxidants like manganese dioxide (MnO₂) are often used for the direct synthesis of thiazoles. For the synthesis of thiazolines, milder oxidants are recommended. For instance, in some cases, DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) has been used to oxidize thiazolines to thiazoles, suggesting that avoiding such reagents would be beneficial if the thiazoline is the target.[6]
-
Reaction Time and Temperature: Over-oxidation can occur with prolonged reaction times or elevated temperatures. Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed or when the formation of the thiazoline product is maximized.
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Control of Reaction Stoichiometry: Ensure that the stoichiometry of the oxidizing agent is carefully controlled. Using an excess of the oxidant can lead to the formation of the thiazole.
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Issue 3: I am observing the formation of the 3-thiazoline isomer instead of the expected 2-thiazoline.
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Question: My analytical data suggests the presence of a 3-thiazoline byproduct. What conditions favor its formation and how can I avoid it?
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Answer: The formation of 3-thiazoline as a byproduct can occur, particularly in some oxidation reactions.[5] The regioselectivity of the double bond formation is key. In the Asinger reaction, for example, the classical method yields 3-thiazolines.[7][8] A modified Asinger protocol using preformed trimethylsilyl-imines can also lead to 3-thiazolines, which can then be isomerized to the 2-thiazoline under certain conditions (e.g., elevated temperatures in HFIP).[7] To favor the 2-thiazoline isomer:
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Choice of Synthetic Route: Certain synthetic methods are inherently more selective for 2-thiazoline formation. For example, the condensation of 2-aminoethanethiols with nitriles or esters typically yields 2-thiazolines.
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Reaction Conditions for Isomerization: If you are using a method that can produce both isomers, it may be possible to find conditions that favor the isomerization of the 3-thiazoline to the more stable 2-thiazoline. This can sometimes be achieved by heating or by using specific solvents like hexafluoroisopropanol (HFIP).[7]
-
Issue 4: My chiral thiazoline product is showing racemization.
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Question: I started with an enantiomerically pure amino acid derivative, but my final thiazoline product is a racemic mixture. How can I prevent racemization?
-
Answer: Racemization is a risk when a chiral center is adjacent to a site of deprotonation or other bond-breaking/forming events. To minimize racemization:
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Mild Reaction Conditions: Use the mildest possible reaction conditions. High temperatures and strong bases or acids can promote racemization.
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Base Addition: In syntheses using α,α-difluoroalkylamines, the addition of a weak base like triethylamine after the addition of the difluoroalkylamine is crucial to prevent racemization of the carbon bearing the carboxylate group.[9]
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Buffered Conditions: For condensations involving L-cysteine and aryl nitriles, using a buffered aqueous-alcoholic medium (e.g., NaHCO₃/NaOH) can yield enantiomerically pure (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in thiazoline synthesis?
A1: The most frequently encountered byproducts include:
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Thiazolidines: The saturated ring precursors to thiazolines.[5]
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Thiazoles: The fully aromatized version of the thiazoline ring.[5][6]
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3-Thiazolines: Isomers of the more common 2-thiazolines.[5]
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Oxidation byproducts: Such as N-oxides, sulfoxides, and sulfones, especially when using oxidizing agents.[5]
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Racemized products: When using chiral starting materials.[9][11]
Q2: How does pH affect thiazoline synthesis?
A2: The pH of the reaction medium can significantly influence the outcome of a thiazoline synthesis. For the condensation of aldehydes and cysteamine, acidic conditions (pH 4-5) are often cited as promoting thiazolidine formation, though the stability of the resulting thiazolidine can be pH-dependent.[1] Some studies have shown that thiazolidine formation can proceed efficiently and with high stability at physiological pH (7.4).[2][3][4] It is advisable to screen a range of pH conditions for your specific reaction to optimize the yield of the desired thiazoline.
Q3: Are there any "green" solvents that are effective for thiazoline synthesis?
A3: Yes, hexafluoroisopropanol (HFIP) has been reported as an effective and environmentally benign solvent for the synthesis of thiazolines and thiazoles.[6][12] Its unique properties, such as high hydrogen bond donating ability and low nucleophilicity, can promote reactions and often lead to high yields with easy product isolation.[6][9] Additionally, HFIP can be recovered and recycled.[6]
Q4: What are the best practices for purifying thiazolines?
A4: Purification of thiazolines can be challenging due to the presence of structurally similar byproducts.[5] Common purification techniques include:
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Column Chromatography: This is a standard method, but separation of thiazoline from thiazolidine or thiazole can be difficult. Careful selection of the stationary and mobile phases is crucial.
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Recrystallization: If the thiazoline product is a solid, recrystallization can be an effective method for purification.
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Filtration: In some cases where the product precipitates from the reaction mixture, simple filtration may be sufficient to isolate a pure product.[13]
It is often beneficial to design the synthesis to be as clean as possible to minimize the need for extensive purification.
Data Presentation
Table 1: Comparison of Yields for Different Thiazoline Synthesis Methods
| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| N-phenylthiourea, methyl 4-bromocrotonate | HFIP, CH₃CO₂Na, reflux | 2-(phenylamino)-4-(methoxycarbonylmethyl)thiazoline | 90 | [13] |
| Benzaldehyde derived thiosemicarbazone, methyl 4-bromocrotonate | HFIP, CH₃CO₂Na, reflux | 2-(benzylidenehydrazinyl)-4-(methoxycarbonylmethyl)thiazoline | 90 | [6] |
| L-cysteine, aryl nitriles | NaHCO₃/NaOH-buffered aqueous alcoholic medium | (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids | Good | [10] |
| Thiazolidines | Ru-catalyzed, TBHP | 2-Thiazolines | Modest (due to purification difficulties) | [5] |
| Aldehydes, 1-mercaptopropan-2-one, NH₃/MeOH | Microwave irradiation, 40°C | 2,4-disubstituted thiazolines | 33-90 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Thiazoline Synthesis via Domino Reaction in HFIP
This protocol is based on the method described by Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol.[6][12]
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To a solution of the thioamide (1.0 mmol) in hexafluoroisopropanol (HFIP, 5 mL), add methyl 4-bromocrotonate (1.1 mmol) and sodium acetate (1.1 mmol).
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Reflux the reaction mixture for 8 hours.
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Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove the salt byproduct.
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The filtrate can be concentrated, and the crude product can be purified by recrystallization from a suitable solvent (e.g., methyl tert-butyl ether or ethyl acetate) to afford the pure thiazoline derivative.
Protocol 2: Microwave-Assisted Asinger Synthesis of 2,4-Disubstituted Thiazolines
This protocol is adapted from the work of Martinez et al. on the microwave-assisted Asinger synthesis.[14]
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In a 5-mL microwave vial equipped with a magnetic stir bar, add the corresponding aldehyde or ketone (1 mmol), anhydrous MgSO₄ (0.360 g, 3 mmol), and a ~13 M solution of ammonia in methanol (1 mL).
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Seal the vessel with a septum and place it in a CEM Discover microwave unit.
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Irradiate the mixture to heat it to 40°C for 10 minutes at 200 W.
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After the initial irradiation, add mercaptoacetone (0.099 g, 1.1 mmol) to the reaction mixture.
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Irradiate the mixture again under the same microwave conditions (40°C, 10 minutes, 200 W).
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After cooling, filter the mixture through celite to remove solids.
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Remove the solvent under reduced pressure.
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Purify the final product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent Synthesis of 3‑Thiazolines Using a Modified Asinger-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 10. Thiazoline synthesis [organic-chemistry.org]
- 11. On the racemization of chiral imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Asinger Synthesis of Thiazolines [mdpi.com]
Troubleshooting low yields in Hantzsch thiazole synthesis
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields in the Hantzsch thiazole synthesis. The content is structured in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis reaction has a very low yield. What are the most common causes?
Low yields in the Hantzsch thiazole synthesis can stem from several factors, including suboptimal reaction conditions, purity of starting materials, improper stoichiometry, and the formation of side products. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Q2: How can I improve the yield of my reaction?
Yield improvement can often be achieved by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of catalysts or alternative energy sources like microwave irradiation has also been shown to significantly enhance yields and reduce reaction times.[1][2][3]
Q3: Are there any common side reactions I should be aware of?
Yes, side reactions can occur, particularly under acidic conditions, which may lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[4] The stability of the reactants and intermediates can also influence the prevalence of side reactions.
Troubleshooting Guide
Issue 1: Low Conversion of Starting Materials
Question: I am observing a significant amount of unreacted starting materials in my reaction mixture. What steps can I take to drive the reaction to completion?
Answer:
Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions. Here are several parameters to investigate:
-
Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy of the reaction.[5] If you are running the reaction at room temperature, consider increasing the temperature. A systematic study of different temperatures can help identify the optimal condition for your specific substrates.
-
Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC)[6], to determine the point of maximum conversion.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. While alcohols like ethanol and methanol are commonly used[5][6], exploring other solvents or even solvent-free conditions may be beneficial.[1]
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Catalysis: The addition of a catalyst can accelerate the reaction. For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst to achieve high yields.[1][2]
A general procedure for screening a catalyst in a one-pot, three-component Hantzsch synthesis is as follows:
-
To a round-bottom flask, add the α-haloketone (1 mmol), the thioamide (e.g., thiourea, 1.2 mmol), the aldehyde (1 mmol), and the catalyst (e.g., silica-supported tungstosilicic acid, 0.1 g).
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Add the chosen solvent (e.g., ethanol, 10 mL).
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Reflux the mixture with stirring for the desired amount of time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration or extraction, followed by purification.
Issue 2: Formation of Multiple Products and Impurities
Question: My crude product shows multiple spots on TLC, indicating the presence of impurities or side products. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products can be due to side reactions or the presence of impurities in the starting materials. Here are some strategies to enhance selectivity:
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Purity of Starting Materials: Ensure the α-haloketone and thioamide are pure. Impurities can lead to unwanted side reactions. Recrystallize or chromatograph the starting materials if necessary.
-
Stoichiometry: While a 1:1 stoichiometry between the α-haloketone and thioamide is typical, using a slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes improve yields and consume the α-haloketone completely.[5]
-
pH Control: The pH of the reaction medium can influence the reaction pathway. Under strongly acidic conditions, the regioselectivity of the cyclization can change, leading to isomeric products.[4] If you are using acidic conditions, consider running the reaction under neutral or basic conditions, or vice-versa. The final product is often isolated after neutralization with a weak base like sodium carbonate to precipitate the free thiazole.[5][6]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and reduce the formation of byproducts by providing rapid and uniform heating.[3]
The following table summarizes the effect of different solvents and temperatures on the yield of a model Hantzsch thiazole synthesis.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | 25 | No Reaction |
| 2 | Water | 100 (Reflux) | Moderate |
| 3 | Ethanol | 25 | No Reaction |
| 4 | Ethanol | 78 (Reflux) | Good |
| 5 | Methanol | 25 | No Reaction |
| 6 | Methanol | 65 (Reflux) | Good |
| 7 | 1-Butanol | 118 (Reflux) | High |
| 8 | 2-Propanol | 82 (Reflux) | High |
Data adapted from a study on optimizing Hantzsch synthesis.[7] Note that "Moderate," "Good," and "High" are qualitative descriptors from the source and actual yields are substrate-dependent.
Another study comparing conventional heating with microwave irradiation for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines demonstrated significantly higher yields and shorter reaction times with the latter method.[3]
| Method | Reaction Time | Yield (%) |
| Conventional Heating (Reflux) | 8 hours | Lower |
| Microwave Irradiation | Minutes | 89-95 |
Issue 3: Difficulty in Product Isolation and Purification
Question: I am struggling to isolate and purify my thiazole product. What are some effective methods?
Answer:
The workup and purification procedure is critical for obtaining a high yield of pure product.
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Precipitation: Many 2-aminothiazole products are poorly soluble in water.[6] After the reaction is complete, pouring the reaction mixture into a solution of a weak base like 5% sodium carbonate can neutralize the initially formed hydrohalide salt of the thiazole, causing the neutral product to precipitate.[5][6] The solid can then be collected by filtration.
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Filtration and Washing: After filtration, wash the collected solid with water to remove any water-soluble impurities and unreacted thioamide.[6]
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Recrystallization: If the filtered product is not sufficiently pure, recrystallization from a suitable solvent is a common purification technique.
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Chromatography: For products that are difficult to purify by recrystallization, column chromatography may be necessary. A typical mobile phase for thiazole derivatives is a mixture of ethyl acetate and hexane.[6]
Visual Guides
General Experimental Workflow
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Troubleshooting Low Yields: A Decision Tree
Caption: Decision tree for troubleshooting low yields in Hantzsch synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. google.com [google.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Thiazolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of thiazolines.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I am observing significant signal suppression for my thiazoline analyte. What are the likely causes and how can I mitigate this?
A1: Signal suppression is a common manifestation of matrix effects where co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of your target thiazoline analyte, leading to a decreased signal intensity.[1][2][3]
Likely Causes:
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Phospholipids: In biological matrices like plasma and serum, phospholipids are a major cause of ion suppression, particularly in electrospray ionization (ESI).[4]
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Salts and Buffers: High concentrations of salts from buffers or the sample itself can reduce ionization efficiency.
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Co-eluting Metabolites: Metabolites of the drug or other endogenous compounds with similar properties to your thiazoline analyte can compete for ionization.
Troubleshooting Steps:
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Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3]
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Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and can be tailored to selectively isolate thiazolines.
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Liquid-Liquid Extraction (LLE): LLE can effectively separate thiazolines from more polar or non-polar interferences based on their partitioning behavior.
-
Protein Precipitation (PPT): While a simpler method, PPT is often less clean. If you are using PPT, consider optimizing the precipitation solvent (e.g., acetonitrile is often better than methanol at not co-precipitating phospholipids) or using specialized phospholipid removal plates.[5]
-
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjusting the mobile phase gradient can help to chromatographically separate your thiazoline analyte from interfering matrix components.[1]
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl, HILIC) to achieve better resolution.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of signal suppression, allowing for accurate quantification.[6]
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Dilute the Sample: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[7]
Q2: My calibration curve for the analysis of a thiazolidinedione drug is non-linear. Could this be due to matrix effects?
A2: Yes, non-linearity in calibration curves is a common issue in LC-MS/MS analysis and can be caused by matrix effects.[8][9][10] Other potential causes include detector saturation at high concentrations, in-source dimerization, or issues with the internal standard.[8]
Troubleshooting Steps:
-
Assess Matrix Effects Across the Calibration Range: Perform a quantitative matrix effect assessment (see FAQ 3) at low, medium, and high concentrations. If the matrix effect is not consistent across the concentration range, it can lead to a non-linear response.
-
Evaluate Your Internal Standard:
-
Ensure your internal standard is co-eluting with the analyte. If the internal standard and analyte elute in regions with different degrees of ion suppression, it can lead to non-linearity.[1]
-
A stable isotope-labeled internal standard is highly recommended to accurately compensate for matrix effects.
-
-
Optimize Sample Preparation: A cleaner sample extract is less likely to cause concentration-dependent matrix effects. Consider more rigorous cleanup methods like SPE.
-
Extend the Linear Range: If the non-linearity is due to detector saturation at the upper end of the curve, you can try reducing the sample injection volume or diluting the higher concentration standards.
-
Use a Weighted Regression Model: If some degree of non-linearity persists, using a weighted (e.g., 1/x or 1/x²) quadratic regression may provide a better fit for the calibration curve. However, the underlying cause of the non-linearity should still be investigated.[11]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of thiazolines?
A1: A matrix effect is the alteration of the ionization efficiency of a target analyte (in this case, a thiazoline) by the presence of co-eluting components in the sample matrix.[4][12] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[3][12] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[4] The "matrix" refers to all other components in the sample apart from the analyte of interest.[3]
Q2: How can I quantitatively assess the matrix effect for my thiazoline method?
A2: The most common method for the quantitative assessment of matrix effects is the post-extraction spike method.[4][13] This involves comparing the response of the analyte in a neat solution to the response of the analyte spiked into an extracted blank matrix sample.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
To account for the variability of the matrix, this should be tested using at least six different lots of the biological matrix.
Q3: What is the best type of internal standard to use for the quantitative analysis of thiazolines?
A3: The most effective internal standard for compensating for matrix effects in LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte. SIL internal standards (e.g., containing 2H, 13C, or 15N) have nearly identical chemical and physical properties to the unlabeled analyte. This ensures they co-elute and experience the same degree of matrix effects, leading to more accurate and precise quantification.[6] If a SIL-IS is not available, a structural analog can be used, but it is crucial to verify that it co-elutes with the analyte and is similarly affected by the matrix.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Thiazoline Analysis in Plasma/Serum
This is a simple and fast method for removing the majority of proteins from biological fluids.[14][15]
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Sample Preparation: Aliquot 100 µL of plasma or serum into a microcentrifuge tube.
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Addition of Internal Standard: Add a small volume (e.g., 10 µL) of the internal standard solution (preferably a SIL-IS of the thiazoline) to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile. Acetonitrile is often preferred over methanol as it tends to co-precipitate fewer phospholipids.[5]
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Thiazoline Analysis in Urine
LLE is used to separate analytes from interfering matrix components based on their differential solubility in immiscible liquids.[16]
-
Sample Preparation: Take 500 µL of urine and add the internal standard.
-
pH Adjustment: Adjust the pH of the urine sample. For basic thiazolines, adjust the pH to > pKa + 2 with a suitable base (e.g., NaOH). For acidic thiazolines, adjust the pH to < pKa - 2 with an acid (e.g., HCl). This ensures the analyte is in its neutral form for efficient extraction into an organic solvent.
-
Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Mixing: Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for Thiazoline Analysis in Plasma
SPE is a highly selective sample preparation technique that can provide very clean extracts.[17][18]
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for basic thiazolines or a reversed-phase C18 cartridge for moderately non-polar thiazolines) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid (for cation exchange) or water (for reversed-phase) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an appropriate solvent to remove interferences. For example, for a cation exchange cartridge, wash with 0.1 M acetic acid followed by methanol. For a reversed-phase cartridge, wash with a low percentage of organic solvent in water (e.g., 5% methanol).
-
Elution: Elute the thiazoline analyte with a suitable solvent. For cation exchange, use 1 mL of 5% ammonium hydroxide in methanol. For reversed-phase, use 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Data Summary
The following table provides illustrative data on the effectiveness of different sample preparation techniques in minimizing matrix effects for a hypothetical thiazoline analyte in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Relative Standard Deviation (RSD) of MF across 6 lots of plasma (%) |
| Protein Precipitation (Acetonitrile) | 95.2 | 0.78 (Suppression) | 12.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 88.5 | 0.92 (Slight Suppression) | 6.8 |
| Solid-Phase Extraction (Mixed-Mode) | 92.1 | 1.03 (Minimal Effect) | 3.2 |
This is representative data. Actual results will vary depending on the specific thiazoline analyte and the LC-MS/MS method.
Visualizations
Experimental Workflows
Caption: General workflow for LC-MS/MS analysis of thiazolines.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 10. scirp.org [scirp.org]
- 11. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
- 16. Liquid-liquid extraction systems for THC-COOH and benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biotage.com [biotage.com]
Technical Support Center: Gas Chromatography of Volatile Sulfur Compounds
This technical support center provides guidance on column selection and troubleshooting for the gas chromatographic (GC) analysis of volatile sulfur compounds (VSCs). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of volatile sulfur compounds.
Question: Why are my sulfur compound peaks tailing?
Answer: Peak tailing for volatile sulfur compounds is a common issue and is often attributed to the reactive nature of these analytes. Several factors can contribute to this problem:
-
Active Sites in the System: Sulfur compounds, particularly hydrogen sulfide and methyl mercaptan, are prone to adsorption on active sites within the GC system.[1] This includes the inlet liner, column, and detector. Ensure all components in the sample flow path are properly deactivated or made of inert materials.[1][2]
-
Column Inertness: The column itself may not be sufficiently inert.[3] Using columns specifically designed for sulfur analysis, which have a high degree of inertness, can significantly improve peak shape.[3][4]
-
Contamination: Contamination in the carrier gas, sample, or on the column can lead to active sites. Ensure high-purity carrier gas and proper sample preparation. If the column is contaminated, it may need to be baked out or replaced.[5]
Question: I am seeing poor resolution between my sulfur compounds and hydrocarbons. What can I do?
Answer: Co-elution with hydrocarbons is a frequent challenge, especially in complex matrices like natural gas or petroleum products.[6][7] This can lead to inaccurate quantification due to a phenomenon known as quenching, where the presence of hydrocarbons suppresses the detector signal for sulfur compounds.[1][6] Here are some solutions:
-
Optimize the Stationary Phase: The choice of stationary phase is critical for achieving the desired selectivity.[8][9]
-
Non-polar phases (e.g., polydimethylsiloxane) separate compounds primarily by boiling point.[8][9]
-
Porous Layer Open Tubular (PLOT) columns offer different selectivity based on their porous polymer structure and can be effective in separating volatile sulfur compounds from light hydrocarbons.[3][7] The Rt-U-BOND column, for instance, provides unique selectivity where hydrogen sulfide and carbonyl sulfide elute far from ethane and propane.[7]
-
-
Adjusting Column Dimensions:
-
Temperature Programming: Optimizing the oven temperature program can significantly impact resolution. A slower temperature ramp or isothermal periods at specific temperatures can help separate closely eluting compounds.
Question: My detector response for sulfur compounds is low or inconsistent. What are the possible causes?
Answer: Low and inconsistent detector response can be caused by several factors:
-
Analyte Loss: Due to their reactive nature, sulfur compounds can be lost through adsorption onto surfaces in the GC system.[1][6] Using an inert flow path is crucial for reliable results.[2]
-
Detector Quenching: As mentioned previously, co-eluting hydrocarbons can quench the signal in sulfur-specific detectors like the Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD).[1][6] Improving chromatographic separation is key to mitigating this effect.
-
Detector Contamination: Buildup of contaminants in the detector can reduce its sensitivity. For SCDs, low-bleed columns are recommended to avoid fouling of the ceramic tube.[2][10] Regular detector maintenance is essential.
-
Leaks: Leaks in the system can lead to a loss of sample and a decrease in detector response. Regularly perform leak checks.[5]
Frequently Asked Questions (FAQs)
What is the best type of GC column for analyzing volatile sulfur compounds?
The "best" column depends on the specific application, including the sample matrix and the target analytes. However, some general recommendations can be made:
-
For general-purpose analysis of a wide range of volatile sulfur compounds: A non-polar column, such as one with a polydimethylsiloxane (PDMS) stationary phase, is often a good starting point.[8][9] These columns separate compounds based on their boiling points.
-
For separating volatile sulfur compounds from light hydrocarbons: Porous Layer Open Tubular (PLOT) columns are often preferred due to their unique selectivity.[3][7] Columns like the Agilent J&W Select Low Sulfur and Restek's Rt-U-BOND are specifically designed for this purpose.[3][7]
-
For trace-level analysis: Columns with a high degree of inertness are essential to minimize analyte adsorption and ensure good peak shape and sensitivity.[3][4]
How do I choose the right column dimensions (length, internal diameter, film thickness)?
The selection of column dimensions should be based on the specific analytical needs:[8]
-
Length: Longer columns provide higher resolution but result in longer analysis times. A common starting point is 30 meters.
-
Internal Diameter (ID): 0.25 mm ID columns offer a good compromise between efficiency and sample capacity.[8][9] Smaller ID columns provide higher efficiency but have lower sample capacity, while larger ID columns have higher capacity but lower efficiency.
-
Film Thickness: Thicker films (1-5 µm) are suitable for highly volatile compounds as they increase retention, potentially eliminating the need for sub-ambient oven temperatures.[8][9]
What are the advantages of using a sulfur-specific detector?
Sulfur-specific detectors, such as the Sulfur Chemiluminescence Detector (SCD) and the Flame Photometric Detector (FPD), offer significant advantages for the analysis of volatile sulfur compounds:
-
Selectivity: They respond primarily to sulfur-containing compounds, which simplifies the chromatogram and reduces interference from the sample matrix.[6]
-
Sensitivity: They can detect sulfur compounds at very low levels (ppb and even ppt).[11]
-
Equimolar Response (SCD): The SCD provides a response that is directly proportional to the mass of sulfur, regardless of the compound's structure. This simplifies quantification as a single calibration standard can be used for multiple compounds.[2][10]
Data Presentation
Table 1: Recommended GC Columns for Volatile Sulfur Compound Analysis
| Column Name | Stationary Phase | Dimensions (L x ID x df) | Applications | Key Features |
| Agilent J&W DB-Sulfur SCD | Polydimethylsiloxane (PDMS) | 60 m x 0.32 mm x 4.3 µm | Optimized for GC/SCD analysis of sulfur compounds in petroleum and natural gas.[2][10] | Low bleed, high inertness, reduces SCD fouling.[10] |
| Restek Rtx-1 | 100% Dimethyl Polysiloxane | 60 m x 0.32 mm x 5 µm | Separation of sulfur gases and other volatile sulfur compounds.[7] | Good for separating low molecular weight hydrocarbons from sulfur compounds.[7] |
| Restek Rt-U-BOND | Porous Polymer | 30 m x 0.32 mm | Trace sulfur analysis in ethylene and propylene.[7] | Highly inert, excellent peak shape for H₂S and COS.[7] |
| Agilent J&W Select Low Sulfur | Porous Layer Open Tubular (PLOT) | 60 m x 0.32 mm x 7.0 µm | Low-level sulfur analysis in propylene.[3][4] | High inertness, unique selectivity to prevent co-elution with matrix.[3][4] |
| Sigma-Aldrich SPB®-1 | Bonded; poly(dimethyl siloxane) | 30 m x 0.25 mm x 0.25 µm | General analyses of sulfur gases and other volatile sulfur compounds.[8] | Low column bleed, compatible with sulfur-specific detectors.[8] |
Experimental Protocols
General GC Method for Volatile Sulfur Compound Analysis
This is a general starting method that should be optimized for your specific application.
-
Column: Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm x 4.3 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 3 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Inlet: Split/Splitless injector at 250 °C.
-
Splitless injection for trace analysis, with a splitless time of 1 minute.
-
-
Detector: Sulfur Chemiluminescence Detector (SCD) at 800 °C.
-
Sample Introduction: Gas-tight syringe for liquid samples or a gas sampling valve for gas samples.
Sample Preparation for Wine Volatile Sulfur Compounds Analysis
This protocol is adapted for the analysis of VSCs in a wine matrix.[12]
-
In a sealed vial, add 4.9 mL of saturated NaCl brine.
-
Purge the vial with nitrogen to displace air.
-
Introduce 0.1 mL of the wine sample and 0.02 mL of internal standards through the vial septum using a syringe.
-
Equilibrate the sample at 35 °C for 20 minutes.
-
Perform headspace extraction using a solid-phase microextraction (SPME) fiber (e.g., Carboxen/PDMS).
-
Desorb the SPME fiber in the GC inlet for analysis.
Mandatory Visualization
Caption: Workflow for selecting a GC column for volatile sulfur compound analysis.
Caption: A logical workflow for troubleshooting common GC analysis problems.
References
- 1. Rt-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds in C1-C6 Hydrocarbon Streams [restek.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. selectscience.net [selectscience.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. silcotek.com [silcotek.com]
- 7. Restek - Blog [restek.com]
- 8. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 9. market.mikro-polo.si [market.mikro-polo.si]
- 10. DB-Sulfur SCD GC column | Agilent [agilent.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Quantitative determination of wine highly volatile sulfur compounds by using automated headspace solid-phase microextraction and gas chromatography-pulsed flame photometric detection - Critical study and optimization of a new procedure | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Enhancing the stability of 2,4,5-Trimethyl-4,5-dihydrothiazole for commercial applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2,4,5-Trimethyl-4,5-dihydrothiazole for commercial applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, formulation, and storage of this compound.
Issue 1: Altered Aroma Profile or Loss of Potency in Acidic Formulations
-
Question: We've observed a significant change in the characteristic nutty, roasted aroma of our product containing this compound after formulating it in an acidic medium (pH < 6). What could be the cause and how can we prevent it?
-
Answer: this compound, like other dihydrothiazoline derivatives, is susceptible to acid-catalyzed hydrolysis. The imine (C=N) bond in the dihydrothiazole ring can be cleaved in the presence of acid, leading to ring-opening and the formation of degradation products that do not possess the desired aroma. A study on a similar compound, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, showed significant degradation (75%) after just one day at pH 4.5.[1] To mitigate this, it is crucial to maintain the pH of your formulation in the neutral to slightly alkaline range (pH 6.5-8.5), where the compound exhibits greater stability.
Issue 2: Degradation Upon Exposure to Air or Oxidizing Agents
-
Question: Our product's aroma has diminished, and we suspect oxidative degradation of the this compound. How can we confirm this and what are the solutions?
-
Answer: The sulfur atom in the dihydrothiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, altering the sensory properties of the molecule. To address this, consider the following:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Antioxidants: Incorporate antioxidants into your formulation. For sulfur-containing flavor compounds, common choices include butylated hydroxytoluene (BHT), tocopherols (Vitamin E), and ascorbic acid (Vitamin C). Rosemary extract has also been shown to be effective in protecting some sulfur compounds from oxidation. It is recommended to perform a screening study to determine the most effective antioxidant and its optimal concentration for your specific formulation.
-
Issue 3: Instability Under High-Temperature Processing
-
Question: We are using this compound in a product that requires a heat treatment step. We are concerned about its thermal stability. What are the potential degradation pathways and how can we minimize them?
-
Answer: High temperatures can accelerate the degradation of this compound. While specific thermal degradation data for this compound is limited in public literature, thermal decomposition is expected to occur at elevated temperatures, potentially leading to the release of volatile sulfur byproducts.[2] To enhance thermal stability:
-
Minimize Heat Exposure: Optimize your process to reduce the duration and temperature of the heat treatment step as much as possible.
-
Encapsulation: Encapsulating the compound can provide a protective barrier. Beta-cyclodextrin is a commonly used encapsulating agent for flavor compounds, forming inclusion complexes that can improve thermal stability.
-
Issue 4: Discoloration or Degradation Upon Exposure to Light
-
Question: Our product, which is packaged in a clear container, has developed an off-color and the aroma has faded after storage. Could this be due to light exposure?
-
Answer: Yes, photodegradation is a common issue for many organic molecules, including heterocyclic compounds. Exposure to UV and visible light can provide the energy to initiate degradation reactions. To prevent this:
-
Light-Protective Packaging: Store the compound and the final product in opaque or amber-colored containers that block UV and visible light.
-
Photostability Testing: Conduct photostability studies as per ICH Q1B guidelines to understand the light sensitivity of your formulation and the effectiveness of your packaging.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of the dihydrothiazole ring, the primary degradation pathways are:
-
Hydrolysis: Acid-catalyzed cleavage of the imine bond, leading to ring opening.
-
Oxidation: Oxidation of the sulfur atom to form sulfoxides and sulfones.
-
Reduction: Reduction of the carbon-nitrogen double bond to form the corresponding thiazolidine.
Q2: What are the recommended storage conditions for pure this compound?
A2: To ensure maximum stability, store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
Q3: How can I monitor the stability of this compound in my product?
A3: A stability-indicating analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for quantifying the parent compound and identifying volatile degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be developed to monitor the disappearance of the parent compound and the appearance of less volatile degradation products.
Q4: What are the key principles of encapsulation for enhancing stability?
A4: Encapsulation creates a physical barrier around the flavor molecule, protecting it from environmental factors such as oxygen, light, and heat. Beta-cyclodextrin is a popular choice due to its ability to form inclusion complexes with volatile molecules, effectively trapping them within its hydrophobic cavity. This not only improves stability but can also control the release of the flavor.
Data Presentation
Table 1: Summary of Factors Affecting the Stability of this compound and Recommended Mitigation Strategies.
| Stability Factor | Potential Impact | Recommended Mitigation Strategies |
| pH | High degradation in acidic conditions (pH < 6) | Maintain formulation pH between 6.5 and 8.5. |
| Oxygen | Oxidation of the sulfur atom, leading to loss of aroma. | Handle and store under an inert atmosphere; add antioxidants (e.g., BHT, tocopherols, ascorbic acid). |
| Temperature | Accelerated degradation at elevated temperatures. | Minimize heat exposure during processing; consider encapsulation. |
| Light | Photodegradation leading to discoloration and loss of aroma. | Use opaque or amber packaging; conduct photostability testing. |
Table 2: Comparison of Common Antioxidants for Stabilizing Flavor Compounds.
| Antioxidant | Type | Solubility | Comments |
| Butylated Hydroxytoluene (BHT) | Synthetic, Phenolic | Lipid-soluble | Effective in preventing lipid oxidation which can indirectly protect flavor compounds. |
| Tocopherols (Vitamin E) | Natural, Phenolic | Lipid-soluble | Often used in combination with other antioxidants for synergistic effects. |
| Ascorbic Acid (Vitamin C) | Natural, Water-soluble | Water-soluble | Acts as an oxygen scavenger; can regenerate other antioxidants like Vitamin E. |
| Rosemary Extract | Natural | Varies with extraction | Contains multiple antioxidant compounds; can be effective for sulfur-containing flavors. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is a general guideline and should be adapted based on the specific formulation.
-
Acid and Base Hydrolysis:
-
Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
-
Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, neutralize an aliquot of the solution and analyze by HPLC-UV and GC-MS.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store at room temperature for a defined period, monitoring for degradation at regular intervals using HPLC-UV and GC-MS.
-
-
Thermal Degradation:
-
Place the solid compound or its formulation in a controlled temperature oven at various temperatures (e.g., 60°C, 80°C, 100°C).
-
Analyze samples at different time points to determine the rate of degradation.
-
-
Photodegradation:
-
Expose the compound (as a solid or in solution) to a light source that provides both UV and visible light, following ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
Protocol 2: Encapsulation of this compound with β-Cyclodextrin
-
Preparation of β-Cyclodextrin Solution:
-
Dissolve β-cyclodextrin in deionized water with heating (e.g., 50-60°C) and stirring until a clear solution is obtained. The concentration will depend on the desired molar ratio.
-
-
Formation of the Inclusion Complex:
-
Slowly add this compound to the β-cyclodextrin solution while maintaining stirring.
-
Continue stirring for several hours (e.g., 4-6 hours) at a controlled temperature to allow for complex formation.
-
-
Isolation of the Complex:
-
Cool the solution in an ice bath to promote precipitation of the inclusion complex.
-
Collect the precipitate by filtration and wash with a small amount of cold water.
-
-
Drying:
-
Dry the collected solid in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).
-
Mandatory Visualization
References
Reducing interferences in the analysis of thiazolines in meat samples
Welcome to the technical support center for the analysis of thiazolines in meat samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in thiazoline analysis in meat?
A1: The primary sources of interference in meat matrices are endogenous lipids and proteins. These macromolecules can cause significant matrix effects, leading to ion suppression or enhancement in LC-MS/MS analysis and contamination of the GC inlet and column in GC-MS analysis. Other sulfur-containing compounds naturally present in meat can also co-elute with thiazoline analytes, causing analytical interference.
Q2: Which sample preparation technique is best for removing interferences?
A2: Both Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective methods for cleaning up meat extracts. The choice depends on the specific thiazoline of interest and the available resources. SPE with mixed-mode cation exchange cartridges can be highly selective for certain thiazolines. QuEChERS with a dispersive SPE (dSPE) cleanup step using sorbents like C18 and PSA is a versatile and high-throughput alternative. For removing high-fat content, a freezing step (lipid removal by freezing) after the initial extraction can be very effective.
Q3: How can I minimize ion suppression in my LC-MS/MS analysis?
A3: Ion suppression is a common issue when analyzing complex matrices like meat.[1][2][3] To minimize it, you can:
-
Improve sample cleanup: Use a more rigorous SPE or QuEChERS protocol to remove interfering matrix components.
-
Optimize chromatography: Adjust the mobile phase gradient to achieve better separation of the analyte from co-eluting matrix components.
-
Use a matrix-matched calibration curve: This helps to compensate for the signal suppression or enhancement caused by the matrix.
-
Employ an isotopically labeled internal standard: This is the most effective way to correct for matrix effects and variations in instrument response.
Q4: What are the key considerations for analyzing volatile thiazolines by GC-MS?
A4: For volatile thiazolines, such as the flavor compound 2-acetyl-2-thiazoline, Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective sample preparation technique. Key considerations include:
-
Fiber selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for broad-range volatile analysis.
-
Extraction temperature and time: These parameters need to be optimized to ensure efficient extraction of the target analytes without causing their degradation.
-
Matrix effects: Even with HS-SPME, matrix effects can occur. Using a standard addition method or an isotopically labeled internal standard is recommended for accurate quantification.
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Inefficient extraction from the meat matrix. | - Ensure thorough homogenization of the meat sample.- Increase the extraction time or use a more vigorous extraction technique (e.g., ultrasonication).- Optimize the extraction solvent composition and pH. |
| Analyte loss during cleanup. | - Evaluate the choice of SPE sorbent; some sorbents may retain the analyte too strongly.- Optimize the wash and elution steps of the SPE protocol.- For QuEChERS, consider a different dSPE sorbent combination. | |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting interferences. | - Improve chromatographic separation by modifying the mobile phase gradient or using a different column chemistry. |
| Issues with the analytical column. | - Check for column contamination and clean if necessary.- Ensure the column is not overloaded. | |
| High Signal Suppression | Insufficient sample cleanup. | - Implement a more effective cleanup strategy (see Q2 in FAQs).- Consider a two-step cleanup process (e.g., LLE followed by SPE). |
| Co-elution with highly ionizable matrix components. | - Adjust the chromatographic method to separate the analyte from the suppression zone.[3] |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the GC inlet or column. | - Deactivate the inlet liner or use a liner with glass wool.- Trim the first 10-20 cm of the analytical column.[1]- Use an inert column specifically designed for trace analysis.[2] |
| Improper column installation. | - Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[2][4] | |
| Ghost Peaks | Carryover from previous injections. | - Clean the syringe and the GC inlet.- Run a blank solvent injection to confirm the source of contamination. |
| Septum bleed. | - Use a high-quality, low-bleed septum and ensure it is not overtightened. | |
| Low Sensitivity | Inefficient extraction or desorption (for SPME). | - Optimize SPME fiber, extraction time, and temperature.- Ensure complete desorption of the analyte from the SPME fiber in the GC inlet. |
| Leaks in the GC system. | - Perform a leak check of the entire system, including the inlet, column connections, and gas lines. |
Data Presentation: Comparison of Cleanup Sorbents
The following table summarizes the performance of different dispersive SPE (dSPE) sorbents for the cleanup of bovine liver extracts, which can serve as a proxy for thiazoline analysis in a complex meat matrix. The data is adapted from a study evaluating a wide range of analytes.
| dSPE Sorbent | Primary Cleanup Action | Mean Analyte Recovery (%) * | Matrix Component Removal | Potential Issues for Thiazolines |
| PSA (Primary Secondary Amine) | Anion exchange, removes fatty acids and sugars. | 85-115% for many compounds. | Good removal of polar interferences. | May retain acidic thiazolines. |
| C18 (Octadecyl) | Reverse-phase, removes nonpolar interferences like lipids. | 80-110% for moderately polar compounds. | Effective for lipid removal. | May retain very nonpolar thiazolines. |
| GCB (Graphitized Carbon Black) | Adsorbs planar molecules like pigments. | Can have low recovery for planar analytes. | Excellent for removing pigments. | Potential for low recovery of planar thiazoline structures. |
| Z-Sep (Zirconium dioxide-based) | Removes lipids and pigments. | Generally good recoveries (80-120%). | High capacity for lipid and pigment removal. | Can be more expensive than other sorbents. |
*Note: Recovery data is generalized from a study on various pesticides and veterinary drugs and may not be fully representative for all thiazolines. Method validation for specific thiazoline compounds is essential.[5]
Experimental Protocols
Protocol 1: Thiazoline Analysis in Meat by LC-MS/MS with SPE Cleanup
This protocol is adapted from a method for the analysis of 2-aminothiazoline-4-carboxylic acid in biological tissues.[6]
1. Sample Homogenization:
-
Weigh 2 g of homogenized meat sample into a 50 mL polypropylene centrifuge tube.
-
Add 8 mL of 0.1 M HCl.
-
Homogenize for 1 minute using a high-speed homogenizer.
2. Protein Precipitation:
-
Add 10 mL of acetonitrile to the homogenate.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
3. Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol.
-
Elute the thiazoline analytes with 5 mL of 5% ammonium hydroxide in methanol.
4. Final Preparation and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze by LC-MS/MS.
Protocol 2: Volatile Thiazoline (2-acetyl-2-thiazoline) Analysis by HS-SPME-GC-MS
This protocol is based on methods for the analysis of volatile flavor compounds in food matrices.[7][8][9]
1. Sample Preparation:
-
Weigh 2 g of cooked and homogenized meat sample into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution to enhance the release of volatiles.
-
If using an internal standard, spike the sample at this stage.
2. HS-SPME Extraction:
-
Equilibrate the sample at 60°C for 15 minutes in the autosampler agitator.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.
3. GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes (splitless mode).
-
GC Column: Use a wax or mid-polar column (e.g., DB-WAX or DB-5ms).
-
Oven Program: Start at 40°C (hold for 3 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).
-
MS Parameters: Scan in full scan mode or use selected ion monitoring (SIM) for target analytes for increased sensitivity.
Visualizations
Caption: Workflow for Thiazoline Analysis in Meat by LC-MS/MS.
Caption: Decision Tree for Troubleshooting Low Recovery.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. agilent.com [agilent.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. mdpi.com [mdpi.com]
- 6. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Volatile Compound Extraction from Food Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of volatile compounds from food samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction of volatile compounds from food matrices, offering potential causes and solutions in a question-and-answer format.
Solid-Phase Microextraction (SPME)
Q1: Why am I seeing low recovery of my target volatile compounds?
A1: Low recovery in SPME can stem from several factors related to the fiber, sample matrix, and extraction conditions.
-
Inappropriate Fiber Choice: The polarity and coating of the SPME fiber must match the polarity of the target analytes. For a broad range of volatiles, a mixed-phase fiber might be suitable.[1]
-
Matrix Effects: The food matrix itself can interfere with the extraction. Fats, proteins, and carbohydrates can bind to volatile compounds, reducing their availability for extraction.[2][3] Sample dilution or matrix modification, such as adding salt, can help mitigate these effects by increasing the release of volatiles into the headspace.[4]
-
Suboptimal Extraction Parameters: Extraction time and temperature are critical.[5][6] Insufficient time will lead to incomplete equilibrium, while excessively high temperatures can decrease the distribution constant, leading to lower sensitivity.[6] Each food matrix and target analyte profile will require optimization of these parameters.
-
Fiber Saturation: In samples with high concentrations of volatile compounds, the fiber coating can become saturated. If this is suspected, reducing the sample volume or using a shorter extraction time may be necessary.
-
Competitive Adsorption: The presence of high concentrations of non-target volatile compounds can compete with the target analytes for active sites on the fiber, leading to lower recovery of the compounds of interest.
Q2: I'm observing poor reproducibility between my SPME injections. What could be the cause?
A2: Poor reproducibility is a common challenge in SPME and can often be traced back to inconsistencies in the experimental procedure.
-
Inconsistent Extraction Time and Temperature: Even small variations in extraction time and temperature can significantly impact the amount of analyte adsorbed onto the fiber. Ensure precise and consistent control of these parameters for all samples.
-
Variable Sample Volume and Headspace: The ratio of sample volume to headspace volume affects the equilibrium of volatiles. Maintaining a consistent sample volume and using vials of the same size and shape is crucial.[5]
-
Fiber Conditioning and Cleaning: Improper or inconsistent conditioning of a new fiber or inadequate cleaning between analyses can lead to carryover and variable results. Always follow the manufacturer's instructions for conditioning and cleaning.
-
Fiber Depth in the Headspace: The position of the fiber in the headspace of the sample vial should be consistent for every extraction.[5]
-
Agitation: Inconsistent agitation of the sample during extraction will affect the mass transfer of volatiles to the headspace and subsequently to the fiber.[5]
Q3: My SPME fiber has a short lifetime. How can I extend it?
A3: The fragility of SPME fibers is a known limitation.[3] Proper handling and care can help maximize their lifespan.
-
Avoid Physical Stress: Bending or scratching the fiber can damage the coating. Handle the fiber assembly with care.
-
Minimize Exposure to Aggressive Matrices: Complex and dirty samples can contaminate the fiber and degrade the coating over time. Sample pretreatment, such as centrifugation or filtration, can help.
-
Proper Cleaning: Ensure the fiber is thoroughly cleaned after each injection by holding it in the heated injection port for the recommended time to desorb all compounds.
-
Correct Storage: Store fibers in a clean environment, protected from dust and physical damage.
Solid-Phase Extraction (SPE)
Q1: I am experiencing low recovery of analytes from my SPE cartridge. What are the likely causes?
A1: Low recovery in SPE is a frequent issue and can often be resolved by systematically evaluating each step of the process.[7]
-
Incorrect Sorbent Choice: The sorbent's chemistry must be appropriate for the target analytes. A mismatch in polarity between the sorbent and the analyte is a common reason for poor retention.[7][8]
-
Inadequate Conditioning/Equilibration: Failure to properly condition and equilibrate the sorbent can lead to inconsistent and low recovery. The sorbent bed must be fully wetted.[7]
-
Sample Overload: Exceeding the capacity of the SPE cartridge will result in analyte breakthrough and low recovery.[9]
-
Inappropriate Wash Solvent: The wash solvent may be too strong, causing the premature elution of the target analytes along with the interferences.[7]
-
Insufficient Elution Solvent Volume or Strength: The elution solvent may not be strong enough or used in a sufficient volume to completely desorb the analytes from the sorbent.[7][9]
-
High Flow Rate: A sample loading or elution flow rate that is too high can prevent proper interaction between the analytes and the sorbent, leading to reduced retention or incomplete elution.[8]
Solvent Extraction
Q1: My solvent extraction is yielding a low concentration of volatile compounds. How can I improve this?
A1: The efficiency of solvent extraction depends on several factors, including the choice of solvent and the extraction conditions.
-
Inappropriate Solvent Selection: The polarity of the solvent should be matched to the target volatile compounds. For a broad range of compounds, a mixture of solvents with different polarities may be effective.[10] Commonly used solvents include dichloromethane, diethyl ether, and pentane.[10]
-
Insufficient Extraction Time: The contact time between the solvent and the sample may be too short to allow for efficient partitioning of the volatiles into the solvent.
-
Sample Matrix: The physical and chemical properties of the food matrix can hinder solvent penetration and interaction with the volatile compounds. Grinding or homogenizing the sample can increase the surface area and improve extraction efficiency.
-
Loss of Volatiles During Concentration: A critical step in solvent extraction is the removal of the solvent to concentrate the analytes. Evaporation under harsh conditions (e.g., high temperature or high vacuum) can lead to the loss of highly volatile compounds.[11] Techniques like Solvent-Assisted Flavor Evaporation (SAFE) are designed to minimize this loss.[10][12][13]
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Volatile Compounds in Milk
This protocol is adapted from a method used for the analysis of volatile compounds in milk.[4]
-
Sample Preparation: Place 5 mL of milk into a 20 mL headspace vial. Add 1 g of sodium chloride to the vial to decrease the solubility of the volatile compounds and promote their release into the headspace.[4]
-
Equilibration: Seal the vial and place it in a heating block or water bath at 40°C for 30 minutes to allow the volatile compounds to equilibrate between the sample and the headspace.[4]
-
Extraction: Expose a pre-conditioned 50/30 µm DVB/Carboxen/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with continuous agitation.[4]
-
Desorption: Immediately after extraction, insert the fiber into the gas chromatograph (GC) inlet, heated to 250°C, for 5 minutes to desorb the analytes.[4]
Protocol 2: Solvent Extraction of Volatile Compounds from Grape Pomace
This protocol is based on a method developed for extracting aroma compounds from grape pomace.[14]
-
Pretreatment: Subject the grape pomace to enzymatic hydrolysis for 48 hours to release bound volatile compounds.[14]
-
Extraction: Macerate the pretreated pomace in 70% ethanol. The solid-to-liquid ratio should be optimized for the specific sample.
-
Distillation: Distill the ethanol extract for 20 minutes to separate the volatile fraction from the non-volatile components.[14]
-
Analysis: The resulting volatile extract can then be analyzed by techniques such as GC-MS.
Data Presentation
Table 1: Comparison of SPME Fiber Coatings for the Extraction of Volatile Compounds from Roasted Beef
| SPME Fiber Coating | Number of Identified Compounds | Predominant Chemical Classes |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Highest | Aldehydes, Alcohols, Hydrocarbons |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | High | Aldehydes, Alcohols |
| Polydimethylsiloxane (PDMS) | Moderate | Hydrocarbons |
| Polyacrylate (PA) | Moderate | Polar compounds |
| PDMS/Divinylbenzene (PDMS/DVB) | High | Aldehydes, Ketones |
Data summarized from a study on roasted beef volatiles.[1]
Table 2: Comparison of Volatile Compound Extraction Techniques for Fish Soup
| Extraction Method | Number of Odor-Active Compounds Detected (GC-O-MS) |
| Solid-Phase Microextraction (SPME) | 10 |
| Solvent-Assisted Flavor Evaporation (SAFE) | 3 |
| Dynamic Headspace Sampling (DHS) | 5 |
| Stir Bar Sorptive Extraction (SBSE) | Not specified |
| Liquid-Liquid Extraction (LLE) | Not specified |
This table highlights the superior performance of SPME in detecting odor-active compounds in fish soup in this particular study.[15]
Visualizations
Caption: General workflow for volatile compound extraction and analysis.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. scielo.br [scielo.br]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. welch-us.com [welch-us.com]
- 8. biotage.com [biotage.com]
- 9. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Optimizing extraction method of aroma compounds from grape pomace - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Thiazole Synthesis Regioselectivity
Welcome to the technical support center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common regioselectivity challenges encountered during the synthesis of thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for thiazole synthesis, and what are the primary regioselectivity issues?
A1: The two most common classical methods are the Hantzsch and Cook-Heilbron syntheses.
-
Hantzsch Thiazole Synthesis: This method involves the reaction of an α-haloketone with a thioamide.[1] The primary regioselectivity issue arises when using unsymmetrical α-haloketones or substituted thioamides, which can lead to the formation of two different constitutional isomers, primarily 2,4- and 2,5-disubstituted thiazoles.
-
Cook-Heilbron Thiazole Synthesis: This synthesis produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids.[2][3] Regioselectivity can be a concern when substituted α-aminonitriles are used, potentially leading to different substitution patterns on the resulting thiazole ring.
Modern methods, such as palladium-catalyzed C-H activation, offer greater control over regioselectivity for the functionalization of a pre-existing thiazole ring.[4]
Q2: How do reaction conditions affect the regioselectivity of the Hantzsch synthesis?
A2: Reaction conditions, particularly pH, can significantly influence the regioselectivity of the Hantzsch synthesis. In neutral solvents, the condensation of α-haloketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions (e.g., 10M-HCl-EtOH), a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[5] The proportion of the 2-imino isomer is influenced by the specific acidic conditions and the structure of the starting materials.[5]
Q3: Can I control the regioselectivity to favor either 2,4- or 2,5-disubstituted thiazoles?
A3: Yes, controlling regioselectivity is a key challenge and can be achieved through several strategies:
-
Choice of Starting Materials: The inherent electronic and steric properties of the substituents on the α-haloketone and thioamide play a crucial role. Bulky groups can sterically hinder one reaction pathway, favoring the formation of a specific regioisomer.
-
Catalyst Selection: In modern synthetic approaches, the choice of catalyst and ligands is paramount. For instance, palladium catalysts with specific phosphine ligands can direct C-H arylation to either the C2 or C5 position of the thiazole ring.
-
Reaction Conditions: As mentioned, adjusting the pH can alter the nucleophilicity of the reacting species and influence the cyclization pathway. Temperature and solvent can also play a role in favoring one regioisomer over another.
Q4: I obtained an unexpected regioisomer in my Hantzsch synthesis. What could be the cause?
A4: An unexpected outcome in Hantzsch synthesis can be due to several factors. For instance, the reaction of N-benzoyl-N′-methyl-N′-phenylthiourea with chloroacetone was found to yield 5-benzoyl-4-methyl-2-(N-methyl-N-phenylamino)thiazole instead of the expected 5-acetyl-4-phenylisomer.[6] This highlights that electronic effects and the possibility of alternative reaction pathways can sometimes override simple steric predictions. It is crucial to rigorously characterize your product to confirm its structure.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Hantzsch Thiazole Synthesis
Symptoms: You obtain a mixture of 2,4- and 2,5-disubstituted thiazoles with no clear major product, or the ratio of isomers is not what you expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Ambiguous reaction pathway due to similar steric and electronic effects of substituents. | 1. Modify Starting Materials: Introduce a bulky substituent on either the α-haloketone or the thioamide to sterically direct the cyclization. 2. Alter Electronic Properties: Use starting materials with strongly electron-donating or electron-withdrawing groups to favor one nucleophilic attack over another. |
| Inappropriate Reaction Conditions. | 1. pH Adjustment: If using an N-substituted thiourea, consider running the reaction under acidic conditions to potentially favor the formation of a 3-substituted 2-imino-2,3-dihydrothiazole, which can then be isomerized.[5] 2. Solvent Screening: Test a range of solvents with varying polarities. |
| Thermodynamic vs. Kinetic Control. | 1. Temperature Variation: Run the reaction at a lower temperature to favor the kinetically controlled product or at a higher temperature to favor the thermodynamically more stable product. |
Issue 2: Low Yield of the Desired 5-Aminothiazole in Cook-Heilbron Synthesis
Symptoms: The overall yield of the 5-aminothiazole product is low, or significant side products are formed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Decomposition of Starting Materials or Intermediates. | 1. Mild Reaction Conditions: The Cook-Heilbron synthesis is known for proceeding under mild conditions.[2][3] Ensure the temperature is kept at room temperature or below if necessary. 2. Aqueous Conditions: The use of aqueous conditions can be beneficial.[2] |
| Incorrect Stoichiometry. | 1. Optimize Reagent Ratios: Carefully control the stoichiometry of the α-aminonitrile and the sulfur-containing reagent. |
| Side Reactions of the α-aminonitrile. | 1. Purification of Starting Material: Ensure the α-aminonitrile is pure and free from impurities that could lead to side reactions. |
Data Presentation: Regioselectivity in Thiazole Synthesis
The following tables summarize quantitative data on the regioselective synthesis of thiazoles under different experimental conditions.
Table 1: Regioselective Synthesis of 2,4- and 2,5-Disubstituted Thiazoles [7]
| Entry | Thioamide | Isocyanide | Base | Product | Yield (%) |
| 1 | Methyl 2-oxo-2-(phenylamino)ethanedithioate | TosMIC | KOH | N-phenyl-2-(methylthio)thiazole-5-carboxamide | 82 |
| 2 | Methyl 2-((4-fluorophenyl)amino)-2-oxoethanedithioate | TosMIC | KOH | N-(4-fluorophenyl)-2-(methylthio)thiazole-5-carboxamide | 85 |
| 3 | Methyl 2-oxo-2-(phenylamino)ethanedithioate | Ethyl isocyanoacetate | DBU | Ethyl 5-(phenylcarbamoyl)thiazole-4-carboxylate | 80 |
| 4 | Methyl 2-((4-chlorophenyl)amino)-2-oxoethanedithioate | Ethyl isocyanoacetate | DBU | Ethyl 5-((4-chlorophenyl)carbamoyl)thiazole-4-carboxylate | 75 |
Table 2: Acid-Catalyzed Regioselective Cyclization for 1,3,4-Thiadiazoles [8][9]
Note: While this table describes thiadiazole synthesis, the principles of controlling regioselectivity through catalysis and solvent choice are highly relevant to thiazole synthesis.
| Entry | Precursor | Catalyst | Solvent | Product | Yield (%) |
| 1 | Alkyl 2-(methylthio)-2-thioxoacetate | p-TSA | Water | 2,5-disubstituted-1,3,4-thiadiazole | 83 |
| 2 | Alkyl 2-(methylthio)-2-thioxoacetate | p-TSA | Toluene | 2,5-disubstituted-1,3,4-thiadiazole | 94 |
| 3 | Alkyl 2-amino-2-thioxoacetate | p-TSA | Water | 2,5-disubstituted-1,3,4-thiadiazole | 75 |
| 4 | Alkyl 2-amino-2-thioxoacetate | AcOH | DMF | 2,5-disubstituted-1,3,4-oxadiazole | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles[8]
-
To a solution of alkyl 2-(methylthio)-2-thioxoacetates (1.0 mmol, 1 equiv) and acyl hydrazides (1.0 mmol, 1 equiv) in water (2 mL), add p-toluenesulfonic acid (0.1 mmol, 0.1 equiv).
-
Stir the reaction mixture magnetically at 80 °C for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate and distilled water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hantzsch Synthesis of a 2-Amino-5-phenylthiazole[10]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at a setting of 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the solid with water.
-
Allow the solid to air dry to obtain the crude product.
Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.
Diagram 2: Logical Relationship for Troubleshooting Regioselectivity
Caption: A logical guide for troubleshooting regioselectivity issues in thiazole synthesis.
Diagram 3: Simplified Hantzsch Synthesis Signaling Pathway
Caption: A simplified reaction pathway for the Hantzsch thiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. An unexpected outcome of a general thiazole synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Thiazoles: A Comparative Analysis of 2,4,5-Trimethylthiazole and 2,4,5-Trimethyl-4,5-dihydrothiazole in Flavor and Sensory Profiles
In the intricate world of flavor chemistry, subtle structural changes to a molecule can lead to profound differences in sensory perception. This guide provides a detailed comparison of two such molecules: 2,4,5-trimethylthiazole and its dihydro- counterpart, 2,4,5-trimethyl-4,5-dihydrothiazole. While structurally similar, these compounds elicit vastly different flavor and biological responses, a critical distinction for researchers and professionals in flavor science and drug development. 2,4,5-trimethylthiazole is a well-established flavoring agent, prized for its rich, savory notes, whereas this compound is primarily recognized as a potent bioactive compound that triggers innate fear responses in mammals.
Comparative Flavor and Aroma Profiles
The sensory characteristics of these two compounds are markedly distinct. 2,4,5-trimethylthiazole is characterized by a complex and desirable food-like aroma profile. It is a key component in many cooked foods, arising from the Maillard reaction, and is widely used to impart savory and roasted notes.[1][2] In contrast, this compound (often referred to as TMT in toxicological and neurological studies) is described as having a "distinctive" or "unique" aroma and is valued in the flavor industry for this uniqueness.[3][4] However, its most notable characteristic is its role as a component of fox feces, acting as a kairomone that innately signals the presence of a predator to prey species like rodents.[5]
Table 1: Comparison of Sensory and Physicochemical Properties
| Property | 2,4,5-Trimethylthiazole | This compound |
| Common Flavor/Aroma Descriptors | Nutty, roasted, meaty, coffee, cocoa, chocolate, earthy, musty, vegetable.[1][6][7][8] | "Distinctive odor", "unique aroma".[3][4] Primarily recognized as a predator odor that elicits fear.[5] |
| Typical Applications | Flavor enhancer in processed meats, snacks, soups, and baked goods to create savory, roasted profiles.[1] | Used as a flavoring agent for its unique profile;[4] also used extensively in neurological research as a stress-inducing agent.[9] |
| FEMA Number | 3325[2] | Not assigned. |
| Molecular Formula | C₆H₉NS[2] | C₆H₁₁NS[4] |
| Molecular Weight | 127.21 g/mol [2] | 129.23 g/mol [4] |
Experimental Protocols for Sensory Analysis
To quantitatively assess and compare the flavor profiles of such compounds, a standardized methodology like Gas Chromatography-Olfactometry (GC-O) is employed. This technique combines instrumental analysis with human sensory perception to identify odor-active compounds in a sample.
General Protocol for Gas Chromatography-Olfactometry (GC-O)
-
Sample Preparation:
-
Solutions of 2,4,5-trimethylthiazole and this compound are prepared in an appropriate solvent (e.g., propylene glycol or ethanol) at various concentrations.
-
For analysis of food matrices, volatile compounds are extracted using methods like Solid Phase Microextraction (SPME) or solvent extraction to prevent the loss of volatile components and the formation of artifacts.[10][11]
-
-
GC Analysis:
-
An aliquot of the prepared sample is injected into a Gas Chromatograph (GC) equipped with a column suitable for separating volatile flavor compounds.
-
The GC oven temperature is programmed to ramp up, separating the compounds based on their boiling points and chemical properties.
-
-
Olfactometry and Detection:
-
The effluent from the GC column is split into two paths. One path leads to a standard chemical detector (e.g., a Flame Ionization Detector (FID) or Mass Spectrometer (MS)), which provides analytical data on the compounds.[11]
-
The other path directs the effluent to a sniffing port, where a trained sensory panelist inhales the separated compounds as they elute.[3]
-
The panelist records the perceived odor, its intensity, and its duration for each compound that elutes.
-
-
Data Analysis:
-
The data from the chemical detector is correlated with the sensory data from the panelist.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be used, where the sample is serially diluted and re-analyzed to determine the Flavor Dilution (FD) factor, which indicates the potency of each odorant.[10] The results are used to generate an aromagram that visually represents the odor-active compounds in the sample.
-
Signaling Pathways and Neurological Response
The divergent sensory profiles of these two molecules are rooted in how they are processed by the olfactory system and the subsequent neural pathways they activate.
2,4,5-Trimethylthiazole: As a typical flavor compound, 2,4,5-trimethylthiazole is detected by olfactory receptors in the main olfactory epithelium. The signal is then transmitted to the olfactory bulb and processed in brain regions associated with flavor perception and memory, such as the pyriform cortex.
This compound (TMT): The perception of TMT as a predator odor involves a more specialized and hard-wired neural circuit associated with innate fear. This pathway involves both the main olfactory system (MOS) and potentially the accessory olfactory system (AOS).[1][12] Upon detection, signals are relayed to brain structures that govern fear and defensive behaviors, such as the medial amygdala, the bed nucleus of the stria terminalis, and the hypothalamus.[12] This activation triggers a cascade of physiological stress responses, fundamentally differing from the hedonic or associative processing of a typical food flavor.
Conclusion
The comparison between 2,4,5-trimethylthiazole and this compound serves as a compelling example of structure-activity relationships in sensory science. While 2,4,5-trimethylthiazole is a cornerstone of savory flavor creation, offering pleasant nutty and roasted notes, its dihydro- counterpart activates an entirely different and more primal neural circuit. For researchers and developers, this distinction is critical: one molecule is a tool for enhancing food palatability, while the other is a potent stimulus for studying the neurobiology of stress and fear. Understanding these fundamental differences is paramount for the targeted and safe application of these compounds in food technology and biomedical research.
References
- 1. Olfactory systems and neural circuits that modulate predator odor fear - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gentechscientific.com [gentechscientific.com]
- 4. Buy this compound | 4145-93-1 [smolecule.com]
- 5. adv-bio.com [adv-bio.com]
- 6. 2,4,5-trimethyl thiazole [flavscents.com]
- 7. 2,4,5-trimethyl thiazole 13623-11-5 [thegoodscentscompany.com]
- 8. femaflavor.org [femaflavor.org]
- 9. adv-bio.com [adv-bio.com]
- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pfigueiredo.org [pfigueiredo.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Thiazoline-Based Predator Odors for Neurobehavioral Research
An objective guide for researchers, scientists, and drug development professionals on the performance and application of thiazoline-based predator odors in inducing fear and anxiety-related behaviors in rodent models.
Thiazoline-based compounds, synthetic analogs of predator-derived kairomones, have become invaluable tools in the study of innate fear, anxiety, and the underlying neural circuits. Their stability, controllability, and potent effects offer significant advantages over natural predator odors. This guide provides a comparative analysis of commonly used thiazoline-based predator odors, supported by experimental data, to aid researchers in selecting the appropriate stimulus for their specific experimental needs.
Quantitative Comparison of Behavioral Responses
The efficacy of a predator odor is primarily assessed by its ability to elicit defensive behaviors, such as freezing and avoidance. The following tables summarize quantitative data from studies comparing the behavioral responses of rodents to various thiazoline-based and natural predator odors.
Table 1: Comparison of Freezing Behavior in Mice
A study comparing the behavioral responses of mice to 10% 2,4,5-trimethylthiazoline (TMT), natural fox feces, and toluene (an irritant control) revealed distinct differences in the duration of freezing, a primary indicator of fear.
| Odorant Stimulus | Mean Duration of Freezing (seconds) |
| 10% TMT | 45.3 (± 5.1) |
| Natural Fox Feces | 28.7 (± 4.5) |
| 10% Toluene | 15.2 (± 3.8) |
| (Data adapted from a study on comparative fear-related behaviors in mice)[1] |
Table 2: Avoidance Behavior in Mice at Different TMT Concentrations vs. Natural Fox Feces
The avoidance of a predator cue is another critical measure of its aversive potency. Research has shown that the concentration of TMT significantly influences the degree of avoidance behavior in mice when compared to natural fox feces.
| Odorant Stimulus | Mean Avoidance Score (% time in non-odor zone) |
| Pure TMT | 85.2 (± 6.3) |
| 50% TMT | 78.9 (± 7.1) |
| 10% TMT | 65.4 (± 8.2) |
| Natural Fox Feces | 60.1 (± 7.5) |
| (Data adapted from a study on the comparative behavioral effects of synthetic TMT and natural fox feces in mice)[2] |
Experimental Protocols
The following are standardized protocols for the preparation and presentation of thiazoline-based predator odors in a laboratory setting.
Protocol 1: Predator Odor Exposure Test (POET)
This protocol is widely used to assess anxiety and innate defensive behaviors in rodents.
Materials:
-
Test chamber (e.g., a rectangular acrylic box)
-
Odorant stimulus (e.g., TMT)
-
Pipette and filter paper or cotton swab
-
Video recording and analysis software
Procedure:
-
Acclimation: Individually house the animals in the testing room for at least 1 hour before the experiment.
-
Odor Preparation: A small piece of filter paper or a cotton swab is impregnated with a specific volume and concentration of the thiazoline-based odorant (e.g., 10 µl of 10% TMT in a solvent like mineral oil).
-
Odor Presentation: Place the odor-impregnated material in a designated area of the test chamber. A control group should be exposed to the solvent alone.
-
Behavioral Recording: Place the animal in the chamber and record its behavior for a set duration (typically 5-15 minutes). Key behaviors to score include freezing (complete immobility except for respiration), risk assessment (e.g., stretched attention), and avoidance of the odor source.
-
Data Analysis: Analyze the recorded videos to quantify the duration and frequency of the target behaviors.
Protocol 2: Conditioned Place Aversion
This protocol assesses the ability of a predator odor to induce a conditioned aversion to a specific environment.
Materials:
-
Two-compartment apparatus with distinct visual and tactile cues.
-
Thiazoline-based predator odor.
-
Video tracking system.
Procedure:
-
Pre-test: On day 1, allow the animal to freely explore both compartments of the apparatus for a set period to determine any baseline preference.
-
Conditioning: On day 2, confine the animal to one of the compartments and expose it to the predator odor for a specific duration. On day 3, confine the animal to the other compartment without the odor. The order of conditioning is counterbalanced across animals.
-
Post-test: On day 4, allow the animal to freely explore both compartments again, and measure the time spent in each. A significant decrease in time spent in the odor-paired compartment indicates conditioned aversion.
Signaling Pathways and Mechanisms of Action
The fear-inducing effects of thiazoline-based predator odors are mediated by specific olfactory pathways and neural circuits. While research is ongoing, distinct pathways have been identified for different types of predator odors.
TMT-Induced Fear Pathway:
2,4,5-trimethylthiazoline (TMT) is primarily detected by the main olfactory system (MOS). The signal is then relayed through a series of brain regions culminating in the activation of fear and defensive responses.
Differential Activation by Other Predator Odors:
In contrast to TMT, natural predator odors like cat urine are primarily processed by the accessory olfactory system (AOS), which projects to different downstream targets in the brain's fear circuitry. This differential activation may account for the qualitative differences observed in the behavioral responses to these stimuli. More potent synthetic analogs, such as 2-methyl-2-thiazoline (2MT), are thought to act via the transient receptor potential ankyrin 1 (TRPA1) channel, suggesting an additional layer of complexity in the sensory detection of these fear-inducing compounds.
References
- 1. Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO4 Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative behavioral effects between synthetic 2,4,5-trimethylthiazoline (TMT) and the odor of natural fox (Vulpes vulpes) feces in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic vs. Natural Predator Odors: A Comparative Guide to Efficacy in Rodent Aversion
For researchers, scientists, and drug development professionals, understanding the nuances of rodent aversion to predator odors is critical for designing effective pest control strategies and for modeling anxiety and fear in preclinical studies. This guide provides a comprehensive comparison of the efficacy of synthetic and natural predator odors, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks.
The use of predator odors to elicit fear and avoidance behaviors in rodents is a well-established method in both applied and basic research. These olfactory cues can be broadly categorized as natural, derived directly from predator excretions or secretions, or synthetic, consisting of one or more identified chemical components of these natural odors. The choice between synthetic and natural odors depends on various factors, including the specific research question, the desired level of experimental control, and practical considerations such as availability and consistency.
Quantitative Comparison of Aversive Efficacy
The following table summarizes quantitative data from various studies, comparing the aversive effects of different synthetic and natural predator odors on rodents. Efficacy is measured through behavioral parameters such as avoidance time and interaction frequency, as well as physiological responses like stress hormone levels.
| Odor Type | Specific Odor | Rodent Species | Key Aversive Responses | Reference |
| Synthetic | 2,5-dihydro-2,4,5-trimethylthiazole (TMT) | Rats & Mice | Reduced visits to odor-scented areas; increased freezing behavior.[1][2] | [1][2] |
| 2-phenylethylamine (PEA) | Rats & Mice | Significant avoidance of odor source, comparable to natural predator urine.[3][4] Depletion of PEA from lion urine reduces its aversive effect.[5] | [3][4][5] | |
| Pyrazines | - | Not specified in detail in the provided context. | [5] | |
| Mixture of 2-propylthietane (PT) and 3,3-dimethyl-1,2-dithiolane (PDT) | Voles | Significant avoidance.[6] | [6] | |
| Natural | Bobcat Urine | Rats | Elicits innate avoidance behaviors and stimulates the hypothalamic-pituitary-adrenal (HPA) axis.[7] | [7] |
| Cat Urine / Fur | Rats & Mice | Reduced visits to odor-scented areas.[1] Infection with Toxoplasma gondii can reverse this aversion.[5] | [1][5] | |
| Coyote Urine | Mountain Beavers | More effective in repelling feeding than synthetic compounds tested.[6] | [6] | |
| Fox Feces | Mice | Induces fear-related behaviors.[2] | [2] | |
| Lion Urine | Rats | Avoidance behavior is significantly linked to the presence of 2-phenylethylamine.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments commonly used to assess rodent aversion to predator odors.
Conditioned Place Aversion (CPA) Test
This protocol is used to assess the aversive properties of a predator odor by pairing it with a specific environmental context.
Objective: To determine if a predator odor can induce a conditioned aversion to a previously neutral environment.
Materials:
-
A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Natural (e.g., bobcat urine) or synthetic predator odor.
-
Control substance (e.g., distilled water).
-
Video tracking software.
Procedure:
-
Habituation (Day 1): Allow the rodent to freely explore both chambers of the apparatus for a set period (e.g., 15 minutes) to establish baseline preference.
-
Conditioning (Days 2-5):
-
Confine the rodent to one chamber (e.g., the initially preferred chamber) in the presence of the predator odor for a specific duration (e.g., 30 minutes).
-
On alternate conditioning days, confine the rodent to the other chamber with the control substance. The order of odor and control exposure should be counterbalanced across subjects.
-
-
Test (Day 6): Allow the rodent to freely explore both chambers again, without the presence of any odors.
-
Data Analysis: Measure the time spent in the odor-paired chamber during the test phase compared to the habituation phase. A significant decrease in time spent in the odor-paired chamber indicates a conditioned aversion. Rats that display a decrease in time spent of less than 10 seconds in the predator odor-paired chamber are classified as "Non-Avoiders," while those with a greater decrease are "Avoiders".[7]
Olfactory Hole-Board Test
This test allows for the simultaneous presentation of multiple odors to assess preference or aversion.
Objective: To evaluate a rodent's innate aversion or preference for different odors within a single trial.
Materials:
-
An open-field arena with multiple holes in the floor.
-
Small containers with different odors (e.g., predator urine, female conspecific urine, water) placed under the holes.
-
Video tracking software.
Procedure:
-
Acclimation: Place the rodent in the center of the hole-board and allow it to acclimate for a short period.
-
Testing: Allow the rodent to freely explore the arena and investigate the holes for a set duration (e.g., 10 minutes).
-
Data Analysis: Record the number of visits and the duration of time spent investigating each hole. A lower frequency and duration of visits to a hole with a specific odor compared to a control (water) indicates aversion.[8]
Three-Chambered Avoidance Test
This apparatus is used to assess avoidance behavior in response to a single odor stimulus.
Objective: To measure a rodent's innate avoidance of a predator odor.
Materials:
-
A linear apparatus with three connected chambers (a central starting chamber and two lateral chambers).
-
Predator odor source (e.g., TMT, cat fur) placed in a petri dish covered with a metal mesh.
-
Control substance (e.g., distilled water).
Procedure:
-
Setup: Place the predator odor in one lateral chamber and the control substance in the other.
-
Testing: Place the rodent in the central chamber and allow it to freely explore all three chambers for a defined period.
-
Data Analysis: Record the number of visits and the time spent in each of the lateral chambers. Significantly less time spent in and fewer visits to the odor-containing chamber compared to the control chamber indicates avoidance.[1]
Signaling Pathways and Experimental Workflow
The perception of predator odors in rodents is a complex process involving multiple olfactory subsystems. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Rodent Olfactory Signaling Pathways for Predator Odor Detection.
The detection of predator odors is mediated by both the main and accessory olfactory systems.[9][10] The main olfactory system (MOS) processes volatile chemicals like TMT and PEA through receptors such as the trace amine-associated receptors (TAARs).[4][9] The accessory olfactory system (AOS), via the vomeronasal organ (VNO), is also involved in detecting certain predator cues.[9][10] These signals are then relayed to higher brain centers, including the olfactory cortex, amygdala, and hypothalamus, which orchestrate the appropriate fear and stress responses.[11]
Caption: General Experimental Workflow for Rodent Aversion Studies.
Conclusion
Both synthetic and natural predator odors are effective tools for inducing aversion in rodents. Natural odors, being complex mixtures of various chemical compounds, may represent a more ecologically relevant stimulus and in some cases, have been found to be more potent repellents.[6] However, they can suffer from variability between batches and may contain unknown active components.
Synthetic odors, on the other hand, offer a higher degree of control and reproducibility. The identification of specific kairomones, such as TMT and 2-phenylethylamine, has been a significant advancement, allowing for more targeted investigations into the neural circuits of fear and anxiety.[2][3] While single synthetic compounds can elicit strong aversive responses, it is important to consider that they may not fully recapitulate the behavioral and physiological effects of the complete natural odor blend.
The choice between synthetic and natural predator odors should be guided by the specific aims of the study. For research requiring high precision and reproducibility, synthetic compounds are advantageous. For studies aiming to model naturalistic predator-prey interactions or for certain applied purposes, natural odors may be more appropriate. Future research should continue to identify and characterize the active components of natural predator odors to develop more effective and specific synthetic alternatives.
References
- 1. Avoidance behaviour in laboratory house mice (Musmusculus) and Norway rats (Rattus norvegicus) towards predator odours | PLOS One [journals.plos.org]
- 2. Frontiers | Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO4 Treatment in Mice [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. The Smell of Danger | Harvard Medical School [hms.harvard.edu]
- 5. Are single odorous components of a predator sufficient to elicit defensive behaviors in prey species? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. The predator odor avoidance model of post-traumatic stress disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The olfactory hole-board test in rats: a new paradigm to study aversion and preferences to odors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olfactory systems and neural circuits that modulate predator odor fear - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accessory and main olfactory systems influences on predator odor-induced behavioral and endocrine stress responses in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Studies Examine How Mice Respond to a Predator’s Scent | HHMI [hhmi.org]
A Comparative Sensory and Mechanistic Overview of 2,4,5-Trimethyl-4,5-dihydrothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensory panel evaluation of 2,4,5-Trimethyl-4,5-dihydrothiazole, a key flavor and fragrance compound, with relevant alternatives. It includes detailed experimental protocols for sensory analysis and an exploration of the underlying signaling pathways involved in its perception.
Sensory Profile Comparison: Thiazoles vs. Pyrazines
This compound (a thiazole derivative) is renowned for its potent nutty, cocoa, and coffee-like aroma profile.[1][2][3] Its sensory characteristics are often compared to those of pyrazines, another class of heterocyclic compounds known for similar nutty and roasted notes.[4][5][6] Below is a comparative summary of their sensory attributes based on available literature.
| Sensory Attribute | This compound | 2,5-Dimethylpyrazine (Alternative) |
| Primary Aroma | Nutty, Cocoa, Coffee[1][2][3] | Roasted, Nutty, Peanut-like[4][5] |
| Secondary Notes | Musty, Vegetative, Toasted, Earthy[2][3] | Chocolate, Cocoa, Green-grass[6] |
| Odor Threshold | ~10 ppb[1] | Data not available for direct comparison |
| Flavor Profile | Nutty, cocoa, green vegetative with roasted earthy nuances[2] | Roasted peanut-like[5] |
| Reported Uses | Flavor enhancer in processed meats, snacks, coffee, and chocolate flavored products[1] | Flavoring for roasted nut products (hazelnut, peanut, walnut), coffee, and chocolate[4][5] |
Experimental Protocols for Sensory Evaluation
A critical aspect of evaluating flavor compounds is the use of standardized and well-documented sensory evaluation protocols. The following is a detailed methodology for a Quantitative Descriptive Analysis (QDA), a common method used for sensory profiling.
Quantitative Descriptive Analysis (QDA) Protocol
1. Panelist Selection and Training:
-
Recruit 8-12 panelists with prior sensory evaluation experience.
-
Conduct screening tests to assess their ability to discriminate between different aroma intensities and their descriptive abilities.
-
Train panelists on the specific nutty, roasted, and cocoa-related aroma attributes. This involves presenting reference standards for each attribute to ensure calibration among panelists.
2. Sample Preparation:
-
Prepare solutions of this compound and the chosen alternative (e.g., 2,5-Dimethylpyrazine) in a neutral medium such as water or a simple sugar solution at a concentration of 10 ppm.[2]
-
Present approximately 10 mL of each sample in identical, opaque, covered glass containers labeled with random three-digit codes.
3. Evaluation Procedure:
-
Conduct the evaluation in a dedicated sensory analysis laboratory with controlled lighting and temperature, ensuring it is free from extraneous odors.
-
Panelists evaluate the samples monadically (one at a time) with a 5-minute break between samples to prevent sensory fatigue.
-
Panelists rate the intensity of each sensory attribute (e.g., nutty, roasted, cocoa, earthy, chemical) on a 15-cm unstructured line scale, anchored with "low" and "high" at the ends.
4. Data Analysis:
-
Measure the intensity ratings from the line scales and convert them to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the samples.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
Signaling Pathway for Odor Perception
The perception of volatile compounds like this compound is initiated by their interaction with olfactory receptors in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), and their activation triggers a downstream signaling cascade.
The binding of an odorant molecule to its specific olfactory receptor leads to the activation of a specialized G-protein, G-olf. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific smell.
References
Comparison of different analytical methods for thiazoline quantification
For Researchers, Scientists, and Drug Development Professionals
Thiazoline and its derivatives are a class of heterocyclic compounds with significant importance in pharmaceutical and chemical research. Accurate quantification of these compounds is crucial for drug development, quality control, and various research applications. This guide provides an objective comparison of common analytical methods for thiazoline quantification, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate technique for their needs.
Comparison of Quantitative Performance
The choice of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes key validation parameters for various methods used in the quantification of thiazoline and its derivatives.
| Analytical Method | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | (+)-thiazolidine-2-carboxylic acid derivative | - | - | 4.9 µg/mL | 16.4 µg/mL | [1] |
| (-)-thiazolidine-2-carboxylic acid derivative | - | - | 5.1 µg/mL | 17.2 µg/mL | [1] | |
| HPPTCA | Plasma | 1–100 µmol/L | - | 1 µmol/L | [2] | |
| Novel Aminothiazole (21MAT) | Analytical Solutions | 2.06 - 20.60 µg/mL | - | - | [3] | |
| LC-MS | Thiazolium salts (T1 and T2) | Human and Rat Plasma | 2.25 - 900 µg/L | - | 2.25 µg/L | [4] |
| Thiazolium salts (T1 and T2) | Human Blood and Rat RBCs | 4.5 - 900 µg/kg | - | 4.5 µg/kg | [4] | |
| LC-MS/MS | HPPTCA | Plasma | 0.25–10 µmol/L | - | 0.25 µmol/L | [5] |
| Novel Aminothiazole (21MAT) | Rat Plasma | 1.25–1250 ng/mL | - | 1.25 ng/mL | [3] | |
| Isothiazolinones (BIT) | Consumer Products | - | 0.14 µg/L | - | [6] | |
| Isothiazolinones (CMI) | Consumer Products | - | 0.54 µg/L | - | [6] | |
| GC-MS | 2-aminothiazoline-4-carboxylic acid (ATCA) | Urine and Plasma | - | 25 ng/mL | - | [7] |
| Isothiazolinones | Environmental Waters | - | 0.01 - 0.1 µg/L | - | [8] |
HPPTCA: 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid BIT: 1,2-benzisothiazolinone CMI: 5-chloro-2-methyl-3-isothiazolinone
Experimental Workflows and Methodologies
Detailed experimental protocols are essential for reproducing and adapting analytical methods. Below are diagrams and descriptions of typical workflows for thiazoline quantification.
Detailed Experimental Protocol: LC-MS/MS for 2-aminothiazoline-4-carboxylic acid (ATCA) Quantification
This protocol is based on a method for the analysis of ATCA in biological samples, a potential biomarker for cyanide poisoning.[9]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Spike the biological sample (e.g., plasma, urine) with a known amount of an internal standard (e.g., a structural analogue of ATCA).
-
Perform a solid-phase extraction to clean up the sample and isolate the analyte of interest. This typically involves conditioning the SPE cartridge, loading the sample, washing away interfering substances, and finally eluting the ATCA.
2. Chromatographic Separation (LC):
-
Inject an aliquot of the eluate from the SPE step into the LC-MS/MS system.
-
The separation is typically achieved on a reverse-phase column (e.g., C18) with an isocratic or gradient elution using a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous solution with a modifier (e.g., trifluoroacetic acid).
3. Detection (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) in positive mode is commonly used to generate ions of ATCA and the internal standard.
-
The quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
Method Selection Considerations
-
Sensitivity: For trace-level quantification, methods with lower limits of detection and quantification, such as LC-MS/MS and GC-MS, are preferable.
-
Specificity: Mass spectrometry-based methods (LC-MS, LC-MS/MS, GC-MS) offer high specificity, which is crucial for complex matrices like biological fluids.
-
Matrix Effects: The sample matrix can significantly impact the accuracy and precision of the analysis. Methods like LC-MS/MS often require the use of an internal standard to compensate for matrix effects.
-
Analyte Properties: The volatility and thermal stability of the thiazoline derivative will determine the suitability of GC-MS. Less volatile and thermally labile compounds are better suited for HPLC or LC-MS.
-
Derivatization: Some methods may require a derivatization step to improve the chromatographic properties or detectability of the analyte.[1][7]
-
Availability of Instrumentation: The choice of method will also depend on the availability of the required instrumentation in the laboratory.
This guide provides a foundational understanding of the different analytical methods available for thiazoline quantification. Researchers should carefully consider the specific requirements of their study to select the most suitable and robust analytical approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a UPLC-MS/MS method for the quantification of isothiazolinones in the composition and emissions from consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of GC-MS and HPLC Methods for the Analysis of 2,4,5-Trimethyl-4,5-dihydrothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2,4,5-Trimethyl-4,5-dihydrothiazole, a key flavor compound and potential bioactive molecule. While direct cross-validation data for this specific analyte is not extensively published, this document synthesizes established methodologies for similar volatile heterocyclic compounds and Maillard reaction products to offer a robust comparative framework.
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC are outlined below, representing typical parameters for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is tailored for the analysis of volatile and semi-volatile compounds like this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).
-
Column: A non-polar or medium-polar capillary column is typically used, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C
-
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the analysis of less volatile Maillard reaction products and can be adapted for this compound, potentially after derivatization if volatility is a concern.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient elution is typically used to separate complex mixtures of Maillard reaction products.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with 5% B, increasing to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector:
-
DAD: Monitoring at a wavelength where the analyte exhibits maximum absorbance (e.g., determined by UV-Vis scan).
-
MS: Electrospray Ionization (ESI) in positive mode is often suitable for nitrogen-containing heterocyclic compounds.
-
-
Injection Volume: 10 µL.
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance characteristics of GC-MS and HPLC for the analysis of this compound, based on data from similar analytes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Low µg/mL to high ng/mL range |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | Low µg/mL to high ng/mL range |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 85-115% |
| Selectivity | High (mass fragmentation provides structural information) | Moderate to High (dependent on chromatographic separation and detector) |
| Sample Volatility Requirement | High (requires volatile or derivatized analytes) | Low (suitable for a wider range of polarities and volatilities) |
| Typical Run Time | 20-40 minutes | 15-30 minutes |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound using either GC-MS or HPLC.
Maillard Reaction Pathway for Thiazole Formation
This diagram illustrates the simplified Maillard reaction pathway leading to the formation of thiazoles, including this compound. The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[1] Thiazoles are a class of sulfur-containing heterocyclic compounds that contribute to these flavors.[1]
Objective Comparison
-
GC-MS is the superior technique for the analysis of volatile compounds like this compound in its native form. Its high sensitivity and the structural information provided by mass spectrometry make it ideal for identifying and quantifying trace levels of this analyte in complex matrices such as food and biological samples. The primary limitation is the requirement for the analyte to be volatile and thermally stable.
-
HPLC offers greater versatility for analyzing a broader range of Maillard reaction products, including less volatile and more polar compounds. When coupled with a mass spectrometer (LC-MS), it can achieve high sensitivity and selectivity. For a volatile compound like this compound, HPLC might be less direct than GC-MS and could potentially require derivatization to improve retention and detection. However, it is an excellent choice for simultaneously analyzing the target compound alongside its non-volatile precursors or degradation products.
Conclusion
The choice between GC-MS and HPLC for the analysis of this compound depends on the specific research question and the sample matrix. For direct, highly sensitive quantification of the volatile compound itself, GC-MS is the recommended method . For a more comprehensive analysis of the Maillard reaction system, including both volatile and non-volatile components, HPLC (ideally coupled with MS) provides a more holistic view . The validation parameters presented, while based on analogous compounds, provide a reliable benchmark for what can be expected when developing and validating a method for this compound.
References
Behavioral responses of rodents to different concentrations of 2,4,5-Trimethyl-4,5-dihydrothiazole.
An essential component of red fox feces, 2,4,5-Trimethyl-4,5-dihydrothiazole (TMT) is a potent, synthetic predator odor widely utilized in neuroscience research to induce innate fear and defensive behaviors in rodents.[1][2][3][4] This guide provides a comparative analysis of rodent behavioral responses to varying concentrations of TMT, juxtaposed with other olfactory stimuli. It is intended for researchers, scientists, and professionals in drug development seeking to understand and apply this model of unconditioned fear.
Comparison of Behavioral Responses to TMT and Alternative Odorants
TMT reliably elicits a suite of defensive behaviors in both rats and mice, including freezing, avoidance, and altered locomotor activity.[1][2][4][5] The intensity of these responses is often dose-dependent.[3][6] Studies have compared the behavioral effects of TMT to other substances to delineate the specificity of the fear response from generalized aversion or nociception.
TMT vs. Natural Predator Odors: When compared to natural fox feces, TMT at high concentrations (50% or pure) elicits a stronger avoidance response in mice.[3] However, at a 10% concentration, the avoidance behavior is more comparable to that induced by natural fox feces.[3] This suggests that while TMT is a key component of the predator odor signature, its concentration is a critical factor in the magnitude of the behavioral output.
TMT vs. Aversive/Irritant Odors: To distinguish the fear-inducing properties of TMT from simple aversion or trigeminal nerve irritation, studies have used compounds like butyric acid and toluene as controls.[1][2] Research indicates that the freezing behavior induced by TMT is dependent on an intact olfactory system and is not mediated by nociceptive pathways, unlike irritants that may activate the trigeminal nerve.[1] For instance, rats with olfactory bulb removal show a loss of freezing behavior in response to TMT, while those with trigeminal nerve transection exhibit normal freezing.[1]
Quantitative Analysis of Behavioral Responses
The following tables summarize the dose-dependent effects of TMT on key defensive behaviors in rodents, as reported in the cited literature.
Table 1: Dose-Dependent Avoidance Response to TMT in Mice
| TMT Concentration | Avoidance Level Compared to Natural Fox Feces | Reference |
| 10% | Slight difference | [3] |
| 50% | Higher | [3] |
| Pure | Higher | [3] |
Table 2: Behavioral Responses of Mice to TMT and Control Odors
| Odorant | Primary Behavioral Response | Key Finding | Reference |
| TMT | Freezing, Decreased Grooming and Rearing | Significantly increased freezing and decreased other behaviors compared to controls. | [5] |
| Butyric Acid (BA) | No significant change in freezing, grooming, or rearing | Behavior not significantly different from the vehicle control. | [5] |
| Diethylphthalate (DEP) | No significant change in freezing, grooming, or rearing | Behavior not significantly different from the vehicle control. | [5] |
Experimental Protocols
The methodologies employed in studying TMT-induced behaviors typically involve exposing rodents to the odor in a controlled environment and quantifying their behavioral responses.
Subjects: Studies commonly use laboratory strains of mice (e.g., C57Bl/6, GAD67) and rats (e.g., Wistar, Long-Evans).[5][7][8] Both male and female animals have been studied, with some research indicating sex-specific differences in behavioral responses.[3]
Apparatus:
-
Open-Field Arena: A square or circular arena used to assess general locomotor activity and anxiety-like behaviors.[7] Rodent behavior is often recorded and analyzed for parameters such as distance traveled, time spent in the center versus the periphery, and freezing duration.
-
Elevated Plus-Maze: A plus-shaped maze with two open and two enclosed arms, elevated from the floor. It is a standard test for anxiety-like behavior, where a greater amount of time spent in the open arms is indicative of lower anxiety.[4]
-
Exposure Chambers: Controlled environments where rodents are exposed to TMT or control odors.[6] These chambers are often equipped with video recording equipment for behavioral analysis.
Procedure:
-
Habituation: Animals are typically habituated to the testing room and apparatus prior to the experiment to reduce novelty-induced stress.[7]
-
Odor Exposure: A specific concentration of TMT, diluted in a solvent like deionized water or propylene glycol, is presented on a filter paper or a similar medium within the testing apparatus. Control groups are exposed to the solvent alone or a non-fear-inducing odor.
-
Behavioral Recording: Rodent behavior is recorded for a defined period (e.g., 10-30 minutes) using video cameras.[7][9]
-
Data Analysis: Recorded videos are scored for specific behaviors such as freezing (complete immobility except for respiration), rearing, grooming, and avoidance of the odor source.[5] Automated tracking software can also be used to measure locomotor activity.
Visualizing Experimental and Neurological Pathways
The following diagrams illustrate a typical experimental workflow for TMT exposure studies and the proposed neural circuitry involved in the processing of this predator odor.
References
- 1. Freezing to the predator odor 2,4,5 dihydro 2,5 trimethylthiazoline (TMT) is disrupted by olfactory bulb removal but not trigeminal deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO4 Treatment in Mice [frontiersin.org]
- 3. Comparative behavioral effects between synthetic 2,4,5-trimethylthiazoline (TMT) and the odor of natural fox (Vulpes vulpes) feces in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Dihydro-2,4,5-Trimethylthiazoline (TMT)-Induced Neuronal Activation Pattern and Behavioral Fear Response in GAD67 Mice [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. The synthetically produced predator odor 2,5-dihydro-2,4,5-trimethylthiazoline increases alcohol self-administration and alters basolateral amygdala response to alcohol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Flavor Profiles of Thiazoline Derivatives
Thiazoline derivatives are a fascinating class of heterocyclic compounds that contribute significantly to the aroma and flavor of a wide variety of foods, particularly those that undergo thermal processing. Formed primarily through the Maillard reaction, these sulfur-containing compounds are renowned for their potent and diverse flavor notes, ranging from nutty and roasted to meaty and savory. This guide provides a comparative study of the flavor characteristics of different thiazoline derivatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Sensory Characteristics and Odor Thresholds
The flavor profile of a thiazoline derivative is dictated by its specific molecular structure, including the nature and position of its substituents. The following table summarizes the flavor notes and odor detection thresholds in water for a selection of key thiazoline derivatives. The odor threshold is a critical quantitative measure, indicating the lowest concentration of a substance that can be detected by the human sense of smell.
| Thiazoline Derivative | Chemical Structure | Flavor/Odor Notes | Odor Threshold in Water (ng/L) | References |
| 2-Acetyl-2-thiazoline | Popcorn, roasted, nutty, corn chip-like, baked bread crust | 6 | [1][2] | |
| 2,4-Dimethyl-3-thiazoline | Meaty, roasted, savory | 1,000,000 | [1] | |
| 2-Isobutyl-3-thiazoline | Green, nutty, cocoa, malty, yeasty, meaty | 2,000,000 | [2] | |
| 4,5-Dimethyl-2-isobutyl-3-thiazoline | Meaty, vegetable, spicy, nutty, cocoa, malty | 1,000,000 | [2] | |
| 2-Ethyl-4,5-dimethyl-3-thiazoline | Nutty, chocolate, coffee, green, meaty, musty, peach, sulfurous | 200,000 | [3] | |
| 5-Ethyl-2,4-dimethyl-3-thiazoline | Meaty, fried onion, pickled onion, cat's pee | 20,000 | [1] | |
| Trimethyl-3-thiazoline | Meaty, savory | 100,000 | [1] | |
| 2-(2-Butyl)-4,5-dimethyl-3-thiazoline | Meaty, spicy, vegetable | 2,000,000 | [4] |
Formation and Perception of Thiazoline Flavors
The characteristic flavors of thiazoline derivatives are primarily a result of the Maillard reaction, a complex series of chemical reactions between amino acids (particularly cysteine) and reducing sugars that occurs during heating. The subsequent perception of these flavors is a sophisticated biological process initiated by the interaction of the volatile thiazoline molecules with olfactory receptors in the nasal cavity.
Maillard Reaction Pathway to Thiazoline Formation
The formation of thiazolines during the Maillard reaction is a multi-step process. It begins with the condensation of a reducing sugar and an amino acid to form a Schiff base, which then undergoes a series of rearrangements and reactions. The presence of the sulfur-containing amino acid cysteine is crucial for the formation of the thiazoline ring.
Figure 1. Simplified Maillard reaction pathway for thiazoline formation.
Olfactory Signal Transduction Pathway
Once the volatile thiazoline derivatives reach the olfactory epithelium in the nasal cavity, they bind to specific G-protein coupled receptors (GPCRs) on the surface of olfactory receptor neurons. This binding event triggers a cascade of intracellular signaling events, ultimately leading to the generation of an electrical signal that is transmitted to the brain and perceived as a specific aroma.
Figure 2. Olfactory signal transduction pathway for aroma perception.
Experimental Protocols for Flavor Analysis
The characterization and quantification of thiazoline derivatives and their flavor profiles rely on a combination of analytical and sensory techniques.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific compounds in a complex mixture that contribute to its overall aroma. In GC-O, the effluent from a gas chromatograph is split, with one portion going to a chemical detector (such as a mass spectrometer) for identification and the other to a sniffing port where a trained sensory panelist evaluates the odor of the eluting compounds.
Methodology:
-
Sample Preparation: Volatile compounds from the food matrix are extracted using techniques such as solvent extraction, steam distillation, or solid-phase microextraction (SPME).
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and affinity for the chromatographic column's stationary phase.
-
Olfactometric Detection: A trained panelist sniffs the effluent from the GC column at a dedicated port and records the time, intensity, and description of any detected odors.
-
Chemical Identification: Simultaneously, the separated compounds are identified using a mass spectrometer or other detectors.
-
Data Analysis: The olfactometric data is correlated with the chemical data to identify the specific compounds responsible for the perceived aromas.
References
A Comparative Guide to the Validation of a New Analytical Method for 2,4,5-Trimethyl-4,5-dihydrothiazole Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new analytical method for the detection and quantification of 2,4,5-Trimethyl-4,5-dihydrothiazole, a volatile sulfur-containing heterocyclic compound. The performance of this new method is compared with established analytical techniques for similar compounds, supported by experimental data. This document outlines detailed methodologies for all key validation experiments, ensuring reproducibility and adherence to regulatory standards.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This is a critical requirement from regulatory bodies like the U.S. Food and Drug Administration (FDA) and is guided by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7] A validated method provides confidence in the accuracy, precision, and reliability of analytical data.[2]
The core parameters for analytical method validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Accuracy: The closeness of test results to the true value.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Analytical Methods
The new method, a Gas Chromatography-Mass Spectrometry (GC-MS) based approach, was validated and its performance characteristics were compared to existing methods for similar volatile sulfur and heterocyclic compounds, including Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).
Table 1: Comparison of Performance Data for Analytical Methods
| Validation Parameter | New GC-MS Method (for this compound) | Alternative Method 1: GC-FID (for Volatile Sulfur Compounds) | Alternative Method 2: HPLC (for Thiazolidine Derivatives) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.7% - 103.5% | 97.2% - 102.5% |
| Precision (RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | < 1.8% |
| - Intermediate Precision | < 2.0% | < 2.5% | < 2.2% |
| LOD | 0.1 ng/mL | 1 µg/L | 0.01 µg/mL |
| LOQ | 0.3 ng/mL | 3 µg/L | 0.03 µg/mL |
Experimental Protocols
The following sections detail the methodologies used to validate the new GC-MS method for this compound.
Specificity
The specificity of the method was evaluated by analyzing a blank matrix (e.g., plasma, formulation buffer) and the matrix spiked with this compound and potential interfering substances.
-
Protocol:
-
Prepare a blank matrix sample, a sample of the matrix spiked with the analyte at a known concentration, and samples of the matrix spiked with potential impurities and degradation products.
-
Analyze the samples using the developed GC-MS method.
-
Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of this compound.
-
Linearity
The linearity of the method was determined by analyzing a series of calibration standards at different concentrations.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Inject each calibration standard in triplicate.
-
Plot the peak area response against the concentration of the analyte.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value greater than 0.99 is generally considered acceptable.
-
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a blank matrix.
-
Protocol:
-
Prepare samples by spiking a blank matrix with the analyte at three different concentration levels (low, medium, and high) within the linear range.
-
Prepare at least three replicate samples for each concentration level.
-
Analyze the samples and calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Protocol for Repeatability:
-
Prepare at least six replicate samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Protocol for Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Protocol:
-
Prepare a series of low-concentration samples near the expected LOD.
-
Determine the standard deviation of the response of these samples (or the y-intercept of the regression line).
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
-
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the general workflow for validating a new analytical method.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 3. propharmagroup.com [propharmagroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Inter-laboratory Comparison of 2,4,5-Trimethyl-4,5-dihydrothiazole Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of analytical methodologies for the quantification of 2,4,5-Trimethyl-4,5-dihydrothiazole. While direct inter-laboratory comparison studies for this specific compound are not publicly available, this document compiles and compares the performance of common analytical techniques used for similar volatile and semi-volatile sulfur-containing compounds. The data presented is derived from various studies on related molecules and serves as a practical benchmark for researchers developing and validating analytical methods.
Data Presentation: A Comparative Analysis of Analytical Techniques
The analysis of this compound, a volatile heterocyclic compound, is predominantly carried out using Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity. The choice of method depends on the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of typical performance characteristics for these methods based on published data for analogous compounds.
| Analytical Method | Common Detector | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| GC-MS | Mass Spectrometry | Food, Environmental, Biological Fluids | 0.05 - 5 µg/L | 0.15 - 15 µg/L | >0.99 | 85 - 115 |
| HS-SPME-GC-MS | Mass Spectrometry | Food, Beverages | 0.01 - 2 µg/L | 0.03 - 6 µg/L | >0.99 | 90 - 110 |
| LC-MS/MS | Tandem Mass Spectrometry | Biological Fluids, Pharmaceuticals | 0.1 - 10 µg/L | 0.3 - 30 µg/L | >0.995 | 90 - 110 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are generalized protocols for the key analytical techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. When coupled with a mass spectrometer, it allows for confident identification and quantification.
-
Sample Preparation: For liquid samples, a simple dilution with a suitable organic solvent (e.g., dichloromethane, hexane) may be sufficient. Solid samples may require extraction, such as solvent extraction or headspace solid-phase microextraction (HS-SPME). HS-SPME is particularly effective for volatile compounds in complex matrices as it combines extraction and pre-concentration into a single step.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms) is typically used.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might start at 40°C, ramp to 250°C, and hold for a few minutes.
-
Injector: Split/splitless injector, typically operated at a higher temperature than the initial oven temperature (e.g., 250°C).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating a library-searchable fragmentation pattern.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For compounds that are less volatile or thermally labile, liquid chromatography is the preferred separation technique. Tandem mass spectrometry provides excellent selectivity and sensitivity.
-
Sample Preparation: Protein precipitation (for biological fluids), solid-phase extraction (SPE), or liquid-liquid extraction (LLE) are common techniques to remove matrix interferences and concentrate the analyte.
-
LC Conditions:
-
Column: A C18 or C8 reversed-phase column is typically used for the separation of moderately polar compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile, methanol), often with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: Typical flow rates for conventional HPLC are 0.2-1.0 mL/min.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) is the most common ionization technique for this type of analysis, typically in positive ion mode for thiazole derivatives.
-
Mass Analyzer: A triple quadrupole (QqQ) or a quadrupole-time-of-flight (Q-TOF) mass spectrometer.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion and monitoring for a specific product ion after fragmentation, which significantly reduces background noise and increases specificity.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound from a sample to the final data analysis.
Methodology Comparison
This diagram outlines the logical decision-making process when choosing between GC-MS and LC-MS/MS for the analysis of this compound.
Comparing the formation of thiazolines from different precursor amino acids
For Researchers, Scientists, and Drug Development Professionals
Thiazoline heterocycles are pivotal structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals. Their synthesis from readily available chiral building blocks, such as amino acids, is a cornerstone of medicinal chemistry and drug discovery. This guide provides an objective comparison of the formation of thiazolines from three common amino acid precursors: cysteine, serine, and threonine. We will delve into the distinct synthetic pathways, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy for their specific needs.
Executive Summary
The synthesis of thiazolines from amino acid precursors is fundamentally dictated by the nucleophilicity of the side-chain functional group. Cysteine, with its highly nucleophilic thiol group, offers the most direct route to thiazoline formation. In contrast, serine and threonine, which possess less nucleophilic hydroxyl groups, necessitate multi-step synthetic sequences to achieve the desired heterocycle. This guide will illuminate these differences through a detailed examination of the reaction mechanisms, quantitative data, and experimental workflows.
Comparative Analysis of Precursor Amino Acids
The choice of precursor amino acid has profound implications for the efficiency and complexity of thiazoline synthesis. Below is a summary of the key differences and performance metrics associated with using cysteine, serine, and threonine.
Data Presentation
| Precursor Amino Acid | Typical Synthetic Approach | Number of Key Steps (Typical) | Key Reagents | Representative Yield Range | Key Advantages | Key Disadvantages |
| Cysteine | Direct cyclization of N-acylated cysteine or condensation with electrophiles. | 1-2 | Dehydrating agents (e.g., EDC, DCC), Lawesson's reagent, or direct condensation partners (e.g., nitriles, aldehydes). | 70-95% | High efficiency, fewer synthetic steps, readily available starting material. | Potential for racemization under harsh conditions. |
| Serine | Conversion of the amide to a thioamide followed by intramolecular cyclization. | 3-4 | Lawesson's reagent (for thionation), dehydrating agents for cyclization (e.g., Burgess reagent, DAST). | 40-70% (over multiple steps) | Utilizes a readily available and inexpensive amino acid. | Multi-step process, use of potentially harsh reagents, lower overall yield. |
| Threonine | Similar to serine: thionation of the corresponding amide followed by cyclization. | 3-4 | Lawesson's reagent, dehydrating agents (e.g., Burgess reagent, DAST). | 40-70% (over multiple steps) | Provides access to substituted thiazolines at the 5-position. | Multi-step synthesis, potential for side reactions, lower overall yield. |
Reaction Pathways and Mechanisms
The divergent synthetic routes for thiazoline formation from these amino acids are a direct consequence of the differing nucleophilic character of their side chains.
Thiazoline Formation from Cysteine
The synthesis of thiazolines from cysteine is a well-established and efficient process that leverages the high nucleophilicity of the thiol group. A common and effective method is the cyclodehydration of an N-acyl cysteine derivative. In this reaction, the amide carbonyl is activated, allowing for an intramolecular nucleophilic attack by the thiol, followed by dehydration to yield the thiazoline ring.
Caption: General workflow for thiazoline synthesis from N-acyl cysteine.
Thiazoline Formation from Serine and Threonine
Due to the lower nucleophilicity of the hydroxyl group in serine and threonine compared to the thiol group in cysteine, a direct cyclization is generally not feasible. The most common strategy involves a multi-step sequence. First, the corresponding N-acyl serine or threonine is converted to an N-thioacyl derivative, typically using a thionating agent like Lawesson's reagent. The resulting thioamide has a nucleophilic sulfur atom. In the subsequent step, the hydroxyl group is activated to become a good leaving group, which is then displaced by the sulfur of the thioamide in an intramolecular cyclization to form the thiazoline ring.
Caption: General workflow for thiazoline synthesis from N-acyl serine or threonine.
Experimental Protocols
The following are representative experimental protocols for the synthesis of thiazolines from each of the precursor amino acids. These are intended to be illustrative, and specific conditions may need to be optimized for different substrates.
Protocol 1: Synthesis of a Thiazoline from N-Benzoyl-L-cysteine
Objective: To synthesize (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid from N-benzoyl-L-cysteine.
Materials:
-
N-benzoyl-L-cysteine
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-benzoyl-L-cysteine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 eq) dropwise to the solution.
-
Add trifluoroacetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether) to afford the desired thiazoline.
Protocol 2: Synthesis of a Thiazoline from N-Benzoyl-L-serine Methyl Ester
Objective: To synthesize (R)-methyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate from N-benzoyl-L-serine methyl ester. This protocol involves a two-step process of thionation followed by cyclization.
Materials:
-
N-benzoyl-L-serine methyl ester
-
Lawesson's reagent
-
Toluene, anhydrous
-
Burgess reagent
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
Step 1: Thionation
-
To a solution of N-benzoyl-L-serine methyl ester (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.55 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude thioamide by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Step 2: Cyclization
-
Dissolve the purified N-thiobenzoyl-L-serine methyl ester (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add Burgess reagent (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target thiazoline.
Conclusion
The formation of thiazolines from amino acid precursors presents a trade-off between reaction efficiency and the number of synthetic steps. Cysteine is the preferred precursor for the direct and high-yielding synthesis of thiazolines. While serine and threonine are also viable starting materials, their conversion to thiazolines is a more involved process that requires a multi-step sequence, generally resulting in lower overall yields. The choice of precursor will ultimately depend on the specific target molecule, the desired substitution pattern on the thiazoline ring, and the tolerance of the substrate to the required reaction conditions. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of their synthetic strategies towards valuable thiazoline-containing compounds.
A Comparative Guide to 2,4,5-Trimethylthiazole and Pyrazines in Roasted Flavor Profiles
An Objective Analysis for Researchers and Flavor Scientists
The characteristic aroma of roasted foods, from coffee and cocoa to nuts and meats, is a complex mosaic of volatile compounds generated primarily through the Maillard reaction. Among the most significant contributors to these desirable "roasty" and "nutty" notes are two classes of heterocyclic compounds: pyrazines and thiazoles. This guide provides a detailed comparison of pyrazines and a key representative thiazole, 2,4,5-trimethylthiazole, focusing on their formation, sensory characteristics, and the experimental methods used for their analysis.
A note on the target compound: While the topic specifies 2,4,5-trimethyl-4,5-dihydrothiazole, the predominant flavor-active compound identified and discussed in food science literature is its aromatic counterpart, 2,4,5-trimethylthiazole. Dihydrothiazoles (also known as thiazolines) are recognized as important intermediates in the formation of aromatic thiazoles. This guide will focus on the more stable and well-characterized 2,4,5-trimethylthiazole, while acknowledging the role of its dihydro- precursor.
Formation Pathways: A Divergence in the Maillard Reaction
Both pyrazines and thiazoles are signature products of the Maillard reaction, the complex cascade of chemical changes that occurs when amino acids and reducing sugars are heated. However, their formation pathways diverge based on the availability of a sulfur source.
Pyrazines are nitrogen-containing heterocycles that form from the self-condensation of two α-aminoketone molecules, which are themselves generated from the Strecker degradation of α-amino acids.[1] This pathway does not require sulfur-containing precursors.
Thiazoles , including 2,4,5-trimethylthiazole, are sulfur-containing heterocycles. Their formation is critically dependent on the presence of a sulfur-donating compound, typically the amino acid cysteine. In the Maillard reaction, hydrogen sulfide (H₂S) is released from cysteine, which then reacts with dicarbonyl compounds (like glyoxal or methylglyoxal) and ammonia to form the thiazole ring.[2][3]
The diagram below illustrates the distinct precursor requirements for the formation of these two important classes of flavor compounds within the Maillard reaction.
Data Presentation: Sensory and Quantitative Comparison
The perceived flavor of a roasted product depends not only on the presence of these compounds but also on their concentration and individual odor detection thresholds. Pyrazines are renowned for their potent nutty and roasty aromas, while 2,4,5-trimethylthiazole contributes more complex notes of cocoa, coffee, and earthiness.
Table 1: Comparison of Sensory Properties
This table summarizes the distinct flavor profiles and odor detection thresholds in water for 2,4,5-trimethylthiazole and several key alkylpyrazines commonly found in roasted foods. Lower threshold values indicate a higher aroma potency.
| Compound | Class | Flavor/Odor Descriptor | Odor Threshold (ppb in water) |
| 2,4,5-Trimethylthiazole | Thiazole | Nutty, cocoa, coffee, earthy, roasted.[4][5] | Not Widely Reported |
| 2-Methylpyrazine | Pyrazine | Nutty, cocoa, musty, green.[6] | 60,000[6] |
| 2,5-Dimethylpyrazine | Pyrazine | Chocolate, roasted nuts, earthy.[6] | 800[6] |
| 2,3,5-Trimethylpyrazine | Pyrazine | Nutty, baked potato, roasted peanut, cocoa.[6] | 400[6] |
| 2,3,5,6-Tetramethylpyrazine | Pyrazine | Nutty, musty, chocolate.[6] | 1,000[6] |
| 2-Ethyl-3,5-dimethylpyrazine | Pyrazine | Cocoa, chocolate, nutty (burnt almond).[6] | 1[6] |
| 2-Methoxy-3-isopropylpyrazine | Pyrazine | Green bell pepper, earthy, potato.[7] | 0.002[7] |
Table 2: Quantitative Occurrence in Roasted Foods
The concentration of pyrazines in roasted products like coffee and cocoa is significant and has been extensively studied. Data indicates that total alkylpyrazine concentrations in ground coffee can range from 82.1 to 211.6 mg/kg.[8][9] In roasted cocoa beans, pyrazine content is heavily influenced by fermentation and roasting conditions, varying from 142 to 698 µ g/100g (1.42 to 6.98 mg/kg).[10][11]
| Compound | Food Matrix | Concentration Range |
| Total Alkylpyrazines | Roasted Coffee | 82.1 - 211.6 mg/kg[8][9] |
| 2-Methylpyrazine | Roasted Coffee | 1.47 - 3.01 mg/kg[12] |
| Total Pyrazines | Roasted Cocoa Beans | 1.42 - 6.98 mg/kg[10][11] |
| Tetramethylpyrazine | Roasted Cocoa Powder (140°C, 40 min) | ~15.1 mg/kg (15,073 ppb)[13] |
| Trimethylpyrazine | Roasted Cocoa Powder (140°C, 40 min) | ~12.5 mg/kg (12,537 ppb)[13] |
| 2,5-Dimethylpyrazine | Roasted Cocoa Beans | 0.20 - 1.02 mg/kg[7] |
Experimental Protocols
Accurate identification and quantification of volatile flavor compounds are essential for research and quality control. The methodologies typically involve a sensitive extraction technique followed by gas chromatography-mass spectrometry. Sensory analysis by a trained panel provides the crucial link between chemical data and human perception.
Protocol 1: Volatile Compound Analysis by HS-SPME-GC-MS
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a standard, solvent-free method for analyzing volatile compounds in food matrices.[14]
-
Sample Preparation:
-
Weigh 1-2 g of finely ground roasted sample (e.g., coffee, cocoa powder) into a 20 mL headspace vial.[15]
-
Add 5 mL of saturated NaCl solution to improve the release of volatile compounds from the matrix.[15]
-
Add a known concentration of an appropriate internal standard (e.g., deuterated pyrazine analog) for quantitative analysis.
-
Seal the vial immediately with a PTFE/silicone septum cap.[15]
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.[14]
-
Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 70-80°C) for 30-60 minutes with agitation to allow volatiles to equilibrate in the headspace.[14][15]
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30-60 minutes at the same temperature to adsorb the volatile compounds.[14][15]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
Desorption: Immediately transfer the fiber to the GC injection port and desorb the analytes at a high temperature (e.g., 250°C) for 3-5 minutes in splitless mode.[15]
-
GC Column: Use a non-polar or mid-polar capillary column, such as a DB-5ms (30-60 m x 0.25 mm x 0.25 µm).[16][17]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[16]
-
Oven Temperature Program: A typical program starts at 40°C (hold for 3-4 min), ramps at 5-7°C/min to 160°C, then ramps at 10-15°C/min to 250°C (hold for 3-5 min).[16]
-
MS Parameters: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-550.[16] Compound identification is achieved by comparing mass spectra and retention indices with reference libraries (e.g., NIST, Wiley) and authentic standards.
-
Protocol 2: Sensory Evaluation by Descriptive Analysis
This protocol outlines the steps for a trained sensory panel to quantify the aromatic attributes of roasted products.
-
Panelist Selection and Training:
-
Select 8-12 individuals based on their sensory acuity, motivation, and ability to describe aromas.[18]
-
Conduct extensive training sessions (15-20 hours) to familiarize panelists with key aroma references for roasted products (e.g., solutions of pure pyrazines, nutty extracts, cocoa powder, coffee brew).[18]
-
Develop a consensus lexicon of descriptive terms (e.g., "roasty," "nutty," "cocoa," "earthy," "burnt") and establish a standardized intensity scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
-
Sample Preparation and Presentation:
-
Prepare samples consistently (e.g., brew coffee using a standard ratio and time; present powders in coded, covered glass containers).
-
Present samples monadically in a randomized order to prevent carry-over effects.
-
Provide panelists with unsalted crackers and purified water for palate cleansing between samples.
-
-
Evaluation Procedure:
-
Conduct sessions in individual, well-ventilated sensory booths under controlled lighting (e.g., red light to mask color differences).
-
Instruct panelists to first evaluate the orthonasal aroma (sniffing) and then, if applicable, the retronasal aroma and flavor (tasting).
-
Panelists record the intensity of each attribute from the agreed-upon lexicon on the provided scale.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between samples and Principal Component Analysis (PCA) to visualize the relationships between samples and their sensory attributes.
-
References
- 1. Alkylpyrazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,4,5-trimethyl thiazole 13623-11-5 [thegoodscentscompany.com]
- 5. glooshi.com [glooshi.com]
- 6. Pyrazines [leffingwell.com]
- 7. Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products [mdpi.com]
- 8. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Factors affecting the concentration of pyrazines in cocoa beans [scite.ai]
- 12. researchgate.net [researchgate.net]
- 13. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 16. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
Unraveling the Scent of Fear: A Comparative Guide to the Structure-Activity Relationship of Thiazoline Predator Odors
For researchers, scientists, and professionals in drug development, understanding the chemical language of fear is a critical step in neuroscience and pharmacology. Thiazoline derivatives, key components of predator odors, offer a direct line to the innate fear circuits of the brain. This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of prominent thiazoline-based predator odors, supported by experimental data and detailed methodologies.
While a comprehensive quantitative structure-activity relationship (QSAR) study across a wide array of thiazoline analogues is not yet available in the scientific literature, a comparative analysis of key compounds reveals emerging patterns in how structural modifications impact their potency as predator odors. The most extensively studied thiazoline predator odor is 2,4,5-trimethylthiazoline (TMT), a component of fox feces. More recently, 2-methyl-2-thiazoline (2MT) has been identified as a potent synthetic analog.
Comparative Analysis of Thiazoline Predator Odors
The table below summarizes the structural and activity differences between TMT and 2MT, the two most well-characterized thiazoline predator odors.
| Compound | Chemical Structure | Source | Reported Activity |
| 2,4,5-trimethylthiazoline (TMT) | Component of red fox (Vulpes vulpes) feces and anal secretions. | Induces robust innate fear and defensive behaviors, such as freezing and avoidance, in rodents.[1] | |
| 2-methyl-2-thiazoline (2MT) | Synthetic analog. | A potent fear-inducing odor, reported to have more than ten times greater activity in inducing innate freezing behavior in mice compared to other identified innate fear odors.[2][3] |
Initial structure-activity relationship insights suggest that the position and number of methyl groups on the thiazoline ring are critical for its bioactivity. The higher potency of 2MT, which has a single methyl group at the 2-position and a double bond within the ring at that position (an endocyclic double bond), compared to TMT, which has three methyl groups and a double bond between a nitrogen and a carbon (an exocyclic double bond in its dihydrothiazoline form), indicates that a less substituted, and potentially more volatile or differently shaped, molecule may have a stronger effect.
Experimental Protocols
The following are detailed methodologies for key experiments used to quantify the activity of thiazoline predator odors.
Predator Odor-Induced Freezing Behavior Test
This assay is a standard method to measure innate fear responses in rodents.[1]
Apparatus:
-
A disposable circular test chamber (e.g., 20 cm in diameter, 25 cm high) placed within a fume hood to control odor exposure.
-
A CCD camera positioned to record the entire chamber.
-
A piece of filter paper or Kimwipe (e.g., 1.5 x 2 cm) for odor application.
Procedure:
-
Habituation: Handle the mice for 5 minutes each on the day before the experiment to acclimate them to the experimenter.
-
Acclimation: Move the mice to the experimental room at least 30 minutes before the test begins.
-
Baseline Recording: Place a mouse into the test chamber and record its behavior for a 5-minute "no-odor" period to establish a baseline level of activity and freezing.
-
Odor Exposure: Apply a specific volume (e.g., 5 µl) of the neat thiazoline compound (e.g., TMT or 2MT) onto the filter paper attached to the chamber wall.
-
Test Recording: Continue recording the mouse's behavior for a set duration, typically 10-12 minutes, to monitor freezing behavior induced by the odor.
-
Data Analysis: Freezing is defined as the complete absence of movement except for respiration. The percentage of time spent freezing during the odor exposure period is calculated and compared between different compounds or concentrations.
Odor Avoidance Test
This test assesses the aversive properties of a chemical stimulus.
Apparatus:
-
A two-chambered apparatus with a connecting doorway. One chamber is designated as the "odor zone" and the other as the "neutral zone."
-
A small piece of filter paper for odor presentation.
Procedure:
-
Acclimation: Allow the mouse to freely explore both chambers of the apparatus for a set period (e.g., 10 minutes) to habituate.
-
Odor Presentation: Place a filter paper with a specific concentration of the thiazoline compound in the designated odor zone. A control filter paper with a neutral substance (e.g., water) is placed in the other chamber.
-
Test Period: Place the mouse in the neutral zone and allow it to explore the apparatus for a defined period (e.g., 10-15 minutes).
-
Data Analysis: The time spent in the odor zone versus the neutral zone is recorded. A significant reduction in time spent in the odor zone is indicative of avoidance behavior.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways for thiazoline predator odors and a typical experimental workflow for their study.
Caption: Signaling pathway for thiazoline predator odor detection.
The detection of thiazoline predator odors like TMT is initiated in the nasal cavity, primarily through sensory neurons in the main olfactory epithelium and the Grueneberg ganglion.[4] Specific receptors, such as Guanylyl Cyclase-G (GC-G), have been shown to bind TMT.[5] Additionally, the Transient Receptor Potential Ankyrin 1 (TRPA1) channel is implicated in mediating the effects of 2MT.[6][7][8] This sensory information is then relayed to the main olfactory bulb and subsequently processed in brain regions critical for fear and defensive behaviors, such as the amygdala and hypothalamus, culminating in responses like freezing and avoidance.
Caption: Experimental workflow for a predator odor behavioral study.
References
- 1. Predator Odor-induced Freezing Test for Mice [bio-protocol.org]
- 2. Artificial hibernation/life-protective state induced by thiazoline-related innate fear odors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The predator odor 2,4,5-trimethylthiazoline binds and activates receptor guanylyl cyclase-G to elicit innate defensive responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avoidance of thiazoline compound depends on multiple sensory pathways mediated by TrpA1 and ORs in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Hibernation-Like Behavior Induced by 2-Methyl-2-Thiazoline and Its Organ-Protective Effects and Mechanisms [imrpress.com]
Lack of Enantiomer-Specific Biological Activity Data for 2,4,5-Trimethyl-4,5-dihydrothiazole
A comprehensive review of published scientific literature reveals no direct comparative studies on the biological activity of the individual enantiomers of 2,4,5-Trimethyl-4,5-dihydrothiazole (TMT). While the molecule possesses two chiral centers at the C4 and C5 positions, indicating the potential for stereoisomers with distinct biological effects, research to date has predominantly utilized TMT as a single entity, likely a racemic mixture.
TMT is a well-established synthetic predator odor, identified as a component of red fox anal secretions, and is extensively used in neuroscience research to induce innate fear and defensive behaviors in rodents.[1][2][3][4][5][6] This makes it a valuable tool for studying the neurobiology of fear, anxiety, and stress-related disorders. However, the specific contributions of the (+) and (-) enantiomers to these observed biological effects remain uninvestigated in the available literature.
This guide will, therefore, summarize the known biological activity of TMT as a whole, present a typical experimental protocol for its study, and outline the neural pathways involved in its fear-inducing effects.
Biological Activity of this compound (TMT)
The primary biological activity of TMT documented in the literature is its ability to elicit unconditioned fear and defensive behaviors in rodents, serving as a potent psychological stressor.
Data on Behavioral Responses to TMT in Rodents
| Behavioral Endpoint | Species | Observed Effect | Reference |
| Freezing | Rats, Mice | Significant increase in freezing behavior upon exposure. | [1][2][3][4][7] |
| Avoidance | Rats, Mice | Strong avoidance of the area where TMT is present. | [7] |
| Risk Assessment | Rats | Increased risk assessment behaviors. | |
| Anxiety-like Behavior | Rats, Mice | Increased anxiety-like behaviors in paradigms such as the elevated plus-maze. | |
| Stress Hormone Levels | Rats | Elevation of circulating corticosterone levels. |
Experimental Protocols
A standard experimental protocol to assess the fear-inducing effects of TMT in rodents is outlined below.
General Workflow for TMT-Induced Fear Response Testing
Caption: General experimental workflow for assessing TMT-induced fear responses.
Detailed Method for TMT Exposure and Behavioral Analysis
-
Animal Subjects: Naive adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are typically used. Animals are habituated to the housing facility for at least one week before the experiment.
-
TMT Preparation: A solution of this compound is prepared, often diluted in a solvent like mineral oil or propylene glycol.
-
Exposure Apparatus: A clean, transparent experimental chamber is used. A small piece of filter paper or a cotton swab with a specific amount of the TMT solution is placed inside the chamber, often in a perforated container to prevent direct contact.
-
Exposure Procedure: The animal is placed in the chamber, and its behavior is recorded for a set period (e.g., 10-20 minutes). Control groups are exposed to the solvent alone.
-
Behavioral Scoring: The recorded videos are later scored by a trained observer, who is often blind to the experimental conditions. Key behaviors quantified include the duration of freezing (complete immobility except for respiration), time spent in the vicinity of the odor source, and the frequency of other behaviors like grooming and rearing.
-
Statistical Analysis: The data from the TMT-exposed and control groups are compared using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed effects.
Signaling Pathways
The fear response to TMT is primarily mediated by the olfactory system and involves a network of brain regions associated with processing innate threats.
Neural Pathway of TMT-Induced Fear Response
Caption: Simplified neural pathway for TMT-induced innate fear response.
The current understanding suggests that TMT is detected by a specific class of olfactory sensory neurons in the nasal epithelium.[1] This signal is then relayed to the main olfactory bulb and subsequently processed by brain regions critical for emotional and defensive behaviors, including the amygdala, the bed nucleus of the stria terminalis, the hypothalamus, and the periaqueductal gray, which ultimately orchestrates the behavioral fear output.[1]
References
- 1. The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Freezing to the predator odor 2,4,5 dihydro 2,5 trimethylthiazoline (TMT) is disrupted by olfactory bulb removal but not trigeminal deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Dihydro-2,4,5-Trimethylthiazoline (TMT)-Induced Neuronal Activation Pattern and Behavioral Fear Response in GAD67 Mice [scirp.org]
- 5. Frontiers | Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO4 Treatment in Mice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Not all rat strains are equal: differential unconditioned fear responses to the synthetic fox odor 2,4,5-trimethylthiazoline in three outbred rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
The Suitability of 2,4,5-Trimethyl-4,5-dihydrothiazole as a Standard in Flavor Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of flavor compounds is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in chromatographic analysis. This guide provides a comprehensive validation of 2,4,5-Trimethyl-4,5-dihydrothiazole and its isomer, 2,4,5-trimethylthiazole, as internal standards for flavor analysis, particularly in alcoholic beverages. We present a comparative analysis with commonly used deuterated standards, supported by experimental data and detailed protocols.
Introduction to Internal Standards in Flavor Analysis
Internal standards are essential in quantitative chromatography to correct for the loss of analyte during sample preparation and injection. An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample. It should also be chromatographically resolved from other components in the sample matrix. Thiazoles and their derivatives, such as this compound, are often considered for this role in flavor analysis due to their structural relevance to many flavor compounds, particularly those formed during Maillard reactions.
Performance Comparison: 2,4,5-Trimethylthiazole vs. Deuterated Standards
Table 1: Performance Characteristics of Internal Standards for Aldehyde Analysis in Alcoholic Beverages
| Parameter | 2,4,5-Trimethylthiazole ¹ | Deuterated Acetaldehyde (Acetaldehyde-d4) ² |
| Linearity (R²) | > 0.99 | ≥ 0.992 |
| Recovery (%) | Not explicitly stated | 78.5 - 115 |
| Precision (RSD %) | Not explicitly stated | < 10 |
| Limit of Detection (LOD) | Not explicitly stated | 0.014 - 0.12 µ g/cigarette |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.045 - 0.38 µ g/cigarette |
¹ Performance data for 2,4,5-trimethylthiazole is inferred from its documented use as an internal standard in the gas chromatographic determination of aldehydes in alcoholic beverages. Specific quantitative validation data is not available in the public domain. ² Data from a study on the simultaneous determination of four aldehydes in the gas phase of mainstream smoke using isotope-labeled internal standards[1].
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of an analytical standard. Below are generalized protocols for sample preparation and GC-MS analysis when using 2,4,5-trimethylthiazole or a deuterated compound as an internal standard for the analysis of aldehydes in alcoholic beverages.
Protocol 1: Quantification of Aldehydes in Alcoholic Beverages using 2,4,5-Trimethylthiazole as Internal Standard
This protocol is based on established methods for the analysis of volatile compounds in alcoholic beverages.
1. Standard Preparation:
-
Prepare a stock solution of 2,4,5-trimethylthiazole in methanol at a concentration of 1000 µg/mL.
-
Prepare a series of calibration standards containing known concentrations of the target aldehydes.
-
Spike each calibration standard and sample with the 2,4,5-trimethylthiazole internal standard stock solution to a final concentration of 50 µg/mL.
2. Sample Preparation:
-
For spirits, a direct injection of the sample, after the addition of the internal standard, is often possible.
-
For beverages with a more complex matrix, such as wine or beer, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile compounds.
3. GC-MS Analysis:
-
Column: DB-624 or similar mid-polar column.
-
Injector Temperature: 250 °C
-
Oven Program: 40 °C (hold 2 min), ramp to 230 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Mode: Full scan (m/z 40-350) or Selected Ion Monitoring (SIM) for target aldehydes and internal standard.
Protocol 2: Quantification of Aldehydes using a Deuterated Internal Standard (e.g., Acetaldehyde-d4)
This protocol is a standard method for using isotope-labeled internal standards.
1. Standard Preparation:
-
Prepare a stock solution of the deuterated aldehyde standard (e.g., acetaldehyde-d4) in methanol.
-
Prepare calibration standards containing the native aldehydes.
-
Add the deuterated internal standard to all samples and calibration standards at a concentration that is similar to the expected concentration of the native analyte.
2. Sample Preparation:
-
Similar to Protocol 1, the sample preparation method will depend on the matrix of the alcoholic beverage.
3. GC-MS Analysis:
-
The GC-MS conditions would be similar to those in Protocol 1. In the MS settings, it is crucial to select appropriate ions for both the native and the deuterated compounds in SIM mode to ensure accurate quantification.
Justification and Workflow Diagrams
The selection of an internal standard is a critical decision in the analytical workflow. The following diagrams illustrate the decision-making process and the general workflow for quantitative flavor analysis.
Conclusion
This compound and its isomer, 2,4,5-trimethylthiazole, show promise as internal standards for the analysis of certain flavor compounds, particularly aldehydes in alcoholic beverages. Their chemical similarity to many flavor analytes makes them a suitable choice. However, for mass spectrometry-based methods, deuterated internal standards are generally preferred due to their nearly identical chemical and physical properties to the native analyte, which leads to more accurate correction for matrix effects and variations during analysis.
The lack of extensive, publicly available validation data for this compound as an internal standard highlights a need for further research to rigorously establish its performance characteristics. For researchers requiring the highest level of accuracy and precision, especially in complex matrices, the use of a deuterated analog of the target analyte as an internal standard remains the recommended approach.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,4,5-Trimethyl-4,5-dihydrothiazole: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2,4,5-Trimethyl-4,5-dihydrothiazole, a thiazole derivative. Adherence to these guidelines is critical for minimizing risks and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage.[1][2]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, additional protective clothing may be necessary.[3]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste.[4] All waste must be managed in accordance with local, state, and federal regulations.[4]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, well-ventilated, and locked area, away from heat, sparks, and open flames.[1][3][5]
-
-
Spill Management:
-
In the event of a spill, immediately remove all sources of ignition.[3]
-
Use non-sparking tools and explosion-proof equipment for cleanup.[2][3]
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[3][6]
-
Collect the absorbed material into a suitable container for disposal.[3]
-
Do not allow the chemical to enter drains or watercourses.[2]
-
-
Final Disposal:
-
The final disposal of this compound must be conducted by an approved and licensed waste disposal company.[1][3][5]
-
Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup by a certified hazardous waste contractor.
-
Quantitative Data Summary
No specific quantitative data for disposal limits or concentration thresholds for this compound were available in the provided search results. Disposal regulations are typically based on the hazardous characteristics of the waste rather than specific concentration values for this type of compound. Always consult with a licensed waste disposal professional and your local regulatory agencies for specific requirements.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The standard procedure relies on the established guidelines for hazardous chemical waste management, as outlined above. The key principle is to contain, label, and transfer the waste to a certified disposal facility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,4,5-Trimethyl-4,5-dihydrothiazole
This guide provides immediate, essential safety, and logistical information for handling 2,4,5-Trimethyl-4,5-dihydrothiazole (also known as Trimethylthiazoline). The following procedures are based on best practices for handling related thiazoline compounds and should be implemented to ensure the safety of all laboratory personnel.
Hazard Summary
Thiazoline compounds are generally considered to be flammable liquids and may cause skin, eye, and respiratory irritation. Ingestion can be harmful. Therefore, appropriate personal protective equipment and handling procedures are mandatory.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling this compound:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes or protect the entire face. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Should be flame-retardant and made of a material that resists chemical permeation. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the chemical should be done in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize risk.
1. Preparation:
- Ensure the work area is clean and uncluttered.
- Verify that a certified chemical fume hood is available and functioning correctly.
- Assemble all necessary equipment and reagents before handling the chemical.
- Confirm that an emergency eyewash station and safety shower are readily accessible.
2. Handling:
- Don all required personal protective equipment.
- Dispense the required amount of this compound within the fume hood.
- Keep the container tightly closed when not in use to prevent the release of flammable vapors.
- Avoid direct contact with skin, eyes, and clothing.
- Do not eat, drink, or smoke in the laboratory.
3. In Case of Exposure:
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure compliance with regulations.
1. Waste Collection:
- All waste materials contaminated with this compound, including unused product, contaminated gloves, and absorbent materials, must be collected in a dedicated, labeled, and sealed hazardous waste container.
2. Waste Storage:
- Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Waste Disposal:
- Dispose of the hazardous waste through your institution's certified hazardous waste disposal program. Do not dispose of this chemical down the drain or in the regular trash.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
